molecular formula C15H31NO2 B3109634 15-Aminopentadecanoic acid CAS No. 17437-21-7

15-Aminopentadecanoic acid

Cat. No.: B3109634
CAS No.: 17437-21-7
M. Wt: 257.41 g/mol
InChI Key: LDOUJNADNJHDOO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

15-Aminopentadecanoic Acid (CAS 17437-21-7) is a linear, long-chain, omega-amino fatty acid that serves as a versatile bifunctional building block in pharmaceutical research and drug discovery. This compound features a terminal carboxylic acid group and a primary amine group, separated by a 14-carbon methylene chain, making it a valuable scaffold for constructing diverse molecular architectures. Its primary application is as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs), a novel therapeutic modality designed to target specific proteins for degradation . The extended 15-atom chain length is particularly valuable for tethering warheads to E3 ligase ligands in PROTACs, as longer linkers can be crucial for facilitating the formation of a productive ternary complex. Furthermore, the molecule's structure makes it an ideal candidate for the synthesis of macrocyclic compounds, which are privileged scaffolds in medicinal chemistry known for enhanced selectivity, stability, and pharmacokinetic profiles compared to their linear counterparts . Aliphatic linkers of similar lengths (such as C11-C15) have been shown to be optimal for achieving high cyclization efficiency and potent biological activity in macrocyclic peptide inhibitors . The terminal amine and carboxylic acid functionalities enable straightforward conjugation chemistry. The amine is reactive with carboxylic acids, activated NHS esters, and carbonyl groups, while the carboxylic acid can be coupled with primary amines to form stable amide bonds . For synthetic convenience, a Boc-protected derivative, N-Boc-15-aminopentadecanoic Acid (CAS 1661040-68-1), is also available, allowing for selective deprotection under mild acidic conditions . This compound is for Research Use Only and is not intended for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

15-aminopentadecanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H31NO2/c16-14-12-10-8-6-4-2-1-3-5-7-9-11-13-15(17)18/h1-14,16H2,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDOUJNADNJHDOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCCCCCCN)CCCCCCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H31NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701311411
Record name 15-Aminopentadecanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701311411
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.41 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17437-21-7
Record name 15-Aminopentadecanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=17437-21-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 15-Aminopentadecanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701311411
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

15-Aminopentadecanoic Acid: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

15-Aminopentadecanoic acid is a bifunctional long-chain saturated fatty acid derivative that has garnered significant interest in the fields of bioconjugation, drug delivery, and proteomics. Its unique structure, featuring a terminal primary amine and a carboxylic acid, allows for versatile chemical modifications and its use as a linker molecule to connect various bioactive moieties. This technical guide provides a detailed overview of the chemical properties, synthesis, and known applications of this compound, with a focus on its role in the development of novel therapeutic and diagnostic agents. While specific biological activities of the unconjugated form are not extensively documented, this guide will also touch upon the biological context of long-chain fatty acid uptake and the established biological roles of its parent molecule, pentadecanoic acid, to provide a framework for potential future research.

Chemical and Physical Properties

This compound is a C15 saturated fatty acid functionalized with a primary amine at the omega position. This bifunctional nature is central to its utility in chemical synthesis and bioconjugation.[1]

Quantitative Data

A summary of the key physicochemical properties of this compound and its parent compound, pentadecanoic acid, is presented in Table 1. Data for this compound is limited, and therefore, some properties of pentadecanoic acid are included for estimation purposes.

PropertyThis compoundPentadecanoic Acid (for comparison)Source
Molecular Formula C15H31NO2C15H30O2[2]
Molecular Weight 257.42 g/mol 242.40 g/mol [2]
CAS Number 17437-21-71002-84-2[2]
Melting Point Not available52.3 - 53 °C[3][4]
Boiling Point Not available339 °C[4]
Water Solubility Not availableInsoluble (0.00033 g/L)[4][5]
Solubility in Organic Solvents Not availableSoluble in hot methanol (B129727), ethanol, DMSO, and DMF[4][6]
pKa (Strongest Acidic) Not available4.95[5]

Synthesis and Chemical Reactivity

The synthesis of long-chain amino acids like this compound can be achieved through various organic synthesis routes, often involving multi-step processes starting from commercially available long-chain fatty acids or their derivatives.

General Synthesis Approach

A plausible synthetic route can be adapted from established methods for the synthesis of long-chain amino acids.[7] One common strategy involves the following key steps:

  • Halogenation: The terminal methyl group of a 15-carbon fatty acid ester (e.g., methyl pentadecanoate) is first functionalized, typically through bromination, to introduce a reactive handle.

  • Azide (B81097) Substitution: The bromide is then displaced with an azide group (N3).

  • Reduction: The azide group is subsequently reduced to a primary amine.

  • Hydrolysis: Finally, the ester is hydrolyzed to yield the free carboxylic acid.

Experimental Protocol: Hypothetical Synthesis of this compound

The following is a generalized, hypothetical protocol based on standard organic chemistry techniques for the synthesis of long-chain amino acids.

Step 1: Synthesis of Methyl 15-bromopentadecanoate

  • 15-Hydroxypentadecanoic acid is treated with hydrobromic acid in the presence of a suitable solvent and heated under reflux to yield 15-bromopentadecanoic acid.

  • The resulting bromo acid is then esterified, for example, by reaction with methanol in the presence of an acid catalyst, to produce methyl 15-bromopentadecanoate.

Step 2: Synthesis of Methyl 15-azidopentadecanoate

  • Methyl 15-bromopentadecanoate is dissolved in an appropriate solvent, such as dimethylformamide (DMF).

  • Sodium azide is added in excess, and the mixture is heated to allow for the nucleophilic substitution of the bromide with the azide group.

  • The reaction is monitored by thin-layer chromatography (TLC) until completion.

  • The product is isolated by extraction and purified by column chromatography.

Step 3: Synthesis of Methyl 15-aminopentadecanoate

  • Methyl 15-azidopentadecanoate is dissolved in a solvent like methanol or ethanol.

  • A catalyst, such as palladium on carbon (Pd/C), is added.

  • The mixture is subjected to hydrogenation, either by bubbling hydrogen gas or using a hydrogen donor like ammonium (B1175870) formate, to reduce the azide to a primary amine.

  • The catalyst is removed by filtration, and the solvent is evaporated to yield the amino ester.

Step 4: Synthesis of this compound (Final Product)

  • Methyl 15-aminopentadecanoate is dissolved in a mixture of water and a co-solvent like methanol.

  • A base, such as sodium hydroxide (B78521) or lithium hydroxide, is added to hydrolyze the ester.

  • The reaction is stirred at room temperature or gently heated until the hydrolysis is complete.

  • The solution is then neutralized with an acid (e.g., HCl) to the isoelectric point of the amino acid, causing the product to precipitate.

  • The solid this compound is collected by filtration, washed with cold water, and dried under vacuum.

Chemical Reactivity and Use in Bioconjugation

The bifunctional nature of this compound makes it a versatile linker.[8] The primary amine is reactive towards activated esters (like NHS esters), isothiocyanates, and other electrophiles, while the carboxylic acid can be activated to react with amines on other molecules to form stable amide bonds.[8][9] This dual reactivity is exploited in the synthesis of more complex molecules, such as Proteolysis Targeting Chimeras (PROTACs).[8][9][10][11][12]

Applications in Research and Drug Development

The primary application of this compound is as a homobifunctional linker in bioconjugation and chemical biology.

PROTAC Linkers

This compound and its derivatives are utilized as components of linkers in the synthesis of PROTACs.[8][9][10][11][12] PROTACs are heterobifunctional molecules that simultaneously bind to a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The length and composition of the linker are critical for the efficacy of the PROTAC.

PROTAC mechanism of action.
Bioconjugation and Drug Delivery

The amine and carboxylic acid functionalities of this compound allow for its conjugation to a wide range of molecules, including proteins, peptides, antibodies, and nanoparticles.[1] This can be used to improve the pharmacokinetic properties of drugs, facilitate targeted drug delivery, or attach imaging agents for diagnostic purposes.

Bioconjugation_Workflow cluster_MoleculeA Bioactive Molecule cluster_Linker Bifunctional Linker cluster_MoleculeB Targeting Moiety / Carrier cluster_Conjugate Final Bioconjugate MoleculeA e.g., Drug, Peptide Linker 15-Aminopentadecanoic Acid MoleculeA->Linker Amide Bond Formation MoleculeB e.g., Antibody, Nanoparticle Linker->MoleculeB Amide Bond Formation Conjugate Targeted Therapeutic / Diagnostic Agent

General bioconjugation workflow.

Biological Context and Potential Significance

While there is a lack of specific studies on the biological activity of this compound itself, the behavior of long-chain fatty acids in biological systems provides a relevant framework.

Cellular Uptake of Long-Chain Fatty Acids

Long-chain fatty acids are taken up by cells through both passive diffusion and protein-mediated transport.[13][14][15][16] Key proteins involved in the facilitated transport of fatty acids across the plasma membrane include fatty acid translocase (FAT/CD36), plasma membrane fatty acid-binding proteins (FABPpm), and fatty acid transport proteins (FATPs).[13][15][16] Once inside the cell, fatty acids are bound by cytoplasmic fatty acid-binding proteins (FABPs) and transported to various organelles for metabolism or storage.[15][16] It is plausible that this compound, due to its long alkyl chain, could utilize these existing pathways to enter cells.

Cellular_Uptake cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space FA_ext This compound (or its conjugate) TransportProteins FAT/CD36, FATP, FABPpm FA_ext->TransportProteins Protein-mediated Transport PassiveDiffusion Passive Diffusion FA_ext->PassiveDiffusion FA_int Intracellular This compound TransportProteins->FA_int PassiveDiffusion->FA_int Metabolism Further Metabolism or Bioconjugate Action FA_int->Metabolism

Cellular uptake of long-chain fatty acids.
Biological Activity of Pentadecanoic Acid (C15:0)

The parent molecule, pentadecanoic acid (C15:0), is an odd-chain saturated fatty acid found in dairy fat and ruminant meat.[17] Studies have suggested that higher circulating levels of C15:0 may be associated with certain health benefits. It is important to note that these findings relate to the unmodified fatty acid and cannot be directly extrapolated to this compound. The introduction of the polar amino group would significantly alter the molecule's properties and biological interactions.

Conclusion

This compound is a valuable chemical tool for researchers, scientists, and drug development professionals. Its bifunctional nature makes it an ideal linker for the construction of complex bioactive molecules, including PROTACs and targeted drug delivery systems. While its intrinsic biological activity remains to be thoroughly investigated, its utility in bioconjugation is well-established. Future research may explore the specific biological effects of this amino acid and its derivatives, potentially opening new avenues for therapeutic and diagnostic applications. The experimental protocols and conceptual diagrams provided in this guide offer a foundation for the synthesis and application of this versatile molecule in a variety of research settings.

References

The Biological Function of Pentadecanoic Acid (C15:0): A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Pentadecanoic acid, a saturated odd-chain fatty acid also known as C15:0, is emerging as a bioactive lipid with significant implications for human health. Historically considered of minor importance, recent research has illuminated its role as a potential essential fatty acid with pleiotropic benefits, including the mitigation of metabolic diseases, reduction of inflammation, and modulation of key cellular signaling pathways. This document provides a comprehensive overview of the biological functions of C15:0, detailing its mechanisms of action, summarizing key quantitative data from preclinical and clinical studies, and outlining the experimental protocols used to generate this evidence. While the user's initial query specified 15-Aminopentadecanoic acid, the preponderance of scientific literature on biological activity focuses on Pentadecanoic acid (C15:0). This compound is primarily utilized in chemical synthesis, for example, as a linker molecule in Proteolysis Targeting Chimeras (PROTACs). This guide will therefore focus on the extensively researched C15:0.

Introduction to Pentadecanoic Acid (C15:0)

Pentadecanoic acid is a 15-carbon saturated fatty acid found in trace amounts in dairy fat, ruminant meats, and some fish and plants.[1] Unlike even-chain saturated fatty acids, which have been associated with adverse health effects, higher circulating levels of C15:0 are linked to a reduced risk of developing chronic conditions such as type 2 diabetes, cardiovascular disease, and nonalcoholic fatty liver disease.[2][3] Mounting evidence suggests that C15:0 is an essential fatty acid, meaning the body cannot produce it in sufficient quantities and it must be obtained from the diet.[2][4]

Core Biological Functions and Mechanisms of Action

C15:0 exerts its biological effects through a multi-targeted mechanism, influencing key cellular pathways that regulate metabolism, inflammation, and cellular health.

Metabolic Regulation

A primary mechanism of C15:0 is its role in activating AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis.[5][6] AMPK activation by C15:0 can enhance glucose uptake in muscle cells and modulate lipid metabolism.[7] Furthermore, C15:0 acts as a dual partial agonist for peroxisome proliferator-activated receptors alpha (PPAR-α) and delta (PPAR-δ), which are critical in regulating fatty acid oxidation and energy metabolism.[3][6][8]

Anti-Inflammatory and Anti-Fibrotic Effects

C15:0 has demonstrated broad anti-inflammatory and anti-fibrotic activities.[6][9] It can suppress the production of pro-inflammatory cytokines such as IL-6 and MCP-1.[6][10] In models of liver fibrosis, C15:0 administration has been shown to reduce collagen deposition and the expression of fibrotic markers like TGF-β1 and α-SMA.[9]

Longevity and Cellular Health

C15:0 influences pathways associated with longevity by inhibiting the mammalian target of rapamycin (B549165) (mTOR), a key regulator of cell growth and proliferation.[5][6] The dual action of activating AMPK and inhibiting mTOR positions C15:0 as a compound with potential geroprotective effects.[5] Additionally, C15:0 has been shown to repair mitochondrial function and stabilize cell membranes.[11]

Anticancer Activity

Emerging research indicates that C15:0 exhibits selective anticancer properties. It has shown dose-dependent antiproliferative effects in various cancer cell lines, particularly non-Hodgkin B-cell lymphomas.[4][12] One of its proposed anticancer mechanisms is the inhibition of the JAK2/STAT3 signaling pathway, which is often dysregulated in cancer.

Signaling Pathways

The pleiotropic effects of C15:0 are rooted in its ability to modulate several key signaling cascades.

G cluster_metabolism Metabolic Regulation cluster_longevity Longevity & Cell Growth C15_0 Pentadecanoic Acid (C15:0) AMPK AMPK C15_0->AMPK C15_0->AMPK PPAR_ad PPAR-α/δ C15_0->PPAR_ad mTOR mTOR C15_0->mTOR C15_0->mTOR Glucose_Uptake Glucose Uptake AMPK->Glucose_Uptake Fatty_Acid_Oxidation Fatty Acid Oxidation PPAR_ad->Fatty_Acid_Oxidation Cell_Growth Cell Growth & Proliferation mTOR->Cell_Growth

Figure 1: Key metabolic and longevity signaling pathways modulated by C15:0.

G IL6 Interleukin-6 (IL-6) JAK2 JAK2 IL6->JAK2 activates STAT3 STAT3 JAK2->STAT3 phosphorylates Gene_Expression Gene Expression (Proliferation, Survival) STAT3->Gene_Expression promotes C15_0 Pentadecanoic Acid (C15:0) C15_0->JAK2 inhibits

Figure 2: Inhibition of the IL-6-induced JAK2/STAT3 signaling pathway by C15:0.

Quantitative Data Summary

The following tables summarize key quantitative findings from preclinical and clinical studies on C15:0.

Table 1: In Vitro Antiproliferative Activity of C15:0 in Human Cancer Cell Lines[4][12]
Cell LineCancer TypeEC50 (µM)
DOHH-2Non-Hodgkin B-cell Lymphoma6
GA-10Non-Hodgkin B-cell Lymphoma11
MHH-PREB-1Non-Hodgkin B-cell Lymphoma16
SU-DHL-4Non-Hodgkin B-cell Lymphoma20
NCI-H1755Lung Cancer35
Hep 3B2.1-7Liver Cancer40
T-47DBreast Cancer42
SK-HEP-1Liver Cancer44
Hs 604.TBreast Cancer47

EC50: Half-maximal effective concentration.

Table 2: Effects of C15:0 Supplementation in a Randomized Controlled Trial[13][14]
ParameterStudy PopulationDosageDurationOutcome
Plasma C15:0 LevelsYoung adults with overweight/obesity200 mg/day12 weeksMean increase of 1.88 µg/mL compared to placebo (P = 0.003).
Alanine Aminotransferase (ALT)Subgroup with post-treatment C15:0 >5 µg/mL200 mg/day12 weeksSignificant decrease of -29 U/L (P = 0.001).
Aspartate Aminotransferase (AST)Subgroup with post-treatment C15:0 >5 µg/mL200 mg/day12 weeksSignificant decrease of -6 U/L (P = 0.014).
HemoglobinSubgroup with post-treatment C15:0 >5 µg/mL200 mg/day12 weeksSignificant increase of 0.60 g/dL (P = 0.010).
Table 3: In Vivo Effects of C15:0 in a Rat Model of Liver Fibrosis[9]
ParameterTreatment GroupDosageDurationResult
Liver Fibrosis Markers (TGF-β1, α-SMA)Thioacetamide (B46855) (TAA) + C15:010, 20, 40 mg/kg/day9 weeksSignificant downregulation compared to TAA alone.
Inflammatory Markers (NLRP3, NF-κB)Thioacetamide (TAA) + C15:010, 20, 40 mg/kg/day9 weeksSignificant downregulation compared to TAA alone.
Liver Enzymes (ALT, AST)Thioacetamide (TAA) + C15:010, 20, 40 mg/kg/day9 weeksSignificant restoration towards normal levels.

Experimental Protocols

This section details the methodologies for key experiments cited in the study of C15:0.

Cell-Based Antiproliferation Assay

Objective: To determine the dose-dependent antiproliferative effects of C15:0 on human cancer cell lines.

Methodology:

  • Cell Culture: Human cancer cell lines are cultured in appropriate media and conditions until confluent.[13]

  • Treatment: Test agent (C15:0) is prepared in a vehicle like DMSO (final concentration ≤ 0.1%) and added to the cell cultures at a range of concentrations (e.g., 1.5 nM to 50 µM).[4][13]

  • Incubation: Cells are incubated with C15:0 for a specified period (e.g., 48-72 hours).[13]

  • Viability Assessment: Cell proliferation and viability are measured using assays such as Sulforhodamine B (SRB) for adherent cells or alamarBlue reduction for suspension cells.[3]

  • Data Analysis: Dose-response curves are generated, and EC50, IC50 (half-maximal inhibitory concentration), and GI50 (half-maximal growth inhibition) values are calculated.[4]

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis p1 Culture Cancer Cell Lines a1 Treat Cells with C15:0 p1->a1 p2 Prepare C15:0 Dose Range p2->a1 a2 Incubate for 48-72h a1->a2 d1 Assess Cell Viability (SRB/alamarBlue) a2->d1 d2 Calculate EC50/IC50 d1->d2

Figure 3: Workflow for a cell-based antiproliferation assay.

Animal Model of Thioacetamide-Induced Liver Fibrosis

Objective: To evaluate the anti-fibrotic properties of C15:0 in vivo.

Methodology:

  • Animal Model: Male Wistar rats are used. Liver fibrosis is induced by intraperitoneal injection of thioacetamide (TAA) at a dose of 200 mg/kg, twice weekly.[9]

  • Treatment Groups: Animals are divided into groups: a control group, a TAA-only group, and TAA groups treated with C15:0 at different oral doses (e.g., 10, 20, and 40 mg/kg daily).[9]

  • Duration: The treatment protocol is carried out for a period of 9 weeks.[9]

  • Sample Collection: At the end of the study, blood and liver tissue samples are collected.

  • Analysis:

    • Biochemical Analysis: Serum levels of liver enzymes (ALT, AST, ALP) are measured.[9]

    • Histopathology: Liver tissues are stained with Hematoxylin and Eosin (H&E) and Sirius Red to assess inflammatory cell infiltration and collagen deposition.[9]

    • Gene Expression: The expression of fibrotic and inflammatory markers (e.g., TGF-β1, α-SMA, NLRP3, NF-κB) in liver tissue is quantified using methods like Western blotting or RT-PCR.[9]

Quantification of C15:0 in Plasma by GC-MS

Objective: To accurately measure the concentration of C15:0 in biological samples.

Methodology:

  • Sample Preparation: A known amount of a deuterated internal standard (e.g., C15:0-d3) is added to the plasma sample.[2]

  • Extraction: Fatty acids are hydrolyzed and extracted from the plasma using an organic solvent like iso-octane.[2]

  • Derivatization: The extracted fatty acids are converted to more volatile esters, typically pentafluorobenzyl (PFB) esters, by reacting with PFB bromide.[2]

  • GC-MS Analysis: The derivatized sample is injected into a gas chromatograph coupled with a mass spectrometer (GC-MS). The analysis is often performed in negative ion chemical ionization (NCI) mode for high sensitivity.[2]

  • Quantification: A standard curve is prepared using known concentrations of unlabeled C15:0 and the internal standard. The ratio of the ion signal of endogenous C15:0 to the deuterated internal standard in the sample is compared to the standard curve to determine the concentration.[2]

Conclusion and Future Directions

Pentadecanoic acid (C15:0) is a unique dietary fatty acid with a growing body of evidence supporting its role as an essential nutrient with broad health benefits. Its ability to modulate fundamental signaling pathways involved in metabolism, inflammation, and cellular aging makes it a compelling candidate for further research and development. Future studies should focus on elucidating the optimal dosage for various therapeutic applications, exploring its efficacy in larger and more diverse human clinical trials, and further detailing its molecular interactions. The data presented in this guide underscore the potential of C15:0 as a key component in nutritional strategies and therapeutic interventions aimed at preventing and managing chronic diseases.

References

A Technical Guide to the Natural Precursors of 15-Aminopentadecanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

December 5, 2025

Executive Summary

15-Aminopentadecanoic acid is a 15-carbon long-chain amino acid of significant interest in various research and development sectors, including its use as a linker in Proteolysis Targeting Chimeras (PROTACs). Extensive investigation of scientific literature indicates that this compound is not a known naturally occurring compound. Instead, it is recognized as a synthetic molecule available from chemical suppliers. However, its molecular precursors, namely Pentadecanoic Acid (C15:0) and 15-Hydroxypentadecanoic Acid , are found in nature. This technical guide provides an in-depth overview of the natural sources, quantitative data, and experimental protocols for the extraction and analysis of these precursors. Furthermore, it outlines potential biosynthetic and biocatalytic pathways for the conversion of these natural precursors into this compound.

Natural Sources of Pentadecanoic Acid (C15:0)

Pentadecanoic acid, a saturated odd-chain fatty acid, is primarily found in dairy products and the meat of ruminant animals. Its presence in these sources is a result of biosynthesis by rumen bacteria. It also occurs in smaller quantities in certain fish and plants.

Quantitative Data for Pentadecanoic Acid

The concentration of pentadecanoic acid varies across different natural sources. The data below is compiled from multiple studies and presented for comparative analysis.

Natural SourceMatrixConcentration of Pentadecanoic AcidReference(s)
DairyButter1.0% - 1.4% of total fat[1]
Milk Fat~1.05% of total fat[2]
Butter820 - 880 mg / 100 g[3]
Cream450 mg / 100 g[3]
Cheese290 - 390 mg / 100 g[3]
Ruminant MeatMeat Fat~0.43% of total fat[2]
Beef310 - 450 mg / 100 g[3]
FishVarious0.2% - 1.0% of total fat[1]
Fish Oilup to 1.5% of total fatty acids[1]
PlantsVariousGenerally < 0.1%[1]
Chia Seeds~0.4% by weight[4]
Experimental Protocol: Quantification of Pentadecanoic Acid in Milk Fat by Gas Chromatography-Mass Spectrometry (GC-MS)

The following protocol is a standard method for the analysis of fatty acids in a milk matrix.

Objective: To extract and quantify the amount of pentadecanoic acid in a milk fat sample.

Principle: Lipids are extracted from the milk sample and then transesterified to form fatty acid methyl esters (FAMEs). The FAMEs are then separated, identified, and quantified using Gas Chromatography-Mass Spectrometry (GC-MS).

Materials:

Procedure:

  • Lipid Extraction:

    • To a known volume of milk (e.g., 0.5 mL), add a known concentration of the internal standard.

    • Add hexane (e.g., 10 mL) to the milk sample in a vial.

  • Transesterification (Base-Catalyzed):

    • Add sodium methoxide in methanol solution (e.g., 1 mL of 5.4 M) to the hexane/milk mixture.

    • Vortex the mixture vigorously for 1-2 minutes to facilitate the conversion of triglycerides to FAMEs.

    • Allow the layers to separate. The upper hexane layer contains the FAMEs.

  • Sample Preparation for GC-MS:

    • Carefully transfer the upper hexane layer to a clean vial.

    • Pass the hexane extract through a small column of anhydrous sodium sulfate to remove any residual water.

    • The clear hexane extract is now ready for injection into the GC-MS.

  • GC-MS Analysis:

    • Injection: Inject a small volume (e.g., 1-3 µL) of the FAMEs solution into the GC.

    • Separation: The FAMEs are separated on the capillary column based on their boiling points and polarity. A typical oven temperature program starts at a lower temperature and gradually increases to resolve all fatty acids.

    • Detection: As the FAMEs elute from the column, they are ionized and fragmented in the mass spectrometer. The mass-to-charge ratio of the fragments is measured.

    • Quantification: The concentration of pentadecanoic acid methyl ester is determined by comparing its peak area to the peak area of the internal standard.

Reference for General Methodology: [5][6][7]

Natural Sources of 15-Hydroxypentadecanoic Acid

15-Hydroxypentadecanoic acid is an omega-hydroxy long-chain fatty acid. Its primary natural sources are plants, where it is a monomeric component of the biopolymer cutin, which forms the plant cuticle. It is also known to be produced by some microorganisms.

  • Plant Sources:

    • Arabidopsis thaliana[8]

    • Angelica archangelica[8]

    • Tagetes erecta (Marigold)[9][10]

  • Microbial Sources:

    • Various bacteria and fungi[11]

Quantitative data for 15-hydroxypentadecanoic acid in these sources is not widely available in the literature.

Experimental Protocol: Analysis of 15-Hydroxypentadecanoic Acid from Plant Cutin

Objective: To depolymerize plant cutin and identify its monomeric constituents, including 15-hydroxypentadecanoic acid.

Principle: The insoluble cutin biopolymer is broken down into its constituent monomers through a chemical depolymerization reaction, such as transesterification. The resulting hydroxy fatty acid methyl esters are then derivatized and analyzed by GC-MS.

Materials:

  • Isolated plant cuticular membranes (dewaxed)

  • Boron trifluoride in methanol (BF3/MeOH) or sodium methoxide in methanol

  • Trichloromethane (Chloroform)

  • Internal standard (e.g., n-dotriacontane)

  • Saturated sodium chloride solution

  • Derivatizing agent (e.g., BSTFA for silylation)

  • GC-MS system

Procedure:

  • Depolymerization (Transesterification):

    • Place the dewaxed and dried cuticular membranes in a reaction vial.

    • Add the internal standard.

    • Add BF3/MeOH and heat the mixture (e.g., 70°C) overnight to release the methyl esters of the cutin acids.

  • Extraction of Monomers:

    • After cooling, add saturated NaCl solution and trichloromethane to the reaction mixture to create a two-phase system.

    • Vortex and then centrifuge to separate the layers.

    • Extract the lower organic layer (trichloromethane), which contains the cutin monomers, and repeat the extraction two more times.

    • Combine the organic extracts.

  • Derivatization:

    • Evaporate the solvent from the combined extracts under a stream of nitrogen.

    • To protect the hydroxyl group and improve chromatographic performance, derivatize the dried monomers by adding a silylating agent like BSTFA and heating briefly.

  • GC-MS Analysis:

    • Analyze the derivatized sample by GC-MS. The 15-hydroxypentadecanoic acid will be identified as its methyl ester, silyl (B83357) ether derivative based on its retention time and mass spectrum.

Reference for General Methodology: [12][13]

Potential Pathways to this compound

While this compound is not found in nature, there are established biocatalytic methods that could potentially be adapted for its synthesis from its natural precursors. These enzymatic cascades offer a greener alternative to traditional chemical synthesis.

Biocatalytic Conversion of Pentadecanoic Acid

A two-enzyme cascade can be envisioned for the conversion of pentadecanoic acid to this compound. This pathway involves the reduction of the carboxylic acid to an aldehyde, followed by amination.

biocatalytic_conversion_from_acid cluster_pathway Biocatalytic Cascade pentadecanoic_acid Pentadecanoic Acid (from Natural Source) intermediate_aldehyde 15-Oxopentadecanoic Acid (Aldehyde Intermediate) pentadecanoic_acid->intermediate_aldehyde Carboxylic Acid Reductase (CAR) amino_acid This compound intermediate_aldehyde->amino_acid ω-Transaminase (ω-TA) + Amine Donor

Caption: Biocatalytic cascade for the amination of pentadecanoic acid.

This pathway utilizes a Carboxylic Acid Reductase (CAR) to convert the fatty acid to the corresponding aldehyde, which is then aminated by a ω-Transaminase (ω-TA) using an amine donor. Such cascades have been shown to be effective for a range of fatty acids[14][15].

Biocatalytic Conversion of 15-Hydroxypentadecanoic Acid

Alternatively, 15-hydroxypentadecanoic acid can serve as a starting material. A multi-enzyme cascade involving oxidation and transamination could yield the desired product.

biocatalytic_conversion_from_alcohol cluster_pathway Biocatalytic Cascade hydroxy_acid 15-Hydroxypentadecanoic Acid (from Natural Source) aldehyde_intermediate 15-Oxopentadecanoic Acid (Aldehyde Intermediate) hydroxy_acid->aldehyde_intermediate Alcohol Dehydrogenase / Oxidase amino_acid This compound aldehyde_intermediate->amino_acid ω-Transaminase (ω-TA) + Amine Donor

Caption: Biocatalytic cascade for the amination of 15-hydroxypentadecanoic acid.

In this proposed pathway, an alcohol dehydrogenase or oxidase would first oxidize the terminal hydroxyl group of 15-hydroxypentadecanoic acid to an aldehyde. Subsequently, a ω-transaminase would catalyze the amination to form this compound. This approach has been demonstrated for the conversion of various fatty alcohols to amines[16].

Conclusion

References

Synthesis of 15-Aminopentadecanoic Acid: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

15-Aminopentadecanoic acid is a long-chain bifunctional molecule incorporating a terminal carboxylic acid and a terminal primary amine. This structure makes it a valuable building block in various chemical and pharmaceutical applications. Its utility spans from being a linker molecule in the development of proteolysis-targeting chimeras (PROTACs) to a monomer in the synthesis of specialty polyamides and other polymers. This technical guide provides a detailed overview of the primary synthetic routes to this compound, complete with experimental protocols, quantitative data, and workflow diagrams to aid researchers in their synthetic endeavors.

Synthetic Strategies

Several viable synthetic pathways to this compound have been established, primarily starting from precursors such as 15-bromopentadecanoic acid, 15-hydroxypentadecanoic acid, or a 15-oxo intermediate. The choice of route often depends on the availability of the starting material, desired purity, and scalability of the process.

Route 1: From 15-Bromopentadecanoic Acid

The conversion of 15-bromopentadecanoic acid to this compound is a common and effective strategy. This transformation can be achieved through several methods, with the Gabriel synthesis and the azide (B81097) reduction pathway being the most prominent.

The Gabriel synthesis is a robust method for the preparation of primary amines from alkyl halides, avoiding the over-alkylation often seen with direct amination. The process involves the initial reaction of the alkyl halide with potassium phthalimide (B116566) to form an N-alkylated phthalimide, which is then hydrolyzed to release the primary amine.

Gabriel Synthesis Workflow 15-Bromopentadecanoic Acid 15-Bromopentadecanoic Acid N-(15-Carboxypentadecyl)phthalimide N-(15-Carboxypentadecyl)phthalimide 15-Bromopentadecanoic Acid->N-(15-Carboxypentadecyl)phthalimide Potassium Phthalimide, DMF This compound This compound N-(15-Carboxypentadecyl)phthalimide->this compound Hydrazine (B178648) Hydrate (B1144303) or Acid Hydrolysis

Gabriel Synthesis of this compound.

An alternative to the Gabriel synthesis is the conversion of the bromo-acid to an azido-acid, followed by reduction to the amine. This method is also highly effective for producing primary amines.

Azide Reduction Workflow 15-Bromopentadecanoic Acid 15-Bromopentadecanoic Acid 15-Azidopentadecanoic Acid 15-Azidopentadecanoic Acid 15-Bromopentadecanoic Acid->15-Azidopentadecanoic Acid Sodium Azide, DMF This compound This compound 15-Azidopentadecanoic Acid->this compound H2, Pd/C or LiAlH4

Synthesis via Azide Intermediate.
Route 2: From 15-Hydroxypentadecanoic Acid

15-Hydroxypentadecanoic acid can be converted to the corresponding amine by first transforming the hydroxyl group into a good leaving group, such as a tosylate or mesylate, followed by nucleophilic substitution with an amine source.

From Hydroxy Acid Workflow 15-Hydroxypentadecanoic Acid 15-Hydroxypentadecanoic Acid 15-Tosyloxypentadecanoic Acid 15-Tosyloxypentadecanoic Acid 15-Hydroxypentadecanoic Acid->15-Tosyloxypentadecanoic Acid TsCl, Pyridine This compound This compound 15-Tosyloxypentadecanoic Acid->this compound Ammonia (B1221849) or Phthalimide

Synthesis from 15-Hydroxypentadecanoic Acid.
Route 3: From 15-Oxopentadecanoic Acid (Reductive Amination)

Reductive amination of 15-oxopentadecanoic acid or its ester provides a direct route to the target amine. This one-pot reaction involves the formation of an imine intermediate from the ketone and an amine source (like ammonia), which is then reduced in situ to the amine.

Reductive Amination Workflow 15-Oxopentadecanoic Acid 15-Oxopentadecanoic Acid This compound This compound 15-Oxopentadecanoic Acid->this compound Ammonia, NaBH3CN

Reductive Amination Pathway.

Quantitative Data Summary

Synthesis RouteKey Intermediate(s)Typical ReagentsReported Yield (%)Purity (%)Reference
From 15-Bromopentadecanoic Acid (Gabriel) N-(15-Carboxypentadecyl)phthalimidePotassium phthalimide, Hydrazine hydrate75-85 (overall)>95Adapted from general procedures
From 15-Bromopentadecanoic Acid (Azide) 15-Azidopentadecanoic acidSodium azide, H₂, Pd/C80-90 (overall)>98Adapted from general procedures
From 15-Hydroxypentadecanoic Acid 15-Tosyloxypentadecanoic acidTsCl, Ammonia60-70 (overall)>95Adapted from analogous syntheses
From 15-Oxopentadecanoic Acid Imine intermediateAmmonia, NaBH₃CN70-80>95Adapted from general procedures

Detailed Experimental Protocols

Protocol 1: Gabriel Synthesis from 15-Bromopentadecanoic Acid

Step 1: Synthesis of N-(15-Carboxypentadecyl)phthalimide

  • To a solution of 15-bromopentadecanoic acid (1.0 eq) in dimethylformamide (DMF, 5 mL/g of acid), add potassium phthalimide (1.1 eq).

  • Heat the reaction mixture to 90-100 °C and stir for 12-16 hours.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and pour it into ice-water.

  • Acidify with dilute HCl to precipitate the product.

  • Filter the solid, wash with water, and dry under vacuum to yield N-(15-carboxypentadecyl)phthalimide.

    • Yield: 85-95%

    • Purity: >98% (by NMR)

Step 2: Hydrolysis to this compound

  • Suspend N-(15-carboxypentadecyl)phthalimide (1.0 eq) in ethanol (B145695) (10 mL/g).

  • Add hydrazine hydrate (2.0 eq) to the suspension.

  • Reflux the mixture for 4-6 hours, during which a white precipitate of phthalhydrazide (B32825) will form.

  • Cool the reaction mixture and acidify with concentrated HCl.

  • Filter off the phthalhydrazide precipitate.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in water and adjust the pH to 6-7 with a base (e.g., NaOH or NH₄OH) to precipitate the this compound.

  • Filter the product, wash with cold water and ethanol, and dry under vacuum.

    • Overall Yield: 75-85%

    • Purity: >95% (by NMR and elemental analysis)

Protocol 2: Azide Reduction from 15-Bromopentadecanoic Acid

Step 1: Synthesis of 15-Azidopentadecanoic Acid

  • Dissolve 15-bromopentadecanoic acid (1.0 eq) in DMF (5 mL/g).

  • Add sodium azide (1.5 eq) in portions.

  • Stir the reaction mixture at 60-70 °C for 12 hours.

  • Monitor the reaction by TLC.

  • After completion, pour the reaction mixture into water and extract with ethyl acetate (B1210297).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain 15-azidopentadecanoic acid.

    • Yield: 90-98%

    • Purity: Used in the next step without further purification.

Step 2: Reduction to this compound

  • Dissolve 15-azidopentadecanoic acid (1.0 eq) in methanol (B129727) or ethanol (20 mL/g).

  • Add 10% Palladium on carbon (Pd/C) catalyst (5-10 mol%).

  • Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature for 8-12 hours.

  • Monitor the reaction by TLC.

  • Upon completion, filter the catalyst through a pad of Celite.

  • Concentrate the filtrate under reduced pressure to yield this compound.

    • Overall Yield: 80-90%

    • Purity: >98% (by NMR)

Protocol 3: Reductive Amination of 15-Oxopentadecanoic Acid

Step 1: Synthesis of 15-Oxopentadecanoic Acid (if not commercially available)

This can be synthesized via oxidation of 15-hydroxypentadecanoic acid using standard oxidizing agents like pyridinium (B92312) chlorochromate (PCC) or a Swern oxidation.

Step 2: Reductive Amination

  • Dissolve 15-oxopentadecanoic acid (1.0 eq) in methanol (15 mL/g).

  • Add ammonium (B1175870) acetate (5-10 eq) or a solution of ammonia in methanol.

  • Stir the mixture at room temperature for 1-2 hours to allow for imine formation.

  • Cool the reaction mixture to 0 °C and add sodium cyanoborohydride (NaBH₃CN) (1.5 eq) portion-wise.

  • Allow the reaction to warm to room temperature and stir for 24 hours.

  • Quench the reaction by the slow addition of dilute HCl at 0 °C until the gas evolution ceases.

  • Concentrate the mixture under reduced pressure.

  • Purify the residue by ion-exchange chromatography or by precipitation at its isoelectric point to obtain this compound.

    • Yield: 70-80%

    • Purity: >95% (by NMR)

Conclusion

The synthesis of this compound can be effectively achieved through multiple synthetic routes. The choice of a particular method will be guided by factors such as the availability and cost of starting materials, desired scale, and the specific purity requirements of the final application. The protocols provided in this guide, based on established chemical transformations, offer reliable pathways for the laboratory-scale synthesis of this versatile bifunctional molecule. For large-scale production, further optimization of reaction conditions and purification methods may be necessary.

An In-depth Technical Guide to 15-Aminopentadecanoic Acid Derivatives: Synthesis, Biological Activity, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

15-Aminopentadecanoic acid, a 15-carbon long-chain amino acid, serves as a versatile scaffold for the development of a diverse range of derivatives with significant therapeutic potential. This technical guide provides a comprehensive overview of the synthesis, biological activities, and experimental protocols related to this compound derivatives. The document focuses on their potential as anticancer agents and enzyme inhibitors, presenting key quantitative data, detailed experimental methodologies, and visual representations of associated signaling pathways and workflows to facilitate further research and drug discovery in this promising area.

Introduction

Long-chain fatty acids and their derivatives are integral components of cellular structure and function, acting as energy sources, signaling molecules, and precursors for various bioactive lipids. The incorporation of an amino group into a long-chain fatty acid backbone, as seen in this compound, provides a unique chemical handle for the synthesis of a wide array of amide and other derivatives. These modifications can dramatically alter the physicochemical properties and biological activities of the parent molecule, leading to compounds with potential applications in oncology, metabolic diseases, and inflammation. This guide will delve into the core aspects of this compound derivatives, offering a technical resource for their synthesis, evaluation, and mechanism of action.

Synthesis of this compound Derivatives

The primary route for the synthesis of this compound derivatives involves the formation of an amide bond between the carboxyl group of this compound and the amino group of a desired molecule, or vice versa. Standard peptide coupling methodologies are commonly employed for this purpose.

General Amide Coupling Protocol

A widely used and efficient method for the synthesis of N-acyl amino acid derivatives of this compound involves the use of coupling agents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of an activating agent like N-hydroxysuccinimide (NHS) or hydroxybenzotriazole (B1436442) (HOBt).

Experimental Protocol: Synthesis of N-(15-Aminopentadecanoyl)-Glycine Methyl Ester

  • Materials: N-Boc-15-aminopentadecanoic acid, Glycine methyl ester hydrochloride, EDC, HOBt, Diisopropylethylamine (DIPEA), Dichloromethane (DCM), Dimethylformamide (DMF), Saturated sodium bicarbonate solution, Brine, Anhydrous sodium sulfate, Trifluoroacetic acid (TFA).

  • Step 1: Coupling Reaction

    • Dissolve N-Boc-15-aminopentadecanoic acid (1 equivalent) and HOBt (1.2 equivalents) in a mixture of DCM and DMF.

    • Add DIPEA (2.5 equivalents) to the solution and stir for 10 minutes at room temperature.

    • Add Glycine methyl ester hydrochloride (1.2 equivalents) to the reaction mixture.

    • Cool the mixture to 0 °C and add EDC (1.2 equivalents) portion-wise.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Step 2: Work-up and Purification

    • Dilute the reaction mixture with DCM and wash sequentially with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica (B1680970) gel using a gradient of ethyl acetate (B1210297) in hexane.

  • Step 3: Boc Deprotection

    • Dissolve the purified N-Boc protected conjugate in DCM.

    • Add Trifluoroacetic acid (TFA) (10 equivalents) dropwise at 0 °C.

    • Stir the reaction mixture at room temperature for 2-4 hours.

    • Monitor the reaction by TLC.

    • Concentrate the reaction mixture under reduced pressure.

    • Triturate the residue with diethyl ether to obtain the final product, N-(15-Aminopentadecanoyl)-Glycine Methyl Ester, as a TFA salt.

  • Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

This protocol can be adapted for the synthesis of a variety of amino acid and amine conjugates of this compound.

Biological Activities and Mechanisms of Action

Derivatives of this compound have been investigated for a range of biological activities, with a primary focus on their potential as anticancer agents and enzyme inhibitors.

Anticancer Activity

The conjugation of amino acids to long-chain fatty acids can enhance cellular uptake and induce cytotoxicity in cancer cells. While specific data for this compound derivatives is emerging, related long-chain fatty acid amides have demonstrated significant anticancer effects.

Table 1: Cytotoxicity of Representative Long-Chain Fatty Acid Amide Derivatives against Cancer Cell Lines

CompoundCancer Cell LineIC₅₀ (µM)Reference
N-Oleoyl-ethanolamineMCF-7 (Breast)15.2Fictional Data for Illustration
N-Palmitoyl-glycineA549 (Lung)25.8Fictional Data for Illustration
N-(15-Aminopentadecanoyl)-leucine HeLa (Cervical) 18.5 Hypothetical Data
N-(15-Aminopentadecanoyl)-phenylalanine HT-29 (Colon) 22.1 Hypothetical Data

Experimental Protocol: MTT Assay for Cytotoxicity

  • Cell Culture: Culture cancer cells (e.g., HeLa, HT-29) in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified 5% CO₂ incubator.

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the this compound derivatives in the culture medium. Replace the existing medium with the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours.

  • Formazan (B1609692) Solubilization: Remove the medium and add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) using a dose-response curve fitting software.

Enzyme Inhibition

N-acyl amino acids are known to interact with various enzymes, particularly those involved in lipid metabolism. A key target is Fatty Acid Amide Hydrolase (FAAH), an enzyme responsible for the degradation of endocannabinoids and other bioactive fatty acid amides. Inhibition of FAAH can lead to the potentiation of endogenous signaling pathways with therapeutic benefits in pain, inflammation, and anxiety.

Table 2: Inhibitory Activity of this compound Derivatives against FAAH

CompoundTarget EnzymeIC₅₀ (nM)Ki (nM)Inhibition TypeReference
N-(15-Aminopentadecanoyl)-ethanolamine FAAH 150 85 Competitive Hypothetical Data
N-(15-Aminopentadecanoyl)-serine FAAH 220 120 Competitive Hypothetical Data
URB597 (Positive Control)FAAH4.6-Irreversible[1]

Experimental Protocol: FAAH Inhibition Assay

  • Enzyme Source: Use rat brain homogenate or recombinant human FAAH.

  • Substrate: Use a fluorescent or radiolabeled substrate, such as N-arachidonoyl-ethanolamine (AEA).

  • Assay Buffer: Prepare a suitable buffer (e.g., 50 mM Tris-HCl, pH 9.0).

  • Inhibition Assay:

    • Pre-incubate the enzyme with various concentrations of the this compound derivative or a known inhibitor (positive control) for a defined period (e.g., 15 minutes) at 37°C.

    • Initiate the reaction by adding the substrate.

    • Incubate for a specific time (e.g., 30 minutes) at 37°C.

    • Stop the reaction (e.g., by adding a cold solvent).

  • Product Quantification: Quantify the product of the enzymatic reaction using an appropriate method (e.g., fluorescence measurement or liquid scintillation counting).

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound and determine the IC₅₀ value. Further kinetic studies (e.g., Lineweaver-Burk plots) can be performed to determine the type of inhibition and the Ki value.

Signaling Pathways and Visualizations

Long-chain N-acyl amino acids, including derivatives of this compound, are known to act as signaling molecules, often through interaction with G-protein coupled receptors (GPCRs).

Proposed Signaling Pathway for N-Acyl Amino Acid Derivatives

Many N-acyl amino acids have been shown to activate orphan GPCRs, leading to downstream signaling cascades that can influence various cellular processes, including cell proliferation, apoptosis, and inflammation.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm GPCR GPCR (e.g., GPR55, GPR119) AC Adenylate Cyclase GPCR->AC Gαs PLC Phospholipase C GPCR->PLC Gαq cAMP cAMP AC->cAMP IP3 IP₃ PLC->IP3 DAG DAG PLC->DAG Derivative 15-Aminopentadecanoic Acid Derivative Derivative->GPCR Binds and Activates PKA Protein Kinase A (PKA) cAMP->PKA CREB CREB Phosphorylation PKA->CREB Ca Ca²⁺ Release IP3->Ca PKC Protein Kinase C (PKC) DAG->PKC Cellular_Response Cellular Response PKC->Cellular_Response Ca->Cellular_Response Gene_Expression Gene Expression (Proliferation, Apoptosis) CREB->Gene_Expression Experimental_Workflow Start Start: This compound & Amino Acid/Amine Synthesis Chemical Synthesis (Amide Coupling) Start->Synthesis Purification Purification (Column Chromatography) Synthesis->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization Biological_Screening Biological Screening Characterization->Biological_Screening Anticancer_Assay Anticancer Activity (MTT Assay) Biological_Screening->Anticancer_Assay Cytotoxicity Enzyme_Assay Enzyme Inhibition (FAAH Assay) Biological_Screening->Enzyme_Assay Enzyme Activity Data_Analysis Data Analysis (IC₅₀, Ki Determination) Anticancer_Assay->Data_Analysis Enzyme_Assay->Data_Analysis Lead_Optimization Lead Optimization (SAR Studies) Data_Analysis->Lead_Optimization

References

Cellular Mechanisms of Pentadecanoic Acid: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

To the valued researcher,

Initial inquiries into the specific cellular mechanism of action for 15-aminopentadecanoic acid have yielded no direct scientific literature detailing its biological functions. The available information primarily pertains to its use as a synthetic linker in proteolysis-targeting chimera (PROTAC) technology.

However, extensive research is available for its parent compound, pentadecanoic acid (C15:0) , an emerging essential fatty acid with significant and diverse biological activities. This guide provides an in-depth summary of the known cellular and molecular mechanisms of pentadecanoic acid, presented for a technical audience of researchers, scientists, and drug development professionals.

Core Cellular Signaling Pathways Modulated by Pentadecanoic Acid

Pentadecanoic acid (C15:0) is a pleiotropic molecule that exerts its effects through the modulation of several key signaling pathways central to cellular metabolism, proliferation, inflammation, and survival. Its primary mechanisms include the activation of critical energy sensors and metabolic regulators, alongside the inhibition of pro-inflammatory and growth-promoting pathways.

A primary mode of action for C15:0 is the activation of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis, and the inhibition of the mammalian target of rapamycin (B549165) (mTOR), a key promoter of cell growth and proliferation.[1][2][3] This dual activity positions C15:0 as a significant player in longevity and metabolic health pathways.[1][2][3] Furthermore, C15:0 functions as a dual partial agonist for peroxisome proliferator-activated receptors alpha and delta (PPAR-ɑ/δ), enhancing its role in lipid metabolism and inflammation control.[1]

In the context of cancer biology, C15:0 has been shown to suppress the Janus kinase/signal transducer and activator of transcription (JAK/STAT) signaling pathway, particularly JAK2/STAT3, which is crucial for the survival and proliferation of certain cancer stem-like cells.[4] Additionally, it inhibits histone deacetylase 6 (HDAC-6), suggesting an epigenetic regulatory role.[1] In models of sarcopenia, intramuscular accumulation of pentadecanoic acid has been observed to activate AKT1, leading to the phosphorylation of NCOR1 and subsequent FOXM1-mediated apoptosis.[3]

Recent studies have also highlighted its role in activating the PI3K-AKT signaling pathway to promote placental angiogenesis.[5] In hepatic cells, C15:0 upregulates both PPARα and MAPK signaling pathways.[1][6]

Below is a diagram illustrating the key signaling pathways influenced by pentadecanoic acid.

Pentadecanoic_Acid_Signaling cluster_activation Activation cluster_inhibition Inhibition cluster_downstream_effects Downstream Cellular Effects C15_0 Pentadecanoic Acid (C15:0) AMPK AMPK C15_0->AMPK PPAR_alpha_delta PPAR-α/δ C15_0->PPAR_alpha_delta AKT1 AKT1 C15_0->AKT1 PI3K_AKT PI3K-AKT C15_0->PI3K_AKT MAPK MAPK C15_0->MAPK mTOR mTOR C15_0->mTOR JAK_STAT JAK-STAT C15_0->JAK_STAT HDAC6 HDAC-6 C15_0->HDAC6 AMPK->mTOR Inhibits Longevity ↑ Longevity Pathways AMPK->Longevity Metabolic_Health ↑ Glucose Uptake ↑ Lipid Metabolism AMPK->Metabolic_Health PPAR_alpha_delta->Metabolic_Health Anti_Cancer ↓ Cancer Cell Proliferation ↑ Apoptosis AKT1->Anti_Cancer Context-dependent apoptosis Angiogenesis ↑ Angiogenesis PI3K_AKT->Angiogenesis mTOR->Longevity Inhibition promotes mTOR->Anti_Cancer Inhibition leads to Anti_Inflammatory ↓ Inflammation JAK_STAT->Anti_Inflammatory Inhibition leads to JAK_STAT->Anti_Cancer Inhibition leads to Anti_Fibrotic ↓ Fibrosis

Overview of signaling pathways modulated by Pentadecanoic Acid (C15:0).

Quantitative Data on Cellular Effects

The biological activities of pentadecanoic acid are dose-dependent. In vitro studies have established effective concentrations for various cellular effects, ranging from low micromolar to higher concentrations for anti-cancer activities.

Cellular System/AssayEffective Concentration (C15:0)Observed EffectCitation(s)
Human Cell-Based Disease Systems1.9 to 50 µMBroad anti-inflammatory and antiproliferative activities.[7][8]
Human Cell-Based Disease Systems17 µM (optimal dose)Shared 24 clinically relevant activities with rapamycin (9 µM), including anti-inflammatory, antifibrotic, and anticancer effects.[1][2]
Human Cancer Cell Lines (Breast, Pancreatic, Lung, Liver)130 to 260 µM (mean IC50)Antiproliferative effects.[6]
Human Cancer Cell Lines≤ 50 µMSignificant antiproliferative activities in specific B-cell lymphomas.[6]
Porcine Iliac Artery Endothelial Cells (PIEC)12.5 µMPromoted tube formation (angiogenesis).[5]

Experimental Protocols

Detailed experimental protocols are essential for reproducing and building upon existing research. While the source articles provide an overview of the methodologies used, this section outlines the general procedures for key experiments.

Cell-Based Molecular Phenotyping Assays

These high-throughput assays are used to assess the broad, dose-dependent effects of a compound across multiple human primary cell systems mimicking various disease states.

General Workflow:

  • Cell Culture: Primary human cells from various tissues (e.g., vascular, immune, respiratory) are cultured in appropriate media to create disease-mimicking environments (e.g., by adding inflammatory stimuli).

  • Compound Treatment: Cells are treated with a range of concentrations of pentadecanoic acid (e.g., 1.9 to 50 µM) or control compounds (e.g., rapamycin, metformin).[1][8]

  • Incubation: Treated cells are incubated for a specified period to allow for cellular responses.

  • Biomarker Analysis: Supernatants or cell lysates are collected and analyzed for a panel of 148 clinically relevant biomarkers, including cytokines, chemokines, and growth factors, typically using multiplex immunoassay technologies (e.g., Luminex).[8]

  • Data Analysis: Biomarker levels from treated cells are compared to untreated controls to determine the dose-dependent effects of the compound.

Workflow for cell-based molecular phenotyping assays.

Western Blotting for Signaling Protein Analysis

Western blotting is employed to detect and quantify changes in the expression and phosphorylation status of specific proteins within signaling pathways.

General Protocol:

  • Cell Lysis: Cells treated with pentadecanoic acid or controls are lysed to extract total protein.

  • Protein Quantification: The total protein concentration in each lysate is determined using a standard assay (e.g., BCA assay).

  • SDS-PAGE: Equal amounts of protein from each sample are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Immunoblotting:

    • The membrane is blocked to prevent non-specific antibody binding.

    • The membrane is incubated with a primary antibody specific to the target protein (e.g., p-JAK2, STAT3, p-AKT, NCOR1).[3][4]

    • The membrane is washed and then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).

  • Detection: A chemiluminescent substrate is added, and the resulting signal is captured to visualize and quantify the protein bands.

Cancer Cell Proliferation and Apoptosis Assays

These assays are used to determine the anti-cancer effects of pentadecanoic acid.

Proliferation Assay (e.g., MTT or CellTiter-Glo):

  • Cancer cell lines are seeded in multi-well plates.

  • Cells are treated with various concentrations of C15:0.

  • After incubation, a reagent is added that is converted into a detectable signal (colorimetric or luminescent) by metabolically active cells.

  • The signal intensity, which is proportional to the number of viable cells, is measured to determine the IC50 value.

Apoptosis Assay (e.g., Flow Cytometry with Annexin V/PI Staining):

  • Cells are treated with C15:0.

  • Cells are harvested and stained with Annexin V (detects early apoptotic cells) and Propidium Iodide (PI, detects late apoptotic/necrotic cells).

  • The stained cells are analyzed by flow cytometry to quantify the percentage of cells in different stages of apoptosis.

Conclusion

Pentadecanoic acid is a bioactive fatty acid with a multi-targeted mechanism of action that favorably modulates key cellular pathways involved in metabolism, inflammation, and cell survival. Its ability to activate AMPK while inhibiting mTOR and JAK-STAT signaling underscores its potential as a therapeutic or preventative agent for a range of age-related and chronic diseases. Further research into its specific molecular interactions and downstream effects will continue to elucidate its role as an essential nutrient for cellular health.

References

An In-depth Technical Guide to the Safety and Toxicity of 15-Aminopentadecanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available safety and toxicity data for 15-aminopentadecanoic acid (CAS: 17437-21-7) is extremely limited. This guide summarizes the available information and, for comparative purposes, includes data on the closely related compound, Pentadecanoic Acid (CAS: 1002-84-2). The toxicological properties of this compound have not been fully investigated, and therefore, this document should be used for informational purposes only. All laboratory and industrial handling of this chemical should be conducted by trained professionals with appropriate safety precautions in place.

Introduction

This compound is a long-chain amino acid, a bifunctional molecule that contains both a terminal carboxylic acid and a terminal amine group. This structure lends itself to various applications in research and development, including its use as a linker in the synthesis of bioconjugates and in the development of targeted drug delivery systems.[1] Given its potential use in pharmaceutical and biotechnological applications, a thorough understanding of its safety and toxicity profile is crucial for researchers, scientists, and drug development professionals. This guide aims to provide a comprehensive overview of the currently available data.

Toxicological Data Summary

Due to the lack of specific studies on this compound, this section presents data for the related compound, Pentadecanoic Acid. It is imperative to note that the presence of a terminal amino group in this compound could significantly alter its toxicological profile compared to Pentadecanoic Acid.

A single study reported the intravenous lethal dose (LD50) for Pentadecanoic Acid in mice.[2]

Table 1: Acute Toxicity of Pentadecanoic Acid

SpeciesRoute of AdministrationEndpointValueReference
MouseIntravenousLD5054 mg/kg[2]

Safety Data Sheets (SDS) for Pentadecanoic Acid indicate that it is considered a skin and eye irritant.[3][4]

Table 2: Irritation Data for Pentadecanoic Acid

EndpointObservationReferences
Skin IrritationCauses skin irritation. Irritant to skin and mucous membranes.[3][4]
Eye IrritationCauses serious eye irritation. Irritating effect.[3][4]
SensitizationNo sensitizing effects are known.[4]

There is no available data on the genotoxicity or carcinogenicity of this compound. For Pentadecanoic Acid, the available information indicates that it is not listed as a carcinogen by IARC or NTP.[4]

Table 3: Genotoxicity and Carcinogenicity of Pentadecanoic Acid

AssayResultReference
Carcinogenicity (IARC)Substance is not listed.[4]
Carcinogenicity (NTP)Substance is not listed.[4]

Experimental Protocols

Detailed experimental protocols for the safety and toxicity testing of this compound are not available in the public domain. The following is a generalized description of the methodology for the acute intravenous toxicity study conducted on the related compound, Pentadecanoic Acid.

Acute Intravenous LD50 Test in Mice (for Pentadecanoic Acid) [2]

  • Test Substance: Pentadecanoic Acid.

  • Species: Mouse.

  • Route of Administration: Intravenous injection.

  • Dosage: A range of doses were administered to different groups of animals to determine the dose that would be lethal to 50% of the population. The specific doses used in the study are not detailed in the available reference.

  • Observation Period: Animals were observed for a specified period following administration for signs of toxicity and mortality. The standard observation period for acute toxicity studies is typically 14 days.

  • Endpoint: The Lethal Dose 50 (LD50) was calculated based on the mortality data collected.

Signaling Pathways and Experimental Workflows

As no specific signaling pathways related to the toxicity of this compound have been identified, the following diagrams illustrate a general workflow for toxicity testing and a hypothetical metabolic pathway for a long-chain amino acid.

ToxicityTestingWorkflow cluster_InSilico In Silico Assessment cluster_InVitro In Vitro Testing cluster_InVivo In Vivo Testing cluster_Risk Risk Assessment QSAR QSAR Modeling Genotoxicity Genotoxicity Assays (e.g., Ames Test) QSAR->Genotoxicity ReadAcross Read-Across Cytotoxicity Cytotoxicity Assays ReadAcross->Cytotoxicity AcuteTox Acute Toxicity (LD50) Genotoxicity->AcuteTox Cytotoxicity->AcuteTox SubchronicTox Sub-chronic Toxicity AcuteTox->SubchronicTox ChronicTox Chronic Toxicity/ Carcinogenicity SubchronicTox->ChronicTox HazardID Hazard Identification ChronicTox->HazardID DoseResponse Dose-Response Assessment HazardID->DoseResponse Exposure Exposure Assessment DoseResponse->Exposure RiskChar Risk Characterization Exposure->RiskChar

Caption: General workflow for chemical toxicity assessment.

MetabolicPathway LCAA This compound AcylCoA Aminoacyl-CoA LCAA->AcylCoA Activation BetaOx Beta-Oxidation AcylCoA->BetaOx AminoAcidCatabolism Amino Acid Catabolism AcylCoA->AminoAcidCatabolism AcetylCoA Acetyl-CoA BetaOx->AcetylCoA TCA TCA Cycle Energy Energy (ATP) TCA->Energy AcetylCoA->TCA UreaCycle Urea Cycle AminoAcidCatabolism->UreaCycle Nitrogen Nitrogenous Waste UreaCycle->Nitrogen

Caption: Hypothetical metabolic pathway for a long-chain amino acid.

Gaps in Knowledge and Future Directions

The current body of publicly available literature presents a significant data gap regarding the safety and toxicity of this compound. To adequately assess its risk profile for research, pharmaceutical, and industrial applications, further studies are warranted. These should include, but are not limited to:

  • Acute Toxicity: Determination of LD50 values through various routes of administration (e.g., oral, dermal).

  • Skin and Eye Irritation/Corrosion: Standardized tests to evaluate the potential for local tissue damage.

  • Genotoxicity: A battery of in vitro and in vivo tests to assess mutagenic and clastogenic potential.

  • Sub-chronic and Chronic Toxicity: Repeated dose studies to identify potential target organs and establish No-Observed-Adverse-Effect Levels (NOAELs).

  • Carcinogenicity: Long-term bioassays to evaluate carcinogenic potential.

  • Reproductive and Developmental Toxicity: Studies to assess effects on fertility and embryonic development.

Conclusion

While this compound holds promise for various applications, the lack of comprehensive safety and toxicity data necessitates a cautious approach to its handling and use. The information available for the related compound, Pentadecanoic Acid, suggests a potential for skin and eye irritation. However, this should not be directly extrapolated to this compound without further investigation. Researchers and drug development professionals are strongly encouraged to consult updated Safety Data Sheets and conduct appropriate risk assessments before use. As the applications of this compound expand, it is anticipated that more robust toxicological data will become available.

References

Methodological & Application

Application Notes and Protocols for 15-Aminopentadecanoic Acid as a Bifunctional Linker

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

15-Aminopentadecanoic acid is a 15-carbon long, linear bifunctional linker possessing a terminal primary amine and a terminal carboxylic acid. This unique structure allows for the covalent conjugation of two different molecular entities, making it a valuable tool in drug development, bioconjugation, and materials science. Its long aliphatic chain provides spatial separation between the conjugated molecules, which can be critical for maintaining their individual biological activities.

These application notes provide an overview of the potential uses of this compound and detailed protocols for its application, with a particular focus on its use in the synthesis of Proteolysis Targeting Chimeras (PROTACs).

Key Applications

  • Proteolysis Targeting Chimeras (PROTACs): this compound can serve as the linker component in PROTACs, connecting a target protein-binding ligand (warhead) to an E3 ubiquitin ligase-binding ligand. The length of the linker is a critical parameter in PROTAC design, influencing the formation and stability of the ternary complex (Target Protein-PROTAC-E3 Ligase) and subsequent target protein degradation.[1][2][3] The 15-carbon chain of this linker provides significant length, which can be optimal for certain target protein and E3 ligase pairs.

  • Antibody-Drug Conjugates (ADCs): The bifunctional nature of this compound allows for its use in linking cytotoxic drugs to antibodies. The carboxylic acid end can be conjugated to the antibody (e.g., via lysine (B10760008) residues), while the amine end can be attached to the drug molecule.

  • Surface Modification of Nanoparticles and Materials: The amine or carboxylic acid group can be used to covalently attach the linker to the surface of nanoparticles, quantum dots, or other materials, while the other functional group remains available for the conjugation of targeting ligands, imaging agents, or therapeutic molecules.[4][5][6]

  • Bioconjugation: This linker can be used to conjugate a wide variety of biomolecules, including peptides, proteins, and oligonucleotides, for various research applications.[5]

Data Presentation

The efficacy of bifunctional molecules like PROTACs is highly dependent on the length of the linker. The following table summarizes representative data from literature, illustrating the impact of linker length on the degradation efficiency of target proteins. While specific data for a 15-atom linker is not always available, the trend highlights the importance of optimizing linker length. This compound provides a linker of approximately 16-17 atoms in length (15 carbons + contributions from the amide bonds), placing it within a commonly effective range for many targets.

Target ProteinE3 Ligase LigandLinker TypeLinker Length (atoms)DC50 (nM)Dmax (%)Reference
BRD4VHLPEG/Alkyl12~100>90Fictionalized Example
BRD4VHLPEG/Alkyl16~10>95Fictionalized Example
BRD4VHLPEG/Alkyl20~50>90Fictionalized Example
TBK1CRBNAlkyl/Ether< 12No degradationN/A[1]
TBK1CRBNAlkyl/Ether21396[1]
TBK1CRBNAlkyl/Ether2929276[1]
SOS1VHLAlkyl5 (methylene units)15,700100[3]

Note: DC50 is the concentration at which 50% of the target protein is degraded. Dmax is the maximum percentage of protein degradation achieved.

Experimental Protocols

The following are detailed protocols for the use of this compound as a bifunctional linker. For many applications, the amine group is protected with a tert-Butyloxycarbonyl (Boc) group (N-Boc-15-aminopentadecanoic acid) to allow for selective reaction of the carboxylic acid first.[7][8]

Protocol 1: Synthesis of a PROTAC using N-Boc-15-aminopentadecanoic Acid (Solid-Phase Synthesis)

This protocol describes a general method for the solid-phase synthesis of a PROTAC, where an E3 ligase ligand is first immobilized on a resin, followed by the attachment of the this compound linker and finally the target protein-binding ligand.

Materials:

  • Aminomethylated polystyrene resin

  • Carboxylic acid-functionalized E3 ligase ligand (e.g., a pomalidomide (B1683931) derivative)

  • N-Boc-15-aminopentadecanoic acid

  • Carboxylic acid-functionalized target protein-binding ligand (warhead)

  • Coupling agents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • Base: DIPEA (N,N-Diisopropylethylamine)

  • Solvents: DMF (Dimethylformamide), DCM (Dichloromethane), MeOH (Methanol)

  • Boc deprotection solution: 20-50% Trifluoroacetic acid (TFA) in DCM

  • Cleavage cocktail: e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane

  • HPLC for purification

Procedure:

  • Immobilization of E3 Ligase Ligand: a. Swell the aminomethylated polystyrene resin in DMF for 30 minutes. b. In a separate vial, dissolve the carboxylic acid-functionalized E3 ligase ligand (3 eq.), HATU (3 eq.), and DIPEA (6 eq.) in DMF. c. Add the solution to the swollen resin and shake at room temperature for 16 hours. d. Wash the resin sequentially with DMF (3x), DCM (3x), and MeOH (3x). e. Dry the resin under vacuum.

  • Linker Attachment: a. Swell the E3 ligase ligand-functionalized resin in DMF. b. In a separate vial, dissolve N-Boc-15-aminopentadecanoic acid (2 eq.), HATU (2 eq.), and DIPEA (4 eq.) in DMF. c. Add the solution to the resin and shake at room temperature for 24 hours. d. Wash the resin thoroughly with DMF (3x), DCM (3x), and MeOH (3x). e. Dry the resin under vacuum.

  • Boc Deprotection: a. Treat the resin with a solution of 20-50% TFA in DCM for 1 hour to remove the Boc protecting group from the linker, exposing the terminal amine. b. Wash the resin with DCM (3x) and then neutralize with a solution of 10% DIPEA in DCM (3x). c. Wash again with DCM (3x).

  • Target Protein Ligand Coupling: a. In a separate vial, dissolve the carboxylic acid-functionalized target protein-binding ligand (3 eq.), HATU (3 eq.), and DIPEA (6 eq.) in DMF. b. Add the solution to the resin and shake at room temperature for 16 hours. c. Wash the resin with DMF (3x), DCM (3x), and MeOH (3x). d. Dry the resin under vacuum.

  • Cleavage and Purification: a. Suspend the resin in the cleavage cocktail at room temperature for 1-2 hours. b. Filter the resin and collect the filtrate. c. Evaporate the solvent under a stream of nitrogen. d. Purify the crude PROTAC by reverse-phase HPLC.

Protocol 2: Conjugation of this compound to a Protein via EDC/NHS Chemistry

This protocol describes the conjugation of the carboxylic acid terminus of this compound to primary amines (e.g., lysine residues) on a protein. The amine group of the linker should be Boc-protected.

Materials:

  • Protein to be conjugated

  • N-Boc-15-aminopentadecanoic acid

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)[9][10][11]

  • Sulfo-NHS (N-Hydroxysulfosuccinimide)[9][10]

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 4.7-6.0

  • Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5

  • Quenching Solution: 1 M Tris-HCl, pH 8.0

  • Desalting column

Procedure:

  • Prepare Solutions: a. Dissolve the protein in Coupling Buffer at a suitable concentration (e.g., 1-10 mg/mL). b. Dissolve N-Boc-15-aminopentadecanoic acid in a minimal amount of a water-miscible organic solvent (e.g., DMSO or DMF) and then dilute in Activation Buffer. c. Prepare fresh solutions of EDC and Sulfo-NHS in Activation Buffer immediately before use.

  • Activation of Carboxylic Acid: a. In a reaction tube, mix the N-Boc-15-aminopentadecanoic acid solution with EDC (10-20 molar excess over the linker) and Sulfo-NHS (20-50 molar excess over the linker). b. Incubate for 15 minutes at room temperature to form the amine-reactive Sulfo-NHS ester.

  • Conjugation to Protein: a. Add the activated linker solution to the protein solution. The molar ratio of linker to protein should be optimized, but a starting point of 20:1 is common. b. Adjust the pH of the reaction mixture to 7.2-7.5 with Coupling Buffer if necessary. c. Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching and Purification: a. Quench the reaction by adding the Quenching Solution to a final concentration of 10-50 mM. Incubate for 30 minutes at room temperature. b. Remove excess linker and byproducts by passing the reaction mixture through a desalting column equilibrated with a suitable storage buffer (e.g., PBS).

  • Characterization: a. The extent of conjugation can be determined using methods such as MALDI-TOF mass spectrometry or by conjugating a fluorescently labeled linker and measuring the absorbance.

Mandatory Visualizations

Signaling Pathway: The Ubiquitin-Proteasome System

The following diagram illustrates the catalytic cycle of PROTAC-mediated protein degradation via the ubiquitin-proteasome system.[12][13][14][15][16]

PROTAC_Pathway cluster_PROTAC_Cycle PROTAC Catalytic Cycle cluster_Ub_Activation Ubiquitin Activation & Transfer cluster_Degradation Proteasomal Degradation POI Protein of Interest (POI) Ternary_Complex POI-PROTAC-E3 Ternary Complex POI->Ternary_Complex Binding PROTAC PROTAC (with C15 Linker) PROTAC->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Recruitment PolyUb_POI Poly-ubiquitinated POI Ternary_Complex->PolyUb_POI Ubiquitination E1 E1 Activating Enzyme AMP_PPi AMP + PPi E1->AMP_PPi Hydrolysis Ub_E1 Ub-E1 E1->Ub_E1 Activation E2 E2 Conjugating Enzyme Ub_E2 Ub-E2 E2->Ub_E2 Conjugation Ub Ubiquitin (Ub) Ub->E1 ATP ATP ATP->E1 Ub_E1->E2 Transfer Ub_E2->Ternary_Complex Transfer to POI PolyUb_POI->PROTAC Release PolyUb_POI->E3_Ligase Release Proteasome 26S Proteasome PolyUb_POI->Proteasome Recognition Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degradation Recycled_Ub Recycled Ub Proteasome->Recycled_Ub Deubiquitination PROTAC_Workflow Start Start: Design PROTAC with This compound Linker Synthesis Solid-Phase or Solution-Phase Synthesis of PROTAC Start->Synthesis Purification Purification by HPLC Synthesis->Purification Characterization Characterization (LC-MS, NMR) Purification->Characterization Cell_Culture Cell Culture (Target Protein Expressing Cells) Characterization->Cell_Culture Proceed if pure Treatment Treat Cells with PROTAC (Dose-Response and Time-Course) Cell_Culture->Treatment Lysis Cell Lysis and Protein Quantification Treatment->Lysis Western_Blot Western Blot Analysis Lysis->Western_Blot Data_Analysis Data Analysis (DC50, Dmax) Western_Blot->Data_Analysis End End: Evaluate PROTAC Efficacy Data_Analysis->End

References

Application Notes and Protocols: 15-Aminopentadecanoic Acid for Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

15-Aminopentadecanoic acid is a long-chain, bifunctional amino acid featuring a C15 alkyl chain with a primary amine at one terminus and a carboxylic acid at the other.[1] This unique structure makes it an invaluable building block in peptide synthesis, particularly as a flexible, long-chain spacer or linker.[1] Its incorporation into peptides can enhance pharmacokinetic properties, facilitate the conjugation of payloads such as small molecules or imaging agents, and create peptide mimetics.[1][] These application notes provide an overview of its properties and detailed protocols for its use in solid-phase peptide synthesis (SPPS).

Physicochemical Properties

Proper handling and storage are crucial for maintaining the integrity of this compound and its derivatives during synthesis. The table below summarizes key properties for both the unprotected and N-Boc protected forms, which is commonly used in synthesis.

PropertyThis compoundN-Boc-15-aminopentadecanoic acid
Synonyms This compoundN-(tert-Butoxycarbonyl)-15-aminopentadecanoic acid
CAS Number 17437-21-7[1]1661040-68-1[3][4]
Molecular Formula C15H31NO2C20H39NO4[3]
Molecular Weight 257.42 g/mol 357.53 g/mol [3][4]
Appearance White solidWhite solid[4]
Storage Conditions -20°C[1]-20°C, Sealed in dry conditions[3][4]
Shipping Temperature Ambient Temperature[1][3]Ambient Temperature[3]
Solubility Soluble in DMSO, DCM, DMF[5]Soluble in organic solvents like DMF, DCM

Applications in Peptide Synthesis

The primary application of this compound is as a linker to modify peptides. Its long aliphatic chain provides spatial separation between a peptide sequence and a conjugated moiety, which can be critical for maintaining the biological activity of the peptide.

  • Peptide-Drug Conjugates (PDCs): It can serve as a stable, non-cleavable linker connecting a cytotoxic drug to a targeting peptide, enhancing drug delivery to specific tissues while minimizing off-target effects.[1][6]

  • Lipidation of Peptides: Acylating a peptide with this long-chain fatty amino acid can increase its binding to serum albumin, thereby extending its in-vivo half-life, a strategy successfully used in drugs like semaglutide.[7]

  • PROTACs: The N-Boc protected form can be used as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[3]

  • Bioconjugation: The terminal amine or carboxyl group can be used for conjugation to various molecules, including antibodies, imaging agents, or chelating agents for radionuclide-conjugated drugs.[1][8]

Experimental Workflows and Protocols

General Workflow for Peptide Synthesis

Solid-Phase Peptide Synthesis (SPPS) is the standard method for incorporating amino acids into a growing peptide chain anchored to an insoluble resin support.[9][10] The process involves repetitive cycles of deprotection, coupling, and washing.

General Solid-Phase Peptide Synthesis (SPPS) Cycle Start Start: C-Terminal Amino Acid Attached to Resin Deprotection 1. Nα-Protecting Group Removal (e.g., 20% Piperidine in DMF for Fmoc) Start->Deprotection Wash1 2. Washing (e.g., DMF, DCM) Deprotection->Wash1 Coupling 3. Amino Acid Coupling (Activated AA + Coupling Reagents) Wash1->Coupling Wash2 4. Washing (e.g., DMF, DCM) Coupling->Wash2 Repeat Repeat Cycle for Next Amino Acid Wash2->Repeat Repeat->Deprotection Add another AA End Final Cleavage & Deprotection (e.g., TFA Cocktail) Repeat->End Sequence Complete Role of this compound as a Linker Peptide Targeting Peptide Responsible for binding to a specific biological target Linker This compound Linker Carboxyl End Amine End Provides spacing and flexibility Peptide->Linker:f1 Amide Bond Formation Payload Payload (e.g., Drug) Provides the therapeutic or diagnostic function Linker:f0->Payload Amide Bond Formation

References

Application Notes and Protocols for Bioconjugation with 15-Aminopentadecanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

15-Aminopentadecanoic acid (15-APDA) is a versatile bifunctional linker molecule increasingly utilized in bioconjugation, drug delivery, and the development of novel therapeutics such as Proteolysis Targeting Chimeras (PROTACs). Its long aliphatic chain provides spatial separation between conjugated molecules, which can be critical for maintaining their biological activity. This document provides detailed application notes, experimental protocols, and visualizations for the use of 15-APDA in bioconjugation.

15-APDA possesses a terminal primary amine and a terminal carboxylic acid, enabling its conjugation to a wide variety of biomolecules, including proteins, peptides, and drug molecules, through stable amide bonds. The choice of coupling chemistry depends on the available functional groups on the target molecule.

Core Applications

The primary applications of this compound in bioconjugation include:

  • Linker for Antibody-Drug Conjugates (ADCs): 15-APDA can be used to connect a cytotoxic drug to a monoclonal antibody, facilitating targeted drug delivery to cancer cells.

  • Component of PROTACs: As a linker, 15-APDA connects a target protein-binding ligand to an E3 ligase-recruiting ligand, inducing the degradation of the target protein.[1][2][3]

  • Surface Modification: Immobilization of proteins or other biomolecules to surfaces functionalized with either amine- or carboxyl-reactive groups.

  • Lipid-Based Drug Delivery: Incorporation into lipid nanoparticles or micelles to facilitate drug encapsulation and delivery.

Quantitative Data Summary

The efficiency of bioconjugation reactions involving 15-APDA is influenced by factors such as pH, reagent concentrations, and the nature of the biomolecule. While specific yields can vary, the following table provides representative data for common conjugation strategies. It is important to note that optimization is often necessary to achieve the desired conjugation efficiency.

ParameterEDC/NHS ChemistryAmine-Reactive NHS Ester
Typical Molar Ratio (Linker:Biomolecule) 10:1 to 50:15:1 to 20:1
Representative Conjugation Efficiency 40 - 75%50 - 85%
Reaction Time 2 - 4 hours1 - 2 hours
Optimal pH Range 4.5 - 6.0 (activation), 7.2 - 8.5 (coupling)7.0 - 8.5
Amide Bond Stability (Half-life in plasma) > 100 hours> 100 hours

Note: The data presented are illustrative and based on typical outcomes for similar bioconjugation reactions. Actual results may vary depending on the specific experimental conditions and molecules involved.

Experimental Protocols

Protocol 1: EDC/NHS-Mediated Conjugation of 15-APDA to a Protein

This protocol describes the conjugation of the carboxylic acid terminus of 15-APDA to primary amines (e.g., lysine (B10760008) residues) on a target protein.

Materials:

  • Target Protein

  • This compound (15-APDA)

  • N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Activation Buffer: 0.1 M MES, pH 4.5-6.0

  • Coupling Buffer: 1X Phosphate-Buffered Saline (PBS), pH 7.2-8.0

  • Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M Glycine

  • Desalting column

Procedure:

  • Protein Preparation: Dissolve the target protein in Coupling Buffer to a final concentration of 2-10 mg/mL.

  • Activation of 15-APDA:

    • Dissolve 15-APDA in Activation Buffer to a concentration of 10-50 mM.

    • Immediately before use, prepare fresh solutions of EDC (e.g., 100 mM) and NHS (e.g., 100 mM) in Activation Buffer.

    • Add EDC and NHS to the 15-APDA solution to achieve a final molar ratio of approximately 1:1.2:1.2 (15-APDA:EDC:NHS).

    • Incubate for 15-30 minutes at room temperature to form the NHS-activated linker.

  • Conjugation Reaction:

    • Add the activated 15-APDA solution to the protein solution. The molar ratio of activated linker to protein should be optimized, but a starting point of 20:1 is recommended.

    • Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching: Add the Quenching Solution to a final concentration of 50-100 mM and incubate for 30 minutes at room temperature to quench any unreacted NHS-activated linker.

  • Purification: Remove excess linker and reaction byproducts by passing the reaction mixture through a desalting column equilibrated with a suitable storage buffer (e.g., PBS).

  • Characterization: Analyze the conjugate using techniques such as SDS-PAGE, mass spectrometry, and UV-Vis spectroscopy to determine the degree of labeling.

Protocol 2: Conjugation of an Amine-Reactive Molecule to 15-APDA

This protocol describes the reaction of the amine terminus of 15-APDA with a molecule containing an N-hydroxysuccinimide (NHS) ester.

Materials:

  • NHS-ester functionalized molecule (e.g., a fluorescent dye or drug)

  • This compound (15-APDA)

  • Reaction Buffer: 1X Phosphate-Buffered Saline (PBS) with 5-10% DMSO or DMF, pH 7.2-8.0

  • Quenching Solution: 1 M Tris-HCl, pH 8.0

  • Purification system (e.g., HPLC, column chromatography)

Procedure:

  • Reagent Preparation:

    • Dissolve the NHS-ester functionalized molecule in an anhydrous organic solvent like DMSO or DMF to a stock concentration of 10-20 mM.

    • Dissolve 15-APDA in the Reaction Buffer to a concentration that will result in a slight molar excess compared to the NHS-ester molecule (e.g., 1.2 equivalents).

  • Conjugation Reaction:

    • Slowly add the NHS-ester stock solution to the 15-APDA solution while gently vortexing.

    • Incubate the reaction for 1-2 hours at room temperature, protected from light if using a fluorescent dye.

  • Quenching: Add the Quenching Solution to a final concentration of 50-100 mM and incubate for 30 minutes to quench any unreacted NHS ester.

  • Purification: Purify the resulting conjugate using an appropriate method such as reverse-phase HPLC or silica (B1680970) gel chromatography to remove unreacted starting materials.

  • Characterization: Confirm the identity and purity of the product using mass spectrometry and NMR spectroscopy.

Visualizations

experimental_workflow_edc_nhs cluster_activation Activation of 15-APDA cluster_conjugation Conjugation cluster_purification Quenching & Purification APDA 15-APDA EDC_NHS EDC + NHS in Activation Buffer (pH 4.5-6.0) Activated_APDA NHS-activated 15-APDA EDC_NHS->Activated_APDA 15-30 min RT Protein Target Protein in Coupling Buffer (pH 7.2-8.0) Activated_APDA->Protein Add to Protein Solution Conjugate Protein-APDA Conjugate Protein->Conjugate Quench Quenching (Tris or Glycine) Conjugate->Quench 2-4 hours RT or O/N 4°C Purify Desalting Column Quench->Purify Final_Product Purified Conjugate Purify->Final_Product

Caption: Workflow for EDC/NHS-mediated conjugation of 15-APDA to a protein.

protac_mechanism PROTAC PROTAC (15-APDA Linker) Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex POI Target Protein (POI) POI->Ternary_Complex E3 E3 Ubiquitin Ligase E3->Ternary_Complex Ternary_Complex->PROTAC Recycled Ub_POI Poly-ubiquitinated POI Ternary_Complex->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome Proteasome Ub_POI->Proteasome Recognition Degradation Degraded Peptides Proteasome->Degradation Degradation

Caption: Mechanism of action for a PROTAC utilizing a 15-APDA linker.

References

Application Notes and Protocols for 15-Aminopentadecanoic Acid in PROTAC Linker Design

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) have emerged as a powerful therapeutic modality designed to selectively eliminate target proteins by hijacking the cell's ubiquitin-proteasome system. A PROTAC molecule consists of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects these two moieties. The linker is a critical determinant of a PROTAC's efficacy, influencing the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), as well as the overall physicochemical properties of the molecule.

Long-chain alkyl linkers, such as those derived from 15-aminopentadecanoic acid, offer a high degree of conformational flexibility, which can be crucial for establishing productive ternary complex formation, particularly when the optimal geometry between the POI and E3 ligase is unknown. This application note provides a detailed overview and experimental protocols for the utilization of this compound in the design and evaluation of PROTACs, using a representative PROTAC targeting Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) as a case study.

The Role of this compound as a PROTAC Linker

This compound provides a 15-carbon aliphatic chain, which can be readily incorporated into PROTAC synthesis. Its bifunctional nature, with a terminal carboxylic acid and an amino group, allows for versatile conjugation strategies. The N-Boc protected form, N-Boc-15-aminopentadecanoic acid, is a commercially available building block that facilitates stepwise synthesis.[1][2]

The long alkyl chain of this linker can impart several key properties to a PROTAC:

  • Flexibility: The rotational freedom of the alkyl chain allows the warhead and E3 ligase ligand to adopt multiple orientations, increasing the probability of forming a stable and productive ternary complex.

  • Hydrophobicity: The aliphatic nature of the linker increases the lipophilicity of the PROTAC, which can influence its cell permeability and pharmacokinetic profile.

  • Length: A sufficient linker length is often required to span the distance between the binding pockets of the target protein and the E3 ligase without inducing steric hindrance.

Case Study: A Representative IRAK4-Targeting PROTAC with a 15-Carbon Linker

For the purpose of these application notes, we will consider a hypothetical PROTAC, hereafter referred to as IRAK4-C15-VHL , which is composed of:

  • Warhead: A known IRAK4 inhibitor.

  • Linker: A 15-carbon alkyl chain derived from this compound.

  • E3 Ligase Ligand: A von Hippel-Lindau (VHL) E3 ligase ligand.

Signaling Pathway

IRAK4 is a critical kinase in the Toll-like receptor (TLR) and interleukin-1 receptor (IL-1R) signaling pathways, which play a central role in innate immunity and inflammation. Upon receptor activation, IRAK4 is recruited to the receptor complex and autophosphorylates, leading to the activation of downstream signaling cascades, including the NF-κB and MAPK pathways. By inducing the degradation of IRAK4, IRAK4-C15-VHL is designed to abrogate these pro-inflammatory signals.

IRAK4_Signaling_Pathway cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR_IL1R TLR/IL-1R MyD88 MyD88 TLR_IL1R->MyD88 Ligand Binding IRAK4 IRAK4 MyD88->IRAK4 Recruitment IRAK1 IRAK1 IRAK4->IRAK1 Phosphorylation Proteasome Proteasome IRAK4->Proteasome Degradation TRAF6 TRAF6 IRAK1->TRAF6 Activation TAK1 TAK1 TRAF6->TAK1 IKK_complex IKK Complex TAK1->IKK_complex MAPK_pathway MAPK Pathway TAK1->MAPK_pathway NFkB NF-κB IKK_complex->NFkB Activation Pro_inflammatory_Cytokines Pro-inflammatory Cytokines NFkB->Pro_inflammatory_Cytokines Transcription MAPK_pathway->Pro_inflammatory_Cytokines Transcription PROTAC IRAK4-C15-VHL PROTAC->IRAK4 Binds VHL VHL E3 Ligase PROTAC->VHL Recruits VHL->IRAK4 Ubiquitination

Figure 1: IRAK4 signaling and PROTAC-mediated degradation.

Quantitative Data Summary

The following table summarizes hypothetical but representative data for IRAK4-targeting PROTACs with varying linker lengths, illustrating the importance of linker optimization.

PROTACLinker CompositionLinker Length (atoms)DC50 (nM)Dmax (%)
IRAK4-C15-VHL Alkyl Chain ~15 25 >90
IRAK4-C8-VHLAlkyl Chain~825065
IRAK4-PEG4-VHL4-unit PEG~155085
IRAK4-C20-VHLAlkyl Chain~2010070

Experimental Protocols

Protocol 1: Synthesis of IRAK4-C15-VHL

This protocol outlines a representative synthetic route for a PROTAC utilizing N-Boc-15-aminopentadecanoic acid.

Synthesis_Workflow start Start Materials: - IRAK4 inhibitor with amine handle - N-Boc-15-aminopentadecanoic acid - VHL ligand with carboxylic acid step1 Step 1: Amide Coupling Couple IRAK4 inhibitor-NH2 with N-Boc-15-aminopentadecanoic acid (HATU, DIPEA, DMF) start->step1 intermediate1 Intermediate 1: IRAK4-linker(C15)-Boc step1->intermediate1 step2 Step 2: Boc Deprotection Remove Boc protecting group (TFA in DCM) intermediate1->step2 intermediate2 Intermediate 2: IRAK4-linker(C15)-NH2 step2->intermediate2 step3 Step 3: Final Amide Coupling Couple Intermediate 2 with VHL ligand-COOH (HATU, DIPEA, DMF) intermediate2->step3 final_product Final Product: IRAK4-C15-VHL step3->final_product purification Purification (Preparative HPLC) final_product->purification characterization Characterization (LC-MS, NMR) purification->characterization

Figure 2: General synthetic workflow for IRAK4-C15-VHL.

Materials:

  • IRAK4 inhibitor with a free amine group

  • N-Boc-15-aminopentadecanoic acid

  • VHL ligand with a free carboxylic acid

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (N,N-Dimethylformamide)

  • TFA (Trifluoroacetic acid)

  • DCM (Dichloromethane)

  • Standard laboratory glassware and purification equipment (flash chromatography, HPLC)

Procedure:

  • Step 1: Coupling of IRAK4 Inhibitor with the Linker

    • Dissolve N-Boc-15-aminopentadecanoic acid (1.1 eq) in anhydrous DMF.

    • Add HATU (1.2 eq) and DIPEA (3.0 eq) and stir for 10 minutes at room temperature.

    • Add the IRAK4 inhibitor (1.0 eq) to the reaction mixture.

    • Stir the reaction at room temperature overnight.

    • Monitor the reaction by LC-MS. Upon completion, extract the product and purify by flash chromatography to obtain the IRAK4-linker(C15)-Boc intermediate.

  • Step 2: Boc Deprotection

    • Dissolve the IRAK4-linker(C15)-Boc intermediate in DCM.

    • Add TFA (20-30% v/v) at 0°C and stir for 1-2 hours at room temperature.

    • Monitor the reaction by LC-MS. Upon completion, concentrate the reaction mixture under reduced pressure to remove TFA and DCM to yield the IRAK4-linker(C15)-NH2 intermediate.

  • Step 3: Final Coupling with VHL Ligand

    • Dissolve the VHL ligand (1.1 eq) in anhydrous DMF.

    • Add HATU (1.2 eq) and DIPEA (3.0 eq) and stir for 10 minutes at room temperature.

    • Add the IRAK4-linker(C15)-NH2 intermediate (1.0 eq) to the reaction mixture.

    • Stir the reaction at room temperature overnight.

    • Monitor the reaction by LC-MS.

  • Purification and Characterization

    • Upon completion of the final coupling, purify the crude product by preparative HPLC to obtain the final PROTAC, IRAK4-C15-VHL.

    • Characterize the final product by LC-MS and NMR to confirm its identity and purity.

Protocol 2: Western Blot for IRAK4 Degradation

This protocol details the steps to assess the degradation of IRAK4 in a suitable cell line (e.g., OCI-Ly10) upon treatment with IRAK4-C15-VHL.

Western_Blot_Workflow cell_culture 1. Cell Culture & Treatment - Seed OCI-Ly10 cells - Treat with IRAK4-C15-VHL (dose- and time-course) cell_lysis 2. Cell Lysis - Harvest cells - Lyse with RIPA buffer (+ protease/phosphatase inhibitors) cell_culture->cell_lysis protein_quantification 3. Protein Quantification (BCA Assay) cell_lysis->protein_quantification sds_page 4. SDS-PAGE - Denature protein lysates - Separate proteins by size protein_quantification->sds_page transfer 5. Protein Transfer - Transfer to PVDF membrane sds_page->transfer immunoblotting 6. Immunoblotting - Block membrane - Incubate with primary antibodies (anti-IRAK4, anti-GAPDH) - Incubate with HRP-secondary antibodies transfer->immunoblotting detection 7. Detection & Analysis - Add chemiluminescent substrate - Image blot - Densitometry analysis to quantify protein levels immunoblotting->detection

Figure 3: Western blot workflow for assessing protein degradation.

Materials:

  • OCI-Ly10 cells

  • Cell culture medium and supplements

  • IRAK4-C15-VHL (and other PROTACs for comparison)

  • DMSO (vehicle control)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF membrane and transfer apparatus

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies: anti-IRAK4, anti-GAPDH (loading control)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate and imaging system

Procedure:

  • Cell Culture and Treatment:

    • Seed OCI-Ly10 cells in 6-well plates and allow them to adhere.

    • Treat cells with increasing concentrations of IRAK4-C15-VHL (e.g., 1, 10, 100, 1000 nM) for a fixed time (e.g., 24 hours) to determine the dose-response.

    • For a time-course experiment, treat cells with a fixed concentration of the PROTAC (e.g., 100 nM) for different durations (e.g., 4, 8, 16, 24 hours).

    • Include a DMSO-treated control.

  • Cell Lysis and Protein Quantification:

    • After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.

    • Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein concentrations and prepare samples with Laemmli buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane and incubate with primary antibodies against IRAK4 and a loading control (e.g., GAPDH).

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies.

  • Detection and Analysis:

    • Visualize the protein bands using a chemiluminescent substrate and an imaging system.

    • Quantify the band intensities using densitometry software. Normalize the IRAK4 signal to the loading control.

    • Calculate the percentage of IRAK4 degradation relative to the vehicle control to determine DC50 and Dmax values.

Protocol 3: Ternary Complex Formation Assay (NanoBRET™)

This protocol provides a method to assess the formation of the IRAK4-PROTAC-VHL ternary complex in live cells using NanoBRET™ technology.

Materials:

  • HEK293T cells

  • Expression vectors for NanoLuc®-IRAK4 and HaloTag®-VHL

  • Transfection reagent

  • Opti-MEM® I Reduced Serum Medium

  • HaloTag® NanoBRET™ 618 Ligand

  • NanoBRET™ Nano-Glo® Substrate

  • IRAK4-C15-VHL

  • White, 96-well assay plates

Procedure:

  • Cell Transfection:

    • Co-transfect HEK293T cells with the NanoLuc®-IRAK4 and HaloTag®-VHL expression vectors.

  • Cell Plating:

    • After 24 hours, plate the transfected cells into a 96-well plate.

  • Assay Execution:

    • Add the HaloTag® NanoBRET™ 618 Ligand to the cells and incubate.

    • Add serial dilutions of IRAK4-C15-VHL to the wells.

    • Add the NanoBRET™ Nano-Glo® Substrate.

  • Data Acquisition and Analysis:

    • Measure the donor (460 nm) and acceptor (618 nm) emission signals using a luminometer.

    • Calculate the NanoBRET™ ratio (acceptor signal / donor signal).

    • Plot the NanoBRET™ ratio against the PROTAC concentration to determine the potency of ternary complex formation.

Conclusion

The use of long-chain alkyl linkers, such as that derived from this compound, is a valuable strategy in PROTAC design to achieve optimal degradation of target proteins. The flexibility and length of such linkers can be critical for facilitating the formation of a productive ternary complex. The provided protocols offer a framework for the synthesis and evaluation of PROTACs incorporating this type of linker. It is important to note that the optimal linker length and composition are highly dependent on the specific target protein and E3 ligase pair, necessitating empirical testing of a variety of linkers to identify the most effective degrader.

References

Application Notes and Protocols for 15-Aminopentadecanoic Acid in Antibody-Drug Conjugate (ADC) Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) are a rapidly evolving class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potency of a cytotoxic agent. The linker, which connects the antibody to the payload, is a critical component that significantly influences the ADC's stability, pharmacokinetics, and efficacy. This document provides detailed application notes and protocols for the utilization of 15-Aminopentadecanoic acid, a long-chain aliphatic bifunctional molecule, as a component in ADC linker design. Its long hydrocarbon chain can modulate the hydrophobicity of the final ADC, a key parameter affecting aggregation and clearance. The terminal carboxylic acid and amine groups offer versatile handles for a two-step conjugation strategy, primarily targeting surface-exposed lysine (B10760008) residues on the antibody.

Rationale for Using this compound in ADC Linkers

The bifunctional nature of this compound, possessing a C15 alkyl chain, presents several potential advantages in ADC development:

  • Modulation of Hydrophobicity: The long aliphatic chain can increase the hydrophobicity of the linker-payload complex. This property can be strategically employed to influence the physicochemical properties of the resulting ADC, such as solubility and aggregation propensity.[1]

  • Spatial Separation: The extended length of the C15 linker can provide significant spatial separation between the antibody and the cytotoxic payload. This separation may minimize steric hindrance, potentially preserving the antigen-binding affinity of the antibody.[2][3]

  • Versatile Conjugation Chemistry: The terminal amine and carboxylic acid groups allow for straightforward and well-established conjugation chemistries. The amine can be coupled to a drug or a drug-containing moiety, while the carboxylic acid can be activated to react with lysine residues on the antibody.[4][][6]

Proposed Workflow for ADC Development using a this compound-Based Linker

The overall strategy involves a two-stage process:

  • Synthesis of the Drug-Linker Conjugate: The cytotoxic drug is first covalently attached to the amine group of this compound.

  • Conjugation to the Antibody: The carboxylic acid of the drug-linker construct is then activated and subsequently conjugated to the lysine residues of the monoclonal antibody.

ADC_Workflow cluster_0 Stage 1: Drug-Linker Synthesis cluster_1 Stage 2: ADC Conjugation Drug Drug Drug_Linker Drug-Linker Conjugate Drug->Drug_Linker Amide Bond Formation 15-APA 15-Aminopentadecanoic Acid 15-APA->Drug_Linker Activated_Drug_Linker Activated Drug-Linker Drug_Linker->Activated_Drug_Linker NHS Ester Activation Antibody Antibody ADC Antibody-Drug Conjugate Antibody->ADC Lysine Conjugation Activated_Drug_Linker->ADC

Figure 1: Overall workflow for ADC development.

Experimental Protocols

Protocol 1: Synthesis of a Drug-15-Aminopentadecanoic Acid Conjugate

This protocol describes the coupling of a cytotoxic drug containing a carboxylic acid functional group to the amine terminus of this compound using carbodiimide (B86325) chemistry.

Materials:

  • Cytotoxic drug with a carboxylic acid moiety

  • This compound

  • N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Anhydrous Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica (B1680970) gel for column chromatography

Procedure:

  • Activation of the Cytotoxic Drug:

    • Dissolve the cytotoxic drug (1 equivalent) and NHS (1.1 equivalents) in anhydrous DMF.

    • Add DCC or EDC (1.1 equivalents) to the solution.

    • Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction by thin-layer chromatography (TLC) or LC-MS.

  • Conjugation to this compound:

    • In a separate flask, dissolve this compound (1.2 equivalents) in anhydrous DMF.

    • Add the solution of the activated drug to the this compound solution.

    • Stir the reaction at room temperature overnight.

  • Work-up and Purification:

    • Filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct if DCC was used.

    • Dilute the filtrate with DCM and wash with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography to obtain the pure drug-linker conjugate.

Protocol 2: Conjugation of the Drug-Linker to a Monoclonal Antibody

This protocol details the conjugation of the purified drug-linker to the lysine residues of a monoclonal antibody via NHS ester chemistry.[4][][6]

Materials:

  • Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)

  • Purified Drug-15-Aminopentadecanoic acid conjugate

  • EDC

  • N-hydroxysulfosuccinimide (Sulfo-NHS)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Conjugation Buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3)

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

  • Size-exclusion chromatography (SEC) column (e.g., Sephadex G-25)

  • PBS, pH 7.4

Procedure:

  • Antibody Preparation:

    • Buffer exchange the mAb into the Conjugation Buffer to a final concentration of 5-10 mg/mL.

    • Determine the precise mAb concentration using a UV-Vis spectrophotometer at 280 nm.

  • Activation of the Drug-Linker Conjugate:

    • Dissolve the Drug-15-Aminopentadecanoic acid conjugate (e.g., 10-20 molar excess over the mAb) in a minimal amount of anhydrous DMSO.

    • In a separate tube, prepare fresh solutions of EDC and Sulfo-NHS in anhydrous DMSO or a suitable aqueous buffer.

    • Add the EDC and Sulfo-NHS solutions to the drug-linker solution to activate the carboxylic acid. The final concentration of DMSO in the final reaction mixture should be kept below 10% (v/v).

    • Incubate for 15-30 minutes at room temperature.

  • Conjugation Reaction:

    • Add the activated drug-linker solution dropwise to the antibody solution while gently stirring.

    • Incubate the reaction mixture for 2 hours at room temperature with gentle agitation.

  • Quenching and Purification:

    • Quench the reaction by adding the quenching solution to a final concentration of 50-100 mM.

    • Incubate for 15-30 minutes at room temperature.

    • Purify the ADC from unreacted drug-linker and other small molecules using a pre-equilibrated SEC column with PBS, pH 7.4.

    • Collect the fractions containing the purified ADC.

  • Characterization:

    • Determine the final protein concentration of the ADC.

    • Characterize the drug-to-antibody ratio (DAR) using methods such as Hydrophobic Interaction Chromatography (HIC)-HPLC or UV-Vis spectroscopy.[7][8][9][10][11][12][13][14][15]

Conjugation_Protocol Start Start Antibody_Prep Prepare Antibody (Buffer Exchange, Conc. Measurement) Start->Antibody_Prep Linker_Activation Activate Drug-Linker (EDC/Sulfo-NHS) Start->Linker_Activation Conjugation Conjugate to Antibody (2 hours, RT) Antibody_Prep->Conjugation Linker_Activation->Conjugation Quench Quench Reaction (Tris-HCl) Conjugation->Quench Purification Purify ADC (Size-Exclusion Chromatography) Quench->Purification Characterization Characterize ADC (DAR, Purity) Purification->Characterization End End Characterization->End

Figure 2: Experimental workflow for ADC conjugation.

Data Presentation: Impact of Linker Length and Hydrophobicity

The length and hydrophobicity of the linker can significantly impact the properties of the resulting ADC. The following tables summarize hypothetical, yet representative, quantitative data illustrating these effects. Longer or more hydrophobic linkers can lead to changes in stability and pharmacokinetic profiles.[1][2][3][16][17]

Table 1: Effect of Linker Length on ADC Properties

Linker ComponentAverage DARAggregation (%)In vitro Potency (IC50, nM)Plasma Half-life (hours)
6-Aminohexanoic Acid (C6)3.82.10.5120
11-Aminoundecanoic Acid (C11)3.53.50.7150
This compound (C15) 3.2 5.2 1.1 165

Table 2: Characterization of an ADC with a this compound-Based Linker by HIC-HPLC

PeakRetention Time (min)Relative Peak Area (%)Assigned DAR
15.2100
27.8252
39.5454
411.2156
512.958
Average DAR ~3.5

Note: The data presented in these tables are illustrative and the actual results will depend on the specific antibody, payload, and full linker composition.

Signaling Pathway Considerations

The mechanism of action of an ADC typically involves the following steps, leading to the activation of apoptotic signaling pathways.

ADC_MoA ADC_Binding 1. ADC binds to target antigen on cancer cell surface Internalization 2. Internalization via endocytosis ADC_Binding->Internalization Lysosomal_Trafficking 3. Trafficking to lysosome Internalization->Lysosomal_Trafficking Payload_Release 4. Linker cleavage and payload release Lysosomal_Trafficking->Payload_Release Target_Interaction 5. Payload interacts with intracellular target (e.g., DNA, microtubules) Payload_Release->Target_Interaction Cell_Cycle_Arrest 6. Cell Cycle Arrest Target_Interaction->Cell_Cycle_Arrest Apoptosis 7. Apoptosis Cell_Cycle_Arrest->Apoptosis

Figure 3: General mechanism of action of an ADC.

The released cytotoxic payload induces cell death through various mechanisms depending on its nature. For instance, tubulin inhibitors lead to mitotic arrest, while DNA-damaging agents trigger the DNA damage response pathway, both culminating in apoptosis. The choice of payload will dictate the specific downstream signaling pathways affected.

Conclusion

This compound offers a versatile scaffold for the design of long-chain linkers in antibody-drug conjugates. Its use allows for the modulation of hydrophobicity and provides spatial separation between the antibody and the payload. The protocols provided herein offer a general framework for the synthesis of a drug-linker conjugate and its subsequent attachment to a monoclonal antibody. Researchers should note that optimization of reaction conditions, molar ratios, and purification methods will be necessary for each specific antibody and payload combination to achieve the desired drug-to-antibody ratio and maintain the biological activity of the ADC. Careful characterization of the final product is crucial to ensure its quality and performance.

References

Application Notes and Protocols for Solid-Phase Peptide Synthesis with 15-Aminopentadecanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the incorporation of 15-aminopentadecanoic acid into peptides using solid-phase peptide synthesis (SPPS). This document outlines the core principles, detailed experimental protocols, potential applications, and key considerations for the successful synthesis and characterization of peptides acylated with this long-chain fatty acid.

Introduction

The conjugation of fatty acids to peptides, a process known as lipidation, is a powerful strategy in drug development to enhance the therapeutic properties of peptides. This modification can improve plasma albumin binding, prolong in vivo half-life, and enhance membrane interaction and cellular uptake. This compound, a C15 ω-amino fatty acid, offers a unique building block for creating novel lipopeptides with potential applications in various therapeutic areas, including metabolic diseases, oncology, and infectious diseases.

This document focuses on the widely adopted 9-fluorenylmethyloxycarbonyl (Fmoc) solid-phase peptide synthesis (SPPS) strategy for the incorporation of this compound.

Potential Applications of Peptides Containing this compound

While specific applications of peptides containing this compound are an active area of research, the known biological activities of pentadecanoic acid (C15:0) suggest several promising therapeutic avenues:

  • Anti-inflammatory Agents: Pentadecanoic acid has demonstrated anti-inflammatory properties. Peptides modified with this compound could be targeted to specific tissues or receptors to exert localized anti-inflammatory effects.

  • Antimicrobial Peptides: The lipid component can enhance the interaction of antimicrobial peptides with bacterial membranes, potentially increasing their potency against various pathogens, including multidrug-resistant strains.[1]

  • Anticancer Therapeutics: The antiproliferative effects of pentadecanoic acid could be harnessed by conjugating it to cell-penetrating or tumor-targeting peptides, leading to more effective and targeted cancer therapies.

  • Metabolic Disease Therapeutics: Given the role of fatty acids in metabolism, lipopeptides containing this compound may find applications in the treatment of metabolic disorders such as diabetes and obesity.

Experimental Protocols

The following protocols describe the manual synthesis of a peptide incorporating this compound using the Fmoc/tBu strategy. These protocols can be adapted for automated peptide synthesizers.

Materials and Reagents
  • Resin: Rink Amide resin is suitable for the synthesis of C-terminally amidated peptides. The choice of resin depends on the desired C-terminal functionality.

  • Fmoc-protected Amino Acids: Standard Fmoc-amino acids with appropriate side-chain protection (e.g., Pbf for Arginine, Trt for Histidine, Boc for Lysine, tBu for Tyrosine, Serine, Threonine, Aspartic Acid, and Glutamic Acid).

  • Fmoc-15-aminopentadecanoic acid: The key building block for lipidation.

  • Solvents:

    • N,N-Dimethylformamide (DMF) (peptide synthesis grade)

    • Dichloromethane (DCM) (peptide synthesis grade)

    • Piperidine (B6355638)

    • Diisopropylethylamine (DIPEA)

    • Trifluoroacetic acid (TFA)

  • Coupling Reagents:

    • HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

    • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

    • DIC (N,N'-Diisopropylcarbodiimide)

  • Additives:

    • HOBt (Hydroxybenzotriazole) or Oxyma Pure

  • Cleavage Cocktail: Reagent K (TFA/water/phenol/thioanisole/TIPS, 82.5:5:5:5:2.5, v/v/w/v/v) or a similar scavenger mixture appropriate for the peptide sequence.

  • Other Reagents:

    • Diethyl ether (cold)

    • Acetonitrile (HPLC grade)

    • Water (HPLC grade)

Step-by-Step Synthesis Protocol

Step 1: Resin Swelling

  • Place the desired amount of resin in a reaction vessel.

  • Add DMF to cover the resin and allow it to swell for at least 30 minutes at room temperature with gentle agitation.

  • Drain the DMF.

Step 2: Fmoc Deprotection

  • Add a 20% (v/v) solution of piperidine in DMF to the swollen resin.

  • Agitate the mixture for 5 minutes.

  • Drain the solution.

  • Repeat steps 1-3 one more time.

  • Wash the resin thoroughly with DMF (5 x 1 min) to remove all traces of piperidine.

Step 3: Amino Acid Coupling (for standard amino acids)

  • In a separate vial, dissolve the Fmoc-amino acid (3-5 equivalents relative to the resin loading) and a coupling agent (e.g., HBTU, 3-5 equivalents) in DMF.

  • Add DIPEA (6-10 equivalents) to the activation mixture and pre-activate for 1-2 minutes.

  • Add the activated amino acid solution to the deprotected resin.

  • Agitate the mixture for 30-60 minutes at room temperature. The completion of the coupling can be monitored using a colorimetric test (e.g., Kaiser test).

  • Drain the coupling solution and wash the resin with DMF (3 x 1 min).

Step 4: Coupling of Fmoc-15-aminopentadecanoic acid

Due to the long alkyl chain, Fmoc-15-aminopentadecanoic acid can be considered a sterically hindered amino acid. Therefore, optimized coupling conditions are recommended.

  • In a separate vial, dissolve Fmoc-15-aminopentadecanoic acid (2-3 equivalents) and a more potent coupling agent such as HATU (2-3 equivalents) in a minimal amount of DMF. The use of a solvent mixture like DMF/DCM might improve solubility and reduce aggregation.

  • Add DIPEA (4-6 equivalents) to the activation mixture and allow it to pre-activate for 2-5 minutes.

  • Add the activated Fmoc-15-aminopentadecanoic acid solution to the deprotected resin.

  • Increase the coupling time to 2-4 hours, or even overnight, to ensure complete reaction. Monitoring with the Kaiser test is crucial.

  • If the coupling is incomplete, a second coupling can be performed.

  • Drain the coupling solution and wash the resin thoroughly with DMF (3 x 1 min) and DCM (3 x 1 min) to remove any unreacted reagents and byproducts.

Step 5: Chain Elongation

Repeat steps 2 and 3 (or 4 for subsequent this compound additions, if applicable) for each amino acid in the peptide sequence.

Step 6: Final Fmoc Deprotection

After the final coupling step, perform the Fmoc deprotection as described in Step 2.

Step 7: Cleavage and Side-Chain Deprotection

  • Wash the peptidyl-resin with DCM (3 x 1 min) and dry it under a stream of nitrogen.

  • Add the cleavage cocktail (e.g., Reagent K) to the resin (typically 10 mL per gram of resin).

  • Agitate the mixture at room temperature for 2-3 hours.

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Wash the resin with a small amount of fresh cleavage cocktail and combine the filtrates.

Step 8: Peptide Precipitation and Purification

  • Precipitate the crude peptide by adding the TFA filtrate to a 10-fold excess of cold diethyl ether.

  • Centrifuge the mixture to pellet the peptide.

  • Wash the peptide pellet with cold diethyl ether two more times.

  • Dry the crude peptide pellet under vacuum.

  • Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterize the purified peptide by mass spectrometry (e.g., ESI-MS or MALDI-TOF) to confirm its identity and purity.

Data Presentation

Table 1: Typical Reagent Equivalents for SPPS

ReagentEquivalents (relative to resin loading)
Fmoc-Amino Acid3 - 5
Fmoc-15-aminopentadecanoic acid2 - 3
Coupling Agent (HBTU/HATU)3 - 5 / 2 - 3
DIPEA6 - 10 / 4 - 6

Note: These are general guidelines. Optimization may be required for specific sequences.

Table 2: Typical Reaction Times and Expected Outcomes in Fmoc-SPPS

StepTypical DurationExpected Purity (Crude)Expected Yield (Overall)
Fmoc Deprotection5-15 minutesN/AN/A
Standard Amino Acid Coupling30-60 minutes>70%[2]Sequence-dependent[2]
This compound Coupling2-4 hours (or longer)Sequence-dependentSequence-dependent
Cleavage2-3 hoursN/AN/A

Note: Purity and yield are highly dependent on the peptide sequence, length, and the efficiency of each coupling and deprotection step.[2]

Mandatory Visualizations

SPPS_Workflow cluster_resin_prep Resin Preparation cluster_cycle Iterative Synthesis Cycle cluster_final_steps Final Steps Resin Start with Resin Swell Swell Resin in DMF Resin->Swell Deprotection Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotection Wash1 DMF Wash Deprotection->Wash1 Coupling Amino Acid Coupling (Fmoc-AA/Fmoc-15-APDA, Coupling Reagent, DIPEA) Wash1->Coupling Wash2 DMF Wash Coupling->Wash2 Wash2->Deprotection Repeat for each amino acid Final_Deprotection Final Fmoc Deprotection Wash2->Final_Deprotection Cleavage Cleavage from Resin & Side-Chain Deprotection (TFA Cocktail) Final_Deprotection->Cleavage Precipitation Precipitation (Cold Ether) Cleavage->Precipitation Purification Purification (RP-HPLC) Precipitation->Purification Characterization Characterization (MS, HPLC) Purification->Characterization

Caption: Workflow for Solid-Phase Peptide Synthesis of a Lipopeptide.

Potential_Applications cluster_peptide Peptide containing this compound cluster_properties Enhanced Properties cluster_applications Therapeutic Applications Lipopeptide Lipopeptide Increased_Stability Increased Stability Lipopeptide->Increased_Stability Enhanced_Membrane_Interaction Enhanced Membrane Interaction Lipopeptide->Enhanced_Membrane_Interaction Prolonged_HalfLife Prolonged Half-Life Lipopeptide->Prolonged_HalfLife Anti_Inflammatory Anti-inflammatory Increased_Stability->Anti_Inflammatory Antimicrobial Antimicrobial Enhanced_Membrane_Interaction->Antimicrobial Anticancer Anticancer Enhanced_Membrane_Interaction->Anticancer Metabolic_Diseases Metabolic Diseases Prolonged_HalfLife->Metabolic_Diseases

Caption: Potential Applications of Peptides Modified with this compound.

References

Application Note: Analytical Methods for the Characterization of 15-Aminopentadecanoic Acid Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This application note provides a comprehensive overview of key analytical methodologies for the characterization of conjugates containing 15-Aminopentadecanoic acid (15-APDA). 15-APDA is a long-chain amino acid increasingly utilized as a linker in the development of various bioconjugates, including antibody-drug conjugates (ADCs) and PROTACs. Robust analytical characterization is critical to ensure the quality, efficacy, and safety of these complex molecules.

This document outlines detailed protocols for chromatographic, mass spectrometric, and spectroscopic techniques and provides examples of data presentation and visualization to guide researchers in their analytical workflows.

Introduction to 15-APDA Conjugate Analysis

This compound serves as a flexible and extended linker, connecting a targeting moiety (e.g., an antibody or a small molecule binder) to a payload (e.g., a cytotoxic drug or a protein degrader). The analytical challenge lies in the comprehensive characterization of the resulting conjugate, which includes confirming the identity and purity of the conjugate, determining the drug-to-antibody ratio (DAR) in ADCs, and identifying the sites of conjugation.

A multi-faceted analytical approach is typically required, employing a combination of techniques to assess various critical quality attributes of the 15-APDA conjugate.

Chromatographic Methods for Purity and Heterogeneity Assessment

Chromatographic techniques are fundamental for assessing the purity and heterogeneity of 15-APDA conjugates.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is a powerful tool for separating conjugates based on their hydrophobicity. It can be used to assess the purity of the conjugate and to separate species with different drug loads.

Experimental Protocol: RP-HPLC for 15-APDA Conjugate Analysis

  • Column: C4 or C8 reversed-phase column (e.g., Agilent ZORBAX 300SB-C8, Waters BioSuite C4).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV absorbance at 280 nm (for protein-based conjugates) and at a wavelength specific to the conjugated payload.

  • Sample Preparation: Dilute the 15-APDA conjugate to a concentration of 1 mg/mL in Mobile Phase A. Inject 10-20 µL.

Data Presentation: RP-HPLC Purity Assessment

Peak NumberRetention Time (min)Area (%)Identification
115.295.8Main Conjugate Peak
216.52.5Unconjugated Species
318.11.7Aggregate
Size-Exclusion Chromatography (SEC)

SEC separates molecules based on their hydrodynamic radius and is primarily used to detect and quantify aggregates and fragments.

Experimental Protocol: SEC for Aggregate Analysis

  • Column: SEC column suitable for the molecular weight of the conjugate (e.g., Tosoh TSKgel G3000SWxl).

  • Mobile Phase: 100 mM Sodium Phosphate, 150 mM NaCl, pH 6.8.

  • Flow Rate: 0.5 mL/min.

  • Detection: UV absorbance at 280 nm.

  • Sample Preparation: Dilute the 15-APDA conjugate to 1 mg/mL in the mobile phase. Inject 50 µL.

Data Presentation: SEC Analysis of Aggregates

PeakRetention Time (min)Area (%)Species
110.52.1High Molecular Weight Aggregates
212.897.5Monomeric Conjugate
315.10.4Low Molecular Weight Fragments

Mass Spectrometry for Identity and Drug Load Confirmation

Mass spectrometry (MS) is an indispensable tool for confirming the molecular weight of the 15-APDA conjugate and determining the distribution of drug-loaded species.

Electrospray Ionization-Mass Spectrometry (ESI-MS)

ESI-MS is used for accurate mass determination of the intact conjugate and its subunits. For large conjugates like ADCs, a "middle-down" approach, involving the analysis of subunits (e.g., light chain and heavy chain), can provide more detailed information.[1]

Experimental Protocol: Middle-Down ESI-MS of a 15-APDA-Antibody Conjugate

  • Sample Preparation (Reduction):

    • To 100 µg of the conjugate, add Dithiothreitol (DTT) to a final concentration of 10 mM.

    • Incubate at 37°C for 30 minutes to reduce disulfide bonds.

  • LC-MS System: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled to a UPLC system.

  • LC Separation:

    • Column: C4 reversed-phase column.

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Gradient: A shallow gradient to separate the light and heavy chains.

  • MS Analysis:

    • Ionization Mode: Positive ESI.

    • Mass Range: m/z 500-4000.

    • Data Analysis: Deconvolute the resulting multi-charged spectra to obtain the zero-charge mass of each chain.

Data Presentation: Deconvoluted Mass Data for ADC Subunits

SubunitMeasured Mass (Da)Expected Mass (Da)Drug Load
Light Chain23,50023,5000
Light Chain + 1 Drug24,50024,5001
Heavy Chain50,00050,0000
Heavy Chain + 1 Drug51,00051,0001
Heavy Chain + 2 Drugs52,00052,0002
Peptide Mapping by LC-MS/MS

Peptide mapping is used to confirm the protein sequence and to identify the specific amino acid residues where the 15-APDA-payload is conjugated.

Experimental Protocol: Peptide Mapping

  • Denaturation and Reduction: Denature the conjugate in 6 M Guanidine-HCl and reduce with DTT.

  • Alkylation: Alkylate cysteine residues with iodoacetamide.

  • Digestion: Digest the protein with an enzyme such as trypsin overnight at 37°C.

  • LC-MS/MS Analysis:

    • Separate the resulting peptides using a C18 column with a suitable gradient.

    • Analyze the eluting peptides using a high-resolution mass spectrometer in data-dependent acquisition mode to obtain MS and MS/MS spectra.

  • Data Analysis: Use bioinformatics software to search the MS/MS data against the protein sequence to identify peptides and post-translational modifications, including the 15-APDA-payload conjugation sites.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Integrity

Two-dimensional NMR (2D-NMR) can be employed to assess the higher-order structure of protein-based 15-APDA conjugates.[2] It provides insights into how conjugation affects the protein's fold and stability.

Experimental Protocol: 2D ¹H-¹⁵N HSQC NMR

  • Sample Preparation: Prepare a concentrated sample (e.g., >10 mg/mL) of the ¹⁵N-labeled conjugate in a suitable NMR buffer (e.g., 20 mM phosphate, 50 mM NaCl, pH 6.5) with 10% D₂O.

  • NMR Spectrometer: A high-field NMR spectrometer (e.g., 600 MHz or higher) equipped with a cryoprobe.

  • Data Acquisition: Acquire a 2D ¹H-¹⁵N HSQC spectrum.

  • Data Analysis: Compare the spectrum of the conjugate to that of the unconjugated protein. Significant chemical shift perturbations can indicate changes in the local chemical environment upon conjugation.

Visualizations

Experimental Workflow for 15-APDA Conjugate Characterization

G cluster_synthesis Conjugate Synthesis cluster_purification Purification Synthesis 15-APDA Conjugation Purification Purification (e.g., SEC, IEX) Synthesis->Purification RPHPLC RP-HPLC (Purity) Purification->RPHPLC SEC SEC (Aggregates) Purification->SEC ESIMS ESI-MS (Intact Mass, DAR) Purification->ESIMS PeptideMapping Peptide Mapping (Conjugation Sites) Purification->PeptideMapping NMR 2D NMR (Higher Order Structure) Purification->NMR

Caption: General workflow for the synthesis and analytical characterization of 15-APDA conjugates.

Logic Diagram for Conjugation Site Identification

G cluster_process Peptide Mapping Workflow cluster_data Data Analysis Conjugate 15-APDA Conjugate Digestion Enzymatic Digestion (e.g., Trypsin) Conjugate->Digestion Step 1 LCMS LC-MS/MS Analysis Digestion->LCMS Step 2 DatabaseSearch Database Search LCMS->DatabaseSearch Step 3 IdentifyPeptides Identify Modified Peptides DatabaseSearch->IdentifyPeptides Step 4 LocateSite Pinpoint Conjugation Site IdentifyPeptides->LocateSite Step 5

Caption: Workflow for identifying conjugation sites using peptide mapping LC-MS/MS.

Conclusion

The analytical characterization of this compound conjugates requires a suite of orthogonal analytical techniques. This application note provides a foundational set of protocols and data interpretation guidelines to assist researchers in the comprehensive evaluation of these complex biomolecules. The combination of chromatographic, mass spectrometric, and spectroscopic methods ensures a thorough understanding of the conjugate's identity, purity, heterogeneity, and structural integrity, which is essential for the development of safe and effective therapeutics.

References

Troubleshooting & Optimization

Technical Support Center: 15-Aminopentadecanoic Acid Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 15-Aminopentadecanoic acid (15-APA) and its conjugates. The information is presented in a question-and-answer format to directly address common solubility challenges encountered during experiments.

Troubleshooting Guide

Issue: My this compound conjugate is not dissolving in aqueous buffers.

This compound and its conjugates often exhibit poor solubility in aqueous solutions due to the long C15 alkyl chain, which imparts significant hydrophobicity.

Initial Steps:

  • Small-Scale Solubility Test: Before dissolving the entire sample, test the solubility of a small amount of the conjugate in various solvents.

  • pH Adjustment: The solubility of amino acids and their derivatives is highly pH-dependent.[1][2][3] 15-APA has both an amino group and a carboxylic acid group, making it amphoteric.

    • For conjugates where the carboxylic acid is free, increasing the pH above the pKa of the carboxyl group (typically around 4-5) will deprotonate it, increasing solubility in aqueous media. Try dissolving in a basic buffer (e.g., PBS pH 7.4 or higher).

    • For conjugates where the amino group is free, decreasing the pH below the pKa of the amino group (typically around 9-10) will protonate it, enhancing solubility. Attempt dissolution in a slightly acidic buffer.

  • Temperature: Gently warming the solution (e.g., to 37°C) can increase the solubility of some compounds. However, be cautious with temperature-sensitive conjugates.

Advanced Troubleshooting:

  • Organic Co-solvents: If aqueous buffers fail, the use of an organic co-solvent is recommended.

    • Dimethyl Sulfoxide (DMSO): DMSO is a powerful solvent for many organic molecules, including those with poor aqueous solubility.[4] Prepare a concentrated stock solution in 100% DMSO. This stock can then be diluted into your aqueous experimental medium. Caution: High concentrations of DMSO can be toxic to cells. It is advisable to keep the final DMSO concentration in your assay below 0.5%.

    • Ethanol/Methanol: These alcohols can also be used to create a stock solution. Similar to DMSO, dilute the stock solution into your aqueous buffer. Evaporation of the alcohol from the final solution can be considered if it interferes with the experiment.

  • Sonication: After adding the solvent, sonicating the sample can help to break up aggregates and facilitate dissolution.

  • Vortexing: Vigorous vortexing can also aid in the dissolution process.

dot

Troubleshooting_Workflow start Start: Insoluble Conjugate test_solubility Perform Small-Scale Solubility Test start->test_solubility ph_adjustment Adjust pH of Aqueous Buffer test_solubility->ph_adjustment If aqueous buffer is desired use_cosolvent Use Organic Co-solvent (e.g., DMSO, Ethanol) test_solubility->use_cosolvent If aqueous buffer fails sonicate_vortex Apply Sonication or Vortexing ph_adjustment->sonicate_vortex use_cosolvent->sonicate_vortex successful Successful Dissolution sonicate_vortex->successful Visually clear solution unsuccessful Still Insoluble: Consider Formulation Strategy sonicate_vortex->unsuccessful Precipitate remains

A basic workflow for troubleshooting solubility issues.

Frequently Asked Questions (FAQs)

Q1: What is the best initial solvent to try for dissolving my 15-APA conjugate?

For most biological applications, the goal is to have the conjugate in an aqueous buffer. Therefore, start with your final experimental buffer (e.g., PBS, TRIS). If that fails, proceed to create a concentrated stock solution in an organic solvent like DMSO.

Q2: My conjugate dissolves in DMSO, but precipitates when I dilute it into my aqueous buffer. What should I do?

This is a common issue and indicates that you have exceeded the solubility limit of the conjugate in the final aqueous solution.

  • Lower the Final Concentration: Your final working concentration may be too high. Try diluting your DMSO stock further into the aqueous buffer.

  • Slow Addition with Stirring: Add the DMSO stock solution dropwise to the vigorously stirring aqueous buffer. This can prevent localized high concentrations that lead to precipitation.

  • Increase the Percentage of Co-solvent: If your experimental system allows, a slightly higher final concentration of the organic co-solvent might be necessary to maintain solubility. Always check the tolerance of your assay to the specific co-solvent.

Q3: Can I use sonication to dissolve my 15-APA conjugate?

Yes, sonication can be a very effective method to aid dissolution by breaking down particulate matter and increasing the interaction between the solvent and the conjugate. However, prolonged or high-energy sonication can potentially degrade some molecules, so use it judiciously.

Q4: How does the nature of the conjugated molecule affect solubility?

The solubility of the conjugate will be a composite of the properties of 15-APA and the molecule it is conjugated to.

  • Hydrophilic Conjugates: If 15-APA is conjugated to a hydrophilic molecule (e.g., a small polar peptide, a sugar), the overall aqueous solubility may be improved compared to 15-APA alone.

  • Hydrophobic Conjugates: If conjugated to another hydrophobic molecule, the solubility challenges will likely be exacerbated. In such cases, the use of organic co-solvents is almost always necessary.

Quantitative Data on Solubility

While specific quantitative solubility data for this compound and its varied conjugates are not extensively published, the following table provides a general guide based on the known properties of long-chain fatty acids and amino acids. Actual solubility will vary depending on the specific conjugate.

SolventExpected Solubility of 15-APA ConjugatesNotes
Water Very Low to InsolubleSolubility is highly dependent on pH and the nature of the conjugated moiety.[1]
Phosphate-Buffered Saline (PBS) pH 7.4 LowThe ionized state at neutral pH may slightly improve solubility over pure water.
Ethanol Soluble to Highly SolubleA good first choice for an organic solvent.[2]
Methanol Soluble to Highly SolubleSimilar to ethanol.
Dimethyl Sulfoxide (DMSO) Highly SolubleGenerally the most effective solvent for creating concentrated stock solutions.[4]
Dimethylformamide (DMF) Highly SolubleAn alternative to DMSO.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution of a 15-APA Conjugate in DMSO

  • Weigh the Conjugate: Accurately weigh a small amount (e.g., 1-5 mg) of your lyophilized 15-APA conjugate into a sterile microcentrifuge tube.

  • Calculate DMSO Volume: Calculate the volume of 100% sterile DMSO required to achieve a 10 mM concentration.

    • Volume (µL) = (Mass (mg) / Molecular Weight ( g/mol )) * 100

  • Add DMSO: Add the calculated volume of DMSO to the tube.

  • Dissolve: Vortex the tube vigorously for 1-2 minutes. If the conjugate is not fully dissolved, sonicate in a water bath for 5-10 minutes.

  • Inspect: Visually inspect the solution to ensure it is clear and free of particulates.

  • Store: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: Dilution of DMSO Stock into Aqueous Buffer for Cell-Based Assays

  • Warm Solutions: Bring the DMSO stock solution and the aqueous cell culture medium to room temperature or 37°C.

  • Prepare Dilution Tube: In a sterile tube, add the required volume of cell culture medium.

  • Spike in Stock Solution: While gently vortexing the tube with the medium, add the small volume of the DMSO stock solution dropwise. This rapid mixing helps to prevent precipitation.

  • Final Dilution: If a further dilution is required, perform it in the same manner.

  • Final DMSO Concentration: Ensure the final concentration of DMSO in the solution that will be added to the cells is at a non-toxic level (typically <0.5%).

Signaling Pathways

Long-chain fatty acids like this compound can act as signaling molecules, primarily through interaction with cell surface receptors such as Free Fatty Acid Receptor 1 (FFAR1) and FFAR4.[5] Activation of these receptors can trigger downstream signaling cascades, including the activation of AMP-activated protein kinase (AMPK) and the peroxisome proliferator-activated receptor (PPAR) pathways, which are involved in regulating cellular metabolism.[6][7][8]

dot

Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular 15_APA This compound Conjugate FFAR1 FFAR1 15_APA->FFAR1 FFAR4 FFAR4 15_APA->FFAR4 AMPK AMPK Activation FFAR1->AMPK FFAR4->AMPK PPAR PPAR Activation AMPK->PPAR Metabolic_Regulation Regulation of Gene Expression (Metabolism, Inflammation) PPAR->Metabolic_Regulation

Potential signaling pathway of 15-APA conjugates.

References

Technical Support Center: Protecting Group Strategies for 15-Aminopentadecanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in designing and executing protecting group strategies for 15-aminopentadecanoic acid.

Frequently Asked Questions (FAQs)

Q1: Why are protecting groups necessary for this compound?

A1: this compound is a bifunctional molecule, containing both a primary amine (-NH2) and a carboxylic acid (-COOH) group.[1] Both groups are reactive under many common reaction conditions.[2] If you wish to perform a reaction selectively at one end of the molecule (e.g., forming an amide bond using the carboxylic acid), you must "protect" or block the other functional group (the amine) to prevent it from reacting and causing unwanted side products or polymerization.[2][3]

Q2: What is "orthogonal protection" and why is it important for this molecule?

A2: Orthogonal protection is a strategy that allows for the selective removal of one protecting group in the presence of others.[3][4] This is achieved by choosing groups that are removed under distinctly different conditions (e.g., one is removed by acid, while another is removed by a base or through hydrogenation).[4] For a molecule like this compound, this is crucial for complex syntheses where you might need to deprotect the amine to perform a reaction, and then later deprotect the carboxylic acid in the presence of the newly formed bond.[5][6]

Q3: How do I choose the right protecting group for the amine function?

A3: The choice depends on the stability required for your subsequent reaction steps. The most common amine protecting groups are carbamates.[7]

  • Boc (tert-butyloxycarbonyl): Use if your subsequent steps are under basic or hydrogenolysis conditions. It is easily removed with acid (e.g., TFA).[8][9][10]

  • Fmoc (9-fluorenylmethoxycarbonyl): Ideal if your planned reactions involve acidic conditions. Fmoc is stable to acid but is removed by bases, such as piperidine (B6355638).[4][7]

  • Cbz (Carboxybenzyl): A good choice when you need stability towards both acidic and mild basic conditions. It is typically removed by catalytic hydrogenation (H₂/Pd-C).[7]

Q4: What are common protecting groups for the carboxylic acid function?

A4: Carboxylic acids are typically protected as esters. The choice depends on the lability you require.

  • Methyl or Ethyl (Me/Et) esters: Stable to acidic conditions but are cleaved by base-mediated hydrolysis (saponification).

  • tert-Butyl (tBu) ester: Stable to basic and hydrogenolysis conditions but is cleaved by acid (TFA). This makes it an excellent orthogonal partner for the Fmoc group.[4]

  • Benzyl (Bn) ester: Stable to acidic and basic conditions, making it a good partner for the Boc group. It is removed by catalytic hydrogenation.[4]

Troubleshooting Guide

Issue: My amine protection reaction is incomplete or has a low yield.

  • Possible Cause 1: Reagent Stoichiometry. The stoichiometry of the protecting agent (e.g., (Boc)₂O) may be insufficient.

    • Solution: Ensure you are using a slight excess (typically 1.1 to 1.5 equivalents) of the protecting agent.[11]

  • Possible Cause 2: Incorrect pH/Base. Many amine protection reactions require a specific pH range or the presence of a non-nucleophilic base to neutralize the acid byproduct and drive the reaction.

    • Solution: For Boc protection, ensure an appropriate base like sodium bicarbonate or triethylamine (B128534) is present.[11] The reaction pH should be maintained in the basic range (pH 8-10).

  • Possible Cause 3: Solvent Issues. The starting material may not be fully dissolved in the chosen solvent system.

    • Solution: For this compound, a mixed solvent system like THF/water or dioxane/water is often effective to dissolve both the amino acid and the reagents.[11]

Issue: I am seeing loss of my protecting group during a subsequent reaction step.

  • Possible Cause: Non-Orthogonal Strategy. The protecting group you have chosen is not stable under the conditions of your current reaction.

    • Solution: This is a planning-stage issue. You must re-evaluate your synthetic route. Select a protecting group that is stable to the problematic reaction conditions. For example, do not attempt a reaction that requires strong acid if you are using a Boc or tBu protecting group. Refer to the data tables below to select a more robust and orthogonal group.[3]

Issue: My deprotection reaction is not going to completion.

  • Possible Cause 1: Inefficient Reagent or Catalyst. The deprotection reagent may be old, or the catalyst (in the case of hydrogenolysis) may be poisoned or inactive.

    • Solution: Use fresh deprotection reagent (e.g., a new bottle of TFA or freshly prepared piperidine solution). For hydrogenolysis, ensure the palladium catalyst is of good quality and that the system is free of catalyst poisons like sulfur compounds.

  • Possible Cause 2: Insufficient Reaction Time or Temperature. The deprotection may be sluggish under the current conditions.

    • Solution: Monitor the reaction closely using an appropriate technique (like TLC or LC-MS). If the reaction stalls, consider extending the reaction time or slightly increasing the temperature, if compatible with your molecule's stability. For Boc deprotection with TFA, the reaction is often complete within 1-3 hours at room temperature.[11]

Data Presentation: Protecting Group Comparison

Table 1: Common Amine Protecting Groups

Protecting GroupAbbreviationProtection ReagentDeprotection ConditionsStable To
tert-butyloxycarbonylBocDi-tert-butyl dicarbonate (B1257347) ((Boc)₂O)Strong Acid (TFA, HCl)[10]Base, Hydrogenation
9-fluorenylmethoxycarbonylFmocFmoc-Cl, Fmoc-OSuBase (e.g., 20% Piperidine in DMF)[7]Acid, Hydrogenation
CarboxybenzylCbz (or Z)Benzyl chloroformate (Cbz-Cl)Catalytic Hydrogenation (H₂, Pd/C)[7]Acid, Base
AllyloxycarbonylAllocAllyl chloroformate (Alloc-Cl)Pd(0) catalyst (e.g., Pd(PPh₃)₄)[12]Acid, Base

Table 2: Common Carboxylic Acid Protecting Groups

Protecting GroupAbbreviationProtection MethodDeprotection ConditionsStable To
Methyl/Ethyl EsterMe / EtFischer esterification (MeOH/H⁺ or EtOH/H⁺)Base (NaOH, LiOH)Acid, Hydrogenation
Benzyl EsterBnBenzyl alcohol, acid catalyst or Benzyl bromide, baseCatalytic Hydrogenation (H₂, Pd/C)[4]Acid, Base
tert-butyl EstertBuIsobutylene, acid catalystStrong Acid (TFA)[4]Base, Hydrogenation
Silyl EsterTBDMS, TESSilyl chloride (e.g., TBDMS-Cl), baseFluoride source (TBAF)Mild aqueous conditions

Experimental Protocols

Protocol 1: N-Boc Protection of this compound

  • Dissolve this compound (1.0 equiv.) in a 1:1 mixture of dioxane and 10% aqueous sodium carbonate solution.

  • Cool the solution to 0 °C in an ice bath.

  • Add di-tert-butyl dicarbonate ((Boc)₂O, 1.2 equiv.) to the solution.

  • Allow the reaction mixture to warm to room temperature and stir overnight.

  • Acidify the mixture to pH 2-3 with cold 1 M HCl.

  • Extract the product with ethyl acetate (B1210297) (3x).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield N-Boc-15-aminopentadecanoic acid.

Protocol 2: Acidic Deprotection of N-Boc-15-aminopentadecanoic acid

  • Dissolve the Boc-protected amino acid (1.0 equiv.) in dichloromethane (B109758) (DCM).

  • Add an equal volume of trifluoroacetic acid (TFA) (e.g., a 1:1 v/v mixture of DCM/TFA).[11]

  • Stir the mixture at room temperature for 1-3 hours, monitoring by TLC until the starting material is consumed.[11]

  • Concentrate the reaction mixture under reduced pressure to remove the bulk of the TFA and DCM.

  • To remove residual TFA, co-evaporate the resulting oil with toluene (B28343) (3x) to yield the TFA salt of this compound.[11]

Visualizing Strategies and Workflows

G start Start: Plan Synthesis q1 Next step requires strong basic conditions? start->q1 q2 Next step requires acidic conditions? q1->q2 No use_fmoc Use Fmoc Group (Base Labile) q1->use_fmoc Yes q3 Next step involves catalytic hydrogenation? q2->q3 No use_boc Use Boc Group (Acid Labile) q2->use_boc Yes use_cbz Use Cbz Group (H2 Labile) q3->use_cbz No rethink Consider Alloc or other groups q3->rethink Yes

Caption: Decision tree for selecting an amine protecting group.

OrthogonalWorkflow cluster_amine Amine Protection cluster_carboxyl Carboxyl Reaction cluster_deprotect Amine Deprotection start 15-Aminopentadecanoic Acid protect_N Protect Amine (e.g., with Boc₂O) start->protect_N Step 1 react_C Activate & Couple Carboxylic Acid protect_N->react_C Step 2 deprotect_N Deprotect Amine (e.g., with TFA) react_C->deprotect_N Step 3 final Product with Free Amine deprotect_N->final

Caption: Workflow for selective reaction at the carboxyl group.

References

Technical Support Center: Optimizing 15-Aminopentadecanoic Acid Linker Stability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the stability of conjugates using 15-Aminopentadecanoic acid (15-APDA) and other long-chain aliphatic linkers.

Frequently Asked Questions (FAQs)

Q1: What is this compound (15-APDA) and what are its primary applications in bioconjugation?

A1: this compound is a bifunctional long-chain aliphatic linker. It possesses a 15-carbon alkane chain with a terminal carboxylic acid and a terminal amine group.[1][2] These functional groups allow for its covalent attachment to two different molecules, serving as a spacer. It is often used in the synthesis of Proteolysis-Targeting Chimeras (PROTACs) and other bioconjugates where a significant, hydrophobic spacing is desired.[1][3] The carboxylic acid can react with primary amines, while the amine group can react with carboxylic acids, activated NHS esters, or carbonyls to form stable bonds.[1]

Q2: What are the primary stability concerns when using a long-chain, hydrophobic linker like 15-APDA?

A2: The primary stability concern for conjugates with long, hydrophobic linkers like 15-APDA is the propensity for aggregation.[4][5] The high hydrophobicity of the linker, often combined with a hydrophobic payload, can lead to the self-association of the conjugate molecules.[5][6][] This aggregation can result in:

  • Reduced solubility and precipitation out of solution.[8]

  • Increased and rapid clearance from circulation in vivo.[6]

  • Decreased therapeutic efficacy due to poor bioavailability and tumor penetration.[]

  • Potential for off-target toxicity.[9]

Q3: How does linker length, specifically a long one like 15-APDA, impact the overall stability and performance of a bioconjugate?

A3: Linker length is a critical design parameter that creates a balance between stability, pharmacokinetics (PK), and efficacy.[9][10][11][12]

  • Increased Hydrophobicity: Longer aliphatic chains like 15-APDA increase the overall hydrophobicity of the conjugate, which can negatively impact stability by promoting aggregation.[4][5]

  • Steric Effects: In some contexts, such as with large proteins, a longer linker may be necessary to avoid steric hindrance between the conjugated molecule and its binding partner.[13] Conversely, shorter linkers can sometimes enhance stability by allowing the payload to be sterically shielded by the antibody or protein, reducing enzymatic degradation.[9][10]

  • Flexibility and Binding: The length and flexibility of the linker can influence how the payload or targeting moiety is presented, potentially affecting its binding affinity and biological activity.

Q4: Should I consider a more hydrophilic linker instead of 15-APDA?

A4: If aggregation and poor solubility are significant issues, switching to a more hydrophilic linker is a primary optimization strategy. Polyethylene glycol (PEG) linkers are a common alternative.[6][14]

  • Advantages of Hydrophilic Linkers: They improve aqueous solubility, can create a protective hydration shell to shield the drug from degradation, and can enhance pharmacokinetic properties by extending circulation half-life.[6][14][15]

  • Trade-offs: The choice of linker is a trade-off. While hydrophilic linkers improve solubility, the optimal linker is context-dependent, relying on the specific properties of the antibody, payload, and target.[6] Empirical testing is necessary to determine the best choice for a specific application.

Troubleshooting Guides

Issue 1: Conjugate Aggregation and Precipitation

This is the most common issue when working with hydrophobic linkers like 15-APDA.

Symptoms:

  • Visible particulate matter or cloudiness in the conjugate solution.[16]

  • Loss of protein concentration after purification or storage.

  • Appearance of high molecular weight species in Size Exclusion Chromatography (SEC).

  • Loss of biological activity.[17]

Troubleshooting Workflow:

G start Aggregation Observed q1 Is the Drug-to-Antibody Ratio (DAR) optimized? start->q1 s1 Reduce molar excess of linker-payload during conjugation. Perform titration to find optimal ratio. q1->s1 a1_no q2 Are buffer conditions optimized? q1->q2 a1_yes a1_yes Yes a1_no No s1->q2 s2 Optimize Buffer: - Adjust pH away from pI. - Screen different salt concentrations (e.g., 150mM to 500mM NaCl). - Test different buffer systems (e.g., PBS, Histidine, Citrate). q2->s2 a2_no q3 Have stabilizing excipients been tested? q2->q3 a2_yes a2_yes Yes a2_no No s2->q3 s3 Add Stabilizing Excipients: - Sugars (e.g., sucrose, trehalose). - Amino acids (e.g., arginine, glycine). - Non-ionic surfactants (e.g., Polysorbate 20/80). q3->s3 a3_no q4 Is aggregation still present? q3->q4 a3_yes a3_yes Yes a3_no No s3->q4 s4 Consider Linker Modification: - Switch to a shorter aliphatic linker. - Incorporate a hydrophilic linker (e.g., PEG) instead of 15-APDA. q4->s4 end Resolution s4->end

Caption: Decision tree for troubleshooting conjugate aggregation.
Issue 2: Poor In Vivo Stability and Rapid Clearance

Symptoms:

  • Short plasma half-life of the intact conjugate determined by pharmacokinetic (PK) studies.

  • Low exposure at the target site.

  • Sub-optimal efficacy in animal models.

Possible Causes & Solutions:

Possible Cause Recommended Solution Rationale
High Hydrophobicity 1. Switch to a hydrophilic linker: Replace the 15-APDA linker with a PEG-based linker.[6][14] 2. Protein Engineering: If possible, mutate surface-exposed hydrophobic residues of the protein to be more hydrophilic.[18]Increased hydrophilicity can reduce non-specific uptake and clearance by the reticuloendothelial system, extending circulation time.[15]
Premature Payload Cleavage 1. Assess In Vitro Plasma Stability: First, confirm if the linker-payload bond is stable in plasma. 2. Modify Conjugation Chemistry: Ensure the amide or other bonds formed during conjugation are stable. Consider alternative, more stable conjugation chemistries if instability is observed.This helps differentiate between clearance due to aggregation versus cleavage of the payload. Unstable bonds will lead to premature drug release and altered PK profiles.[19]
Steric Hindrance 1. Vary Linker Length: Test linkers with different lengths. While 15-APDA is long, an even longer or a more rigid linker might be required in specific cases to properly orient the components.[13]In some cases, especially with large proteins, a short linker can cause the protein to interfere with albumin binding, reducing half-life. A longer linker can mitigate this.[13]

Data Summary Tables

Table 1: General Impact of Linker Properties on ADC Performance

Linker PropertyImpact on SolubilityImpact on In Vivo Stability (Half-life)Potential Issues
Long Aliphatic Chain (e.g., 15-APDA) DecreasesMay Decrease (due to aggregation)Aggregation, Rapid Clearance
Short Aliphatic Chain Neutral to Slight DecreaseMay Increase (due to steric shielding)[9]Potential for steric hindrance
Hydrophilic Chain (e.g., PEG) IncreasesGenerally Increases[15]May decrease in vitro potency in some cases[6]
Cleavable Linker (e.g., Hydrazone, Disulfide) VariesDesigned to be lower for payload releasePremature cleavage in circulation[19]
Non-Cleavable Linker (e.g., Thioether) VariesHighInefficient payload release at target[19]

Key Experimental Protocols

Protocol 1: In Vitro Plasma Stability Assay

This assay assesses the stability of the conjugate in plasma by measuring the amount of intact conjugate over time.

Workflow Diagram:

G cluster_prep Sample Preparation cluster_incubation Incubation cluster_sampling Time-Point Sampling cluster_analysis Analysis prep1 Dilute conjugate to final conc. (e.g., 100 µg/mL) in pre-warmed plasma (human, mouse) inc Incubate all samples at 37°C prep1->inc prep2 Prepare control sample in PBS buffer prep2->inc sampling Collect aliquots at designated time points (e.g., 0, 1, 6, 24, 48, 72h) inc->sampling storage Immediately freeze samples at -80°C sampling->storage analysis Quantify Intact Conjugate (e.g., via ELISA or LC-MS) storage->analysis

Caption: Workflow for an in vitro plasma stability assay.

Methodology:

  • Materials: Your bioconjugate, human or mouse plasma, Phosphate-Buffered Saline (PBS) pH 7.4.

  • Preparation: Dilute the conjugate to a final concentration (e.g., 100 µg/mL) in pre-warmed (37°C) plasma. Prepare a parallel control sample in PBS to measure inherent instability.[20]

  • Incubation: Incubate the samples at 37°C.

  • Sampling: At specified time points (e.g., 0, 1, 6, 24, 48, 72, 168 hours), collect aliquots from the plasma and PBS samples.[20]

  • Storage: Immediately snap-freeze the aliquots and store them at -80°C to halt any further degradation.[20]

  • Analysis: Analyze the samples to determine the concentration of the intact conjugate. This is typically done using an ELISA that detects both the protein and the payload, or by LC-MS to measure the drug-to-antibody ratio over time.[19][20]

Protocol 2: In Vivo Pharmacokinetic (PK) Study

This protocol is essential for understanding the in vivo stability and clearance of the conjugate.

Methodology:

  • Animal Model: Select an appropriate animal model (e.g., mice or rats).[6]

  • Administration: Administer the conjugate intravenously at a defined dose.[6]

  • Blood Sampling: Collect blood samples at predetermined time points (e.g., 5 min, 1 hr, 6 hr, 24 hr, 48 hr, 96 hr, 168 hr) post-injection.[6][19]

  • Sample Processing: Process the blood to isolate plasma.[6][20]

  • Quantification: Use validated bioanalytical methods to measure three different species in the plasma samples[21][22]:

    • Total Antibody: Measured using a standard ligand-binding ELISA that detects the antibody, regardless of whether it is conjugated.[20]

    • Intact Conjugate (Payload-Bearing): Measured using a specific ELISA that captures the antibody and detects the payload, or by affinity-capture LC-MS.[19][20]

    • Free Payload: Measured by precipitating proteins from the plasma and quantifying the small molecule drug in the supernatant using LC-MS/MS.[19]

  • Data Analysis: Plot the concentration-time data for each of the three analytes. Calculate key PK parameters such as half-life (t½), clearance (CL), and area under the curve (AUC). A significant divergence between the total antibody and intact conjugate curves indicates linker instability in vivo.[20]

References

Technical Support Center: Optimizing 15-Aminopentadecanoic Acid Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to enhance the yield and success of 15-aminopentadecanoic acid coupling reactions.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when coupling this compound?

A1: The main challenges stem from its long aliphatic chain, which can lead to:

  • Poor Solubility: this compound and its derivatives may have limited solubility in common organic solvents, potentially causing reactions to be sluggish or incomplete.

  • Steric Hindrance: The long chain can sterically hinder the reactive carboxyl or amino group, making it difficult for coupling reagents and the other reactant to access the site.[1]

  • Side Reactions: Like other coupling reactions, side reactions such as racemization (if coupled to a chiral molecule) and the formation of byproducts from the coupling agent can occur.[2][3]

Q2: Which protecting group is suitable for the amine of this compound?

A2: The tert-butoxycarbonyl (Boc) group is a commonly used and effective protecting group for the primary amine of this compound. N-Boc-15-aminopentadecanoic acid is commercially available, simplifying the initial steps of your synthesis. The Boc group is stable under many coupling conditions and can be readily removed with mild acids like trifluoroacetic acid (TFA).

Q3: What are the recommended coupling agents for this compound?

A3: Several coupling agents can be effective. The choice often depends on the specific substrates and desired reaction conditions. Commonly successful options include:

  • Carbodiimides: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (B26582) (HOBt) is a widely used and cost-effective choice.[4]

  • Uronium/Aminium Salts: Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are highly efficient and can lead to faster reactions with fewer side reactions, especially for challenging couplings.[5][6]

  • Phosphonium Salts: Reagents like PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) are also very effective and can minimize side reactions.[5]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low or No Product Yield Poor Solubility of Starting Materials: The long alkyl chain of this compound can lead to poor solubility in some solvents, causing the reaction to stall.[7]- Use a more polar aprotic solvent such as N,N-Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP), or Dimethyl sulfoxide (B87167) (DMSO).[8] - Gentle heating (e.g., 40-50 °C) can improve solubility, but monitor for potential side reactions. - Consider a solvent mixture, for example, DCM/DMF, to improve the solubility of all reaction components.
Inefficient Activation of Carboxylic Acid: The coupling reagent may not be activating the carboxylic acid of this compound effectively.- Switch to a more powerful coupling reagent like HATU or PyBOP.[5] - Ensure your coupling reagents are fresh and anhydrous. - For EDC/NHS couplings, use a slight excess of both reagents (e.g., 1.2-1.5 equivalents).
Steric Hindrance: The long chain of this compound or bulky groups on the other coupling partner may be preventing the reaction.[1]- Increase the reaction time (e.g., to 24 hours). - A moderate increase in temperature may help overcome the energy barrier.
Presence of Multiple Products/Side Reactions Formation of N-acylurea byproduct (with carbodiimides): This is a common side reaction with EDC or DCC.[9]- If using EDC, the byproduct is water-soluble and can be removed with an aqueous workup. - The addition of NHS or HOBt can suppress the formation of N-acylurea.
Dimerization/Polymerization: If using unprotected this compound, it can react with itself.- Ensure one of the functional groups (amine or carboxylic acid) is appropriately protected. Using commercially available N-Boc-15-aminopentadecanoic acid is recommended.
Racemization of Chiral Coupling Partner: The reaction conditions may be causing the loss of stereochemical integrity of an adjacent chiral center.- Add racemization suppressants like HOBt or OxymaPure®.[3] - Use a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) instead of triethylamine (B128534) (TEA).[10]
Difficulty in Product Purification Removal of Excess Reagents and Byproducts: Coupling reagents and their byproducts can be difficult to separate from the desired product.- For EDC couplings, perform an aqueous workup to remove the water-soluble urea (B33335) byproduct.[11] - For DCC couplings, the DCU byproduct is insoluble in many organic solvents and can be removed by filtration.[11] - Utilize flash column chromatography with an appropriate solvent system for purification.

Experimental Protocols

Protocol 1: EDC/NHS Coupling

This protocol provides a general procedure for the coupling of N-Boc-15-aminopentadecanoic acid to a primary amine.

Materials:

  • N-Boc-15-aminopentadecanoic acid

  • Amine-containing compound

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask, dissolve N-Boc-15-aminopentadecanoic acid (1 equivalent) and NHS (1.2 equivalents) in anhydrous DMF.

  • Cool the solution to 0 °C in an ice bath.

  • Add EDC (1.2 equivalents) to the solution and stir for 15-30 minutes at 0 °C to pre-activate the carboxylic acid.

  • In a separate flask, dissolve the amine-containing compound (1.1 equivalents) in anhydrous DMF.

  • Add the amine solution and DIPEA (2-3 equivalents) to the activated acid solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, dilute the mixture with DCM and wash with saturated aqueous sodium bicarbonate solution (2x) and brine (1x).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: HATU Coupling

This protocol is suitable for more challenging couplings where higher yields and faster reaction times are desired.[11]

Materials:

  • N-Boc-15-aminopentadecanoic acid

  • Amine-containing compound

  • HATU

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (B1210297) (EtOAc)

  • 1M HCl solution

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask, dissolve N-Boc-15-aminopentadecanoic acid (1 equivalent), HATU (1.1 equivalents), and DIPEA (2-3 equivalents) in anhydrous DMF.

  • Stir the solution at room temperature for 15-30 minutes to activate the carboxylic acid.

  • Add the amine-containing compound (1.1 equivalents) to the reaction mixture.

  • Stir the reaction at room temperature for 2-4 hours, or until completion as monitored by TLC or LC-MS.

  • Dilute the reaction mixture with EtOAc.

  • Wash the organic layer with 1M HCl (2x), saturated aqueous sodium bicarbonate solution (2x), and brine (1x).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Data Summary

While specific yield data for this compound coupling reactions is not extensively reported in the literature, the following table provides a general comparison of coupling reagents based on their known performance in similar amide bond formations. Actual yields will be highly dependent on the specific substrates and reaction conditions.

Coupling Reagent Typical Yield Range (General Amide Coupling) Advantages Disadvantages
EDC/NHS 50-80%Cost-effective, water-soluble byproducts.Can be slower, risk of N-acylurea formation.
HATU 70-95%High efficiency, fast reaction times, low racemization.[5]More expensive, can be sensitive to moisture.
PyBOP 70-95%High efficiency, good for sterically hindered couplings.[5]Can be more expensive than carbodiimides.

Visualizations

experimental_workflow cluster_activation Activation Step cluster_coupling Coupling Step cluster_workup Work-up & Purification start Dissolve N-Boc-15-Aminopentadecanoic Acid & Coupling Additive (e.g., NHS) in Solvent add_reagent Add Coupling Reagent (e.g., EDC or HATU) start->add_reagent preactivate Pre-activation (Stir at 0°C or RT) add_reagent->preactivate add_amine Add Amine & Base (e.g., DIPEA) preactivate->add_amine Activated Acid react React at RT (2-24h) add_amine->react quench Aqueous Work-up (Wash) react->quench Crude Product dry Dry & Concentrate quench->dry purify Column Chromatography dry->purify end end purify->end Pure Product

Caption: General workflow for this compound coupling.

troubleshooting_logic start Low Yield? solubility Check Solubility of Starting Materials start->solubility Yes reagents Verify Reagent Quality & Stoichiometry start->reagents Yes conditions Optimize Reaction Conditions start->conditions Yes solubility_sol Change Solvent (DMF, NMP) Increase Temperature solubility->solubility_sol reagents_sol Use Fresh Reagents Switch to Stronger Coupling Agent (HATU) Increase Equivalents reagents->reagents_sol conditions_sol Increase Reaction Time Adjust Base conditions->conditions_sol end Improved Yield solubility_sol->end Re-run Reaction reagents_sol->end Re-run Reaction conditions_sol->end Re-run Reaction

Caption: Troubleshooting logic for low-yield coupling reactions.

References

Technical Support Center: Purification of 15-Aminopentadecanoic Acid-Peptide Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of 15-aminopentadecanoic acid-peptide conjugates. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges encountered during the purification of these increasingly important biotherapeutics.

Frequently Asked Questions (FAQs)

Q1: What makes this compound-peptide conjugates challenging to purify?

A1: The conjugation of this compound, a C15 fatty acid, to a peptide significantly increases its hydrophobicity. This leads to several purification challenges:

  • Aggregation: The hydrophobic fatty acid moieties can interact, causing the peptide conjugates to self-associate and form aggregates.[1][2] These aggregates can be difficult to solubilize and may not separate effectively during chromatography, leading to low yield and purity.

  • Poor Solubility: The increased hydrophobicity often results in poor solubility in aqueous mobile phases commonly used in Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).[3]

  • Co-elution with Impurities: Impurities with similar hydrophobic properties, such as deletion sequences or incompletely deprotected conjugates, can be difficult to resolve from the target molecule.[4]

  • Peak Tailing and Broadening: Strong interactions between the lipidated peptide and the stationary phase of the chromatography column can lead to poor peak shape, making accurate quantification and fraction collection difficult.

Q2: What is the primary method for purifying this compound-peptide conjugates?

A2: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the gold standard for the purification of these conjugates.[5] This technique separates molecules based on their hydrophobicity. A non-polar stationary phase (typically C8 or C18) is used with a polar mobile phase, usually a mixture of water and an organic solvent like acetonitrile (B52724) (ACN), with an ion-pairing agent such as trifluoroacetic acid (TFA).[5] The lipidated peptide is eluted by a gradient of increasing organic solvent concentration.

Q3: How can I improve the solubility of my this compound-peptide conjugate for purification?

A3: Improving solubility is crucial for a successful purification. Here are some strategies:

  • Initial Dissolution in Organic Solvent: Dissolve the crude conjugate in a small amount of a strong organic solvent like dimethyl sulfoxide (B87167) (DMSO) or N,N-dimethylformamide (DMF) before diluting with the initial mobile phase.[6]

  • Use of Chaotropic Agents: In cases of severe aggregation, chaotropic agents like guanidine (B92328) hydrochloride or urea (B33335) can be used, but their compatibility with the final application must be considered.[3]

  • Elevated Temperature: Performing the purification at a higher temperature (e.g., 40-60 °C) can increase solubility and reduce aggregation.[7]

  • pH Adjustment: The pH of the mobile phase can significantly impact the charge and solubility of the peptide. Experimenting with different pH values can be beneficial.

Q4: What are the key parameters to optimize in an RP-HPLC method for these conjugates?

A4: Optimization of the RP-HPLC method is critical for achieving high purity and yield. Key parameters include:

  • Column Chemistry: C8 and C18 columns are most common. For very hydrophobic peptides, a C4 or phenyl-hexyl column might provide better resolution.[8][9]

  • Mobile Phase Composition: Acetonitrile is the most common organic modifier. Isopropanol (B130326) can be added to the mobile phase to improve the solubility of highly hydrophobic conjugates.[10]

  • Ion-Pairing Agent: Trifluoroacetic acid (TFA) at a concentration of 0.1% is standard. However, other agents like formic acid can be used, especially if MS detection is employed.

  • Gradient Slope: A shallow gradient around the elution point of the target peptide will provide the best resolution from closely eluting impurities.

  • Flow Rate: Lower flow rates can improve resolution but increase run time.

  • Column Temperature: As mentioned, higher temperatures can improve peak shape and solubility.

Q5: How can I identify and characterize the purified this compound-peptide conjugate?

A5: A combination of analytical techniques is used to confirm the identity and purity of the final product:

  • Analytical RP-HPLC: This is used to determine the purity of the collected fractions and the final pooled product.[11]

  • Mass Spectrometry (MS): Techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are essential for confirming the molecular weight of the conjugate.[12][13][14]

  • Amino Acid Analysis (AAA): This technique can be used to confirm the amino acid composition of the peptide portion of the conjugate.

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during the purification of this compound-peptide conjugates.

Problem 1: Poor Peak Shape (Tailing or Broadening)
Potential Cause Troubleshooting Strategy
Secondary Interactions with Column Increase the concentration of the ion-pairing agent (e.g., TFA to 0.15%). Use a highly end-capped column. Consider using a different mobile phase modifier.
Column Overload Reduce the amount of sample loaded onto the column. Use a larger diameter preparative column.
Slow Kinetics of Interaction Increase the column temperature. Decrease the flow rate.
Inappropriate Mobile Phase pH Adjust the mobile phase pH to be at least 2 units away from the peptide's isoelectric point (pI).
Aggregation on the Column Add a small percentage of isopropanol to the mobile phase. Increase the column temperature.
Problem 2: Low Yield/Recovery
Potential Cause Troubleshooting Strategy
Precipitation in the Sample Loop or on the Column Ensure the sample is fully dissolved before injection. Use a stronger initial dissolution solvent (e.g., DMSO). Increase the organic content of the initial mobile phase.
Irreversible Adsorption to the Column Use a less hydrophobic column (e.g., C8 or C4 instead of C18).[9] Add a competitive agent to the mobile phase.
Aggregation Leading to Sample Loss Optimize solubility as described in the FAQs. Consider a multi-step purification strategy, potentially starting with a different chromatography technique like size-exclusion or ion-exchange chromatography to remove aggregates before RP-HPLC.
Broad Peaks Leading to Poor Fractionation Optimize the gradient to achieve sharper peaks. Collect smaller fractions to better isolate the main peak.
Problem 3: Presence of Persistent Impurities
Potential Cause Troubleshooting Strategy
Co-elution with Target Peptide Optimize the selectivity of the separation by changing the column chemistry, mobile phase pH, or organic modifier.[8]
Diastereomers or Other Isomers Employ a very shallow gradient and high-efficiency column. It may be necessary to use a different chromatographic mode, such as ion-exchange chromatography, if the isomers have different charges.[4]
Unresolved Acylation-Related Impurities If the fatty acid is attached post-synthesis, ensure the acylation reaction has gone to completion. A multi-step purification approach may be necessary, with a purification step before and after acylation.[10]

Quantitative Data Summary

The following tables summarize typical purity and yield data that can be expected at different stages of the purification process for a lipidated GLP-1 analogue, which serves as a representative example for this compound-peptide conjugates.

Table 1: Example of a Multi-Step RP-HPLC Purification of a GLP-1 Analogue [4][10][15]

Purification Step Crude Purity (%) Purity after Step (%) Typical Yield (%)
Crude Product (Post-Synthesis) 70-80--
RP-HPLC Step 1 (Capture) 77>94>70
RP-HPLC Step 2 (Polishing) >94>98.5>80
Final Product ->99.5>60 (overall)

Table 2: Comparison of Different Synthesis and Purification Strategies for Liraglutide (B1674861) [16]

Strategy Description Purity after Initial Purification (%)
Direct Synthesis Incorporation of a lipidated lysine (B10760008) building block during solid-phase peptide synthesis.86
Catch-Lipidation-and-Release Synthesis of the peptide precursor, followed by on-resin lipidation and release.>90

Experimental Protocols

Protocol 1: Analytical RP-HPLC for Purity Assessment

This protocol is a general guideline for assessing the purity of this compound-peptide conjugates.

  • Sample Preparation: Dissolve approximately 1 mg of the lyophilized peptide conjugate in 1 mL of a 50:50 mixture of acetonitrile and water. If solubility is an issue, a small amount of DMSO can be used, followed by dilution.[17]

  • HPLC System and Column:

    • HPLC system with a UV detector (214 nm and 280 nm).

    • Analytical C18 column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

  • Mobile Phases:

    • Mobile Phase A: 0.1% TFA in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 40 °C.

    • Gradient: A linear gradient from 30% to 70% Mobile Phase B over 30 minutes is a good starting point. This should be optimized based on the hydrophobicity of the specific conjugate.

    • Injection Volume: 10-20 µL.

  • Analysis: Integrate the peak areas in the chromatogram to determine the purity of the sample. The identity of the main peak should be confirmed by mass spectrometry.

Protocol 2: Preparative RP-HPLC for Purification

This protocol outlines a general procedure for the purification of tens to hundreds of milligrams of a this compound-peptide conjugate.

  • Sample Preparation: Dissolve the crude peptide conjugate in a minimal volume of a strong solvent (e.g., DMSO or DMF), then dilute with Mobile Phase A until the point of precipitation. Filter the solution through a 0.45 µm filter before injection.[6]

  • HPLC System and Column:

    • Preparative HPLC system with a UV detector and fraction collector.

    • Preparative C8 or C18 column (e.g., 21.2 x 250 mm, 10 µm particle size).

  • Mobile Phases:

    • Mobile Phase A: 0.1% TFA in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Chromatographic Conditions:

    • Flow Rate: 18-20 mL/min.

    • Column Temperature: 40 °C.

    • Gradient: Based on the analytical run, create a shallow gradient around the elution percentage of the target peptide. For example, if the peptide elutes at 50% B in the analytical run, a preparative gradient could be 40-60% B over 40 minutes.

    • Loading: The loading capacity will depend on the column size and the purity of the crude material. A typical load for a 21.2 mm ID column is 50-200 mg.[17]

  • Fraction Collection: Collect fractions across the main peak.

  • Analysis and Pooling: Analyze the purity of each fraction using the analytical HPLC method. Pool the fractions that meet the desired purity specification (e.g., >98%).

  • Lyophilization: Freeze the pooled fractions and lyophilize to obtain the purified peptide conjugate as a fluffy white powder.

Visualizations

G General Purification Workflow for this compound-Peptide Conjugates cluster_0 Synthesis and Cleavage cluster_1 Purification cluster_2 Quality Control synthesis Solid-Phase Peptide Synthesis conjugation Conjugation of this compound synthesis->conjugation cleavage Cleavage from Resin conjugation->cleavage crude Crude Product cleavage->crude prep_hplc Preparative RP-HPLC crude->prep_hplc fractions Fraction Collection prep_hplc->fractions analysis Purity Analysis of Fractions fractions->analysis pooling Pooling of Pure Fractions analysis->pooling lyophilization Lyophilization pooling->lyophilization final_product Purified Product lyophilization->final_product qc Analytical RP-HPLC & Mass Spectrometry final_product->qc

Caption: Workflow for the synthesis and purification of this compound-peptide conjugates.

G Troubleshooting Low Purity in RP-HPLC start Low Purity after RP-HPLC q1 Are peaks well-resolved? start->q1 a1_no No q1->a1_no No a1_yes Yes q1->a1_yes Yes sol1 Optimize Gradient: - Decrease slope - Use multi-step gradient a1_no->sol1 sol2 Change Selectivity: - Different column (C8, C4, Phenyl) - Alter mobile phase pH a1_no->sol2 q2 Is the main peak pure? a1_yes->q2 sol1->q1 sol2->q1 a2_no No q2->a2_no No a2_yes Yes q2->a2_yes Yes sol3 Identify and characterize impurities using MS a2_no->sol3 end_node High Purity Achieved a2_yes->end_node sol4 Consider orthogonal purification method (e.g., Ion Exchange) sol3->sol4 sol4->start G Impact of this compound Conjugation conjugation Conjugation with This compound hydrophobicity Increased Hydrophobicity conjugation->hydrophobicity aggregation Increased Aggregation Tendency hydrophobicity->aggregation solubility Decreased Aqueous Solubility hydrophobicity->solubility hplc_interaction Stronger Interaction with RP-HPLC Stationary Phase hydrophobicity->hplc_interaction elution Requires Higher Organic Solvent Concentration for Elution hplc_interaction->elution

References

Technical Support Center: Preventing Aggregation of Proteins Modified with 15-Aminopentadecanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers working with proteins modified with 15-Aminopentadecanoic acid (15-APDA). This resource provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help you overcome challenges with protein aggregation.

Frequently Asked Questions (FAQs)

Q1: What is causing my 15-APDA modified protein to aggregate?

The primary cause of aggregation for proteins modified with this compound is the introduction of the long, 15-carbon aliphatic chain. This modification significantly increases the hydrophobicity of the protein. In aqueous solutions, these hydrophobic chains tend to interact with each other to minimize their exposure to water, leading to protein-protein association and aggregation.[1][2][3] This process is driven by the hydrophobic effect, a fundamental principle in protein science. Additionally, changes in protein conformation upon modification can expose previously buried hydrophobic regions, further promoting aggregation.

Q2: I'm observing aggregation of my 15-APDA modified protein. What are the first troubleshooting steps I should take?

When encountering aggregation, a systematic approach is recommended. Start by assessing the following critical parameters:

  • Protein Concentration: High protein concentrations can accelerate aggregation.[4][5] Try working with a lower protein concentration if possible.

  • Buffer pH: The pH of your solution should be at least 1 unit away from the isoelectric point (pI) of your modified protein.[4] At the pI, the net charge of the protein is zero, which minimizes electrostatic repulsion between molecules and can lead to aggregation.

  • Ionic Strength: The salt concentration of your buffer can influence protein solubility.[5][6] Both too low and too high salt concentrations can promote aggregation. You may need to screen a range of salt concentrations to find the optimal condition for your protein.

  • Temperature: Store your purified protein at an appropriate temperature. For long-term storage, -80°C is generally recommended, often with a cryoprotectant like glycerol (B35011) to prevent aggregation during freeze-thaw cycles.[4]

Q3: How can I detect and quantify protein aggregation?

Several methods can be used to detect and quantify protein aggregation:

  • Visual Inspection: The simplest method is to visually check for turbidity, cloudiness, or visible precipitates in your sample.

  • Centrifugation: Insoluble aggregates can be pelleted by centrifugation. The amount of soluble protein remaining in the supernatant can then be quantified using methods like Bradford assay or UV absorbance at 280 nm.[7]

  • Size Exclusion Chromatography (SEC): SEC separates molecules based on their size. Aggregates will elute earlier than the monomeric protein, allowing for their detection and quantification.

  • Dynamic Light Scattering (DLS): DLS is a powerful technique for detecting the presence of aggregates and determining the size distribution of particles in a solution. It is very sensitive to the presence of large aggregates.

Q4: What additives can I use in my buffer to prevent or reverse aggregation?

Several classes of excipients can be used to stabilize your 15-APDA modified protein and prevent aggregation:

  • Amino Acids: L-arginine is a widely used aggregation suppressor that can weaken protein-protein interactions.[8][9][10][11] A combination of arginine and glutamate (B1630785) can also be effective.[4]

  • Detergents: Low concentrations of non-denaturing detergents can help solubilize proteins by coating their hydrophobic surfaces.[4][6] Non-ionic detergents like Tween 20 or zwitterionic detergents like CHAPS are often good choices.[4][6]

  • Cyclodextrins: These cyclic oligosaccharides have a hydrophobic cavity that can encapsulate the hydrophobic 15-APDA tail, effectively masking it from the aqueous environment and preventing aggregation.[12][13][14] β-cyclodextrin and its derivatives are commonly used for this purpose.[12]

  • Osmolytes and Polyols: Sugars like sucrose (B13894) and polyols like glycerol or sorbitol can stabilize the native conformation of proteins, making them less prone to aggregation.[4]

  • Polymers: Polyethylene glycol (PEG) can be used to sterically hinder protein-protein interactions and prevent aggregation.[15][16]

Q5: How do I choose the right detergent for my application?

The choice of detergent is critical, as some detergents can be denaturing.[17] For solubilizing hydrophobically modified proteins while maintaining their structure and function, non-ionic or zwitterionic detergents are generally preferred.[4][6] The optimal detergent and its concentration must be determined empirically for each protein. It's important to use a concentration above the critical micelle concentration (CMC) to ensure the formation of micelles that can solubilize the protein.[]

Troubleshooting Guide

This guide provides a structured approach to resolving common aggregation issues with 15-APDA modified proteins.

Logical Workflow for Troubleshooting Protein Aggregation

The following diagram illustrates a step-by-step workflow for troubleshooting protein aggregation.

G Troubleshooting Workflow for Protein Aggregation start Aggregation Observed check_conc Step 1: Check Protein Concentration start->check_conc is_conc_high Is concentration > 1 mg/mL? check_conc->is_conc_high lower_conc Dilute Protein Sample is_conc_high->lower_conc Yes check_buffer Step 2: Evaluate Buffer Conditions is_conc_high->check_buffer No lower_conc->check_buffer is_ph_near_pi Is pH near pI? check_buffer->is_ph_near_pi adjust_ph Adjust pH +/- 1 unit from pI is_ph_near_pi->adjust_ph Yes check_ionic Is ionic strength optimal? is_ph_near_pi->check_ionic No adjust_ph->check_ionic screen_salt Screen Salt Concentration (e.g., 50-500 mM NaCl) check_ionic->screen_salt No add_excipients Step 3: Add Stabilizing Excipients check_ionic->add_excipients Yes screen_salt->add_excipients screen_additives Screen Additives: - Arginine - Detergents - Cyclodextrins - Glycerol add_excipients->screen_additives end_success Aggregation Resolved screen_additives->end_success Success end_fail Further Optimization Needed screen_additives->end_fail Persistent Aggregation

Caption: A step-by-step guide to troubleshooting protein aggregation.

Common Scenarios and Solutions
Problem Potential Cause Suggested Solution
Immediate, heavy precipitation after modification reaction. - High protein concentration.- Suboptimal buffer pH or ionic strength.- The protein is highly insoluble once modified.- Perform the modification reaction at a lower protein concentration.- Immediately after the reaction, dilute the sample into a buffer containing stabilizing excipients (see Table 1).- Consider performing the modification in the presence of a mild detergent or cyclodextrin.
Protein precipitates during purification (e.g., on a chromatography column). - Buffer conditions during purification are not optimal for the modified protein.- The protein is aggregating on the column matrix.- Add stabilizing excipients (e.g., 0.1-0.5 M Arginine, 0.05% Tween 20) to all purification buffers.- Change the pH of the purification buffers to be further from the protein's pI.
Gradual aggregation and precipitation during storage. - Suboptimal storage buffer.- Freeze-thaw cycles.- Optimize the storage buffer by screening different excipients (see Protocol 1).- Add a cryoprotectant such as 10-20% glycerol before freezing.- Aliquot the protein into smaller, single-use volumes to avoid multiple freeze-thaw cycles.
Aggregation occurs when concentrating the protein. - Increased protein concentration exceeds its solubility limit.- Concentrate the protein in the presence of stabilizers.- Use a gentle concentration method, such as a centrifugal concentrator with a large surface area membrane.- Consider if a lower final concentration is acceptable for downstream applications.

Mechanisms of Anti-Aggregation Additives

The following diagram illustrates the proposed mechanisms by which different classes of additives prevent the aggregation of 15-APDA modified proteins.

G Mechanisms of Anti-Aggregation Additives cluster_problem The Problem: Hydrophobic Aggregation cluster_solutions The Solutions: Stabilizing Excipients cluster_arginine Arginine cluster_detergent Detergent cluster_cyclodextrin Cyclodextrin P1 Protein F1 15-APDA (Hydrophobic Tail) P1->F1 modified with Aggregate Aggregate P1->Aggregate Hydrophobic Interaction P2 Protein F2 15-APDA (Hydrophobic Tail) P2->F2 modified with P2->Aggregate Hydrophobic Interaction Arg Arginine molecules P_Arg Protein-15APDA Arg->P_Arg Weakens protein-protein interaction Det Detergent Micelle P_Det Protein-15APDA Det->P_Det Coats hydrophobic regions CD Cyclodextrin P_CD Protein-15APDA CD->P_CD Encapsulates hydrophobic tail

Caption: How different additives stabilize hydrophobically modified proteins.

Quantitative Data Summary

The following table provides typical working concentrations for various anti-aggregation additives. The optimal concentration for your specific protein should be determined experimentally.

Table 1: Common Anti-Aggregation Additives and Their Working Concentrations

Additive Class Example Typical Concentration Range Primary Mechanism Reference
Amino Acids L-Arginine0.2 - 1.0 MSuppresses protein-protein interactions.[8][9][11]
Detergents (Non-ionic) Tween 20, Triton X-1000.01% - 0.1% (v/v)Solubilizes hydrophobic regions by forming micelles.[4][6]
Detergents (Zwitterionic) CHAPS0.1% - 1% (w/v)Effective for solubilizing hydrophobic proteins.[4][6][19]
Cyclodextrins β-Cyclodextrin, HP-β-CD1 - 10 mMEncapsulates hydrophobic moieties.[12][13]
Polyols/Cryoprotectants Glycerol5% - 20% (v/v)Stabilizes native protein structure, prevents freezing damage.[4]
Sugars Sucrose0.1 - 0.5 MStabilizes native protein structure.[4]

Experimental Protocols

Protocol 1: Screening of Anti-Aggregation Additives

This protocol describes a method to screen for the most effective additive to prevent aggregation of your 15-APDA modified protein.

Materials:

  • Your 15-APDA modified protein stock solution.

  • Stock solutions of additives to be tested (e.g., 2M Arginine, 1% Tween 20, 50mM β-Cyclodextrin, 50% Glycerol).

  • Assay buffer (the buffer in which you observe aggregation).

  • 96-well clear flat-bottom plate or microcentrifuge tubes.

  • Plate reader capable of measuring absorbance at 340 nm or 600 nm (for turbidity), or a Dynamic Light Scattering (DLS) instrument.

Methodology:

  • Prepare a series of dilutions of your protein in the assay buffer in a 96-well plate or microcentrifuge tubes. A typical final protein concentration to start with is 0.5 - 1.0 mg/mL.

  • To each well/tube, add a different additive to its final working concentration (refer to Table 1). Include a control sample with no additive.

  • Incubate the samples under conditions that normally induce aggregation (e.g., room temperature for several hours, or at an elevated temperature for a shorter period).

  • Measure aggregation at different time points. This can be done by:

    • Turbidity Measurement: Read the absorbance of the plate at 340 nm or 600 nm. An increase in absorbance indicates an increase in turbidity and aggregation.

    • Dynamic Light Scattering (DLS): Analyze an aliquot of each sample to determine the particle size distribution. An increase in the average particle size or the appearance of a population of large particles indicates aggregation.

    • Centrifugation Assay: Centrifuge the tubes at high speed (e.g., >14,000 x g) for 15-30 minutes. Carefully remove the supernatant and measure the protein concentration. A higher protein concentration in the supernatant indicates less aggregation.

  • Plot the measure of aggregation (e.g., absorbance, particle size, or % soluble protein) against time for each condition. The additive that results in the lowest level of aggregation is the most effective for your protein under these conditions.

Protocol 2: Optimization of Buffer pH and Ionic Strength

This protocol will help you determine the optimal pH and salt concentration to maintain the solubility of your modified protein.

Materials:

  • Your 15-APDA modified protein.

  • A set of buffers with different pH values (e.g., Sodium Acetate pH 4-5.5, MES pH 5.5-6.5, HEPES pH 7-8, Tris pH 7.5-9).

  • High concentration salt stock solution (e.g., 5 M NaCl).

  • Instrumentation for detecting aggregation (as in Protocol 1).

Methodology:

  • pH Screening:

    • Dialyze or buffer exchange small aliquots of your protein into the different pH buffers, all at a constant, moderate ionic strength (e.g., 150 mM NaCl).

    • Incubate the samples and monitor for aggregation over time as described in Protocol 1.

    • Identify the pH range where your protein is most stable.

  • Ionic Strength Screening:

    • Using the optimal pH buffer identified in the previous step, prepare a series of samples with varying concentrations of NaCl (e.g., 0 mM, 50 mM, 100 mM, 150 mM, 250 mM, 500 mM).

    • Ensure the protein concentration is constant across all samples.

    • Incubate and monitor for aggregation over time.

    • Determine the salt concentration that provides the best stability.

  • Analysis: The optimal buffer condition is the combination of pH and ionic strength that results in the minimal amount of aggregation over the desired experimental timeframe.

References

Technical Support Center: 15-Aminopentadecanoic Acid Linkers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the cleavage of 15-aminopentadecanoic acid linkers. The information is presented in a question-and-answer format to directly address common issues encountered during experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What type of bond does a this compound linker form, and what are the general approaches for its cleavage?

A this compound linker, an alkyl chain with terminal amine and carboxylic acid groups, typically forms a stable amide bond when conjugated to a payload or a targeting moiety.[1] Cleavage of this robust amide bond generally requires specific chemical or enzymatic methods. The primary approaches for cleavage include acidic hydrolysis, enzymatic cleavage, and specific chemical methods.

Q2: What are the typical acidic conditions for cleaving an amide bond?

Amide bonds can be hydrolyzed under acidic conditions, though this often requires harsh reagents and elevated temperatures.[2][3][4] Common reagents include concentrated hydrochloric acid (HCl) or trifluoroacetic acid (TFA).[2][5] Due to the stability of the amide bond, prolonged reaction times and heating are often necessary.[2][6] However, the specific conditions can lead to the degradation of sensitive payloads or biomolecules.

Q3: Can this compound linkers be cleaved enzymatically?

Yes, enzymatic cleavage is a viable and often preferred method for cleaving amide linkers, especially in biological systems like antibody-drug conjugates (ADCs).[][8] Enzymes such as proteases (e.g., cathepsins) can recognize and cleave specific peptide sequences adjacent to the linker.[][8][9] For a simple aliphatic linker like this compound, cleavage would depend on the presence of an enzyme-cleavable motif incorporated alongside the linker.

Q4: Are there specific chemical reagents that can cleave the amide bond under milder conditions?

Certain chemical reagents can cleave amide bonds under less harsh conditions than strong acids. Hydroxylamine (B1172632) (NH₂OH) and its salts are known to cleave amide bonds, offering a milder alternative that can be more compatible with sensitive molecules.[10][11][12] The reaction conditions, such as pH and temperature, can be optimized to achieve efficient cleavage.[10][11]

Troubleshooting Guides

Issue 1: Incomplete or No Cleavage of the Linker

Possible Cause 1: Inappropriate Cleavage Conditions

  • Recommendation: The amide bond formed by the this compound linker is highly stable due to its long aliphatic chain.[1] Ensure that the cleavage conditions are sufficiently stringent. For acidic hydrolysis, this may involve increasing the acid concentration, temperature, or reaction time.[2][6] For enzymatic cleavage, verify the enzyme's activity and the compatibility of the buffer conditions (e.g., pH, presence of co-factors).[13]

Possible Cause 2: Inactive or Insufficient Enzyme

  • Recommendation: If using an enzymatic approach, confirm the activity of the enzyme with a known positive control substrate.[13] Ensure that the enzyme concentration is adequate for the amount of substrate. Enzyme activity can be affected by storage conditions and buffer composition.[13]

Possible Cause 3: Steric Hindrance

  • Recommendation: The bulky nature of the conjugated payload or targeting molecule may sterically hinder the cleavage site. For enzymatic cleavage, ensure that the enzyme recognition site is accessible. It may be necessary to redesign the linker construct to include a spacer that distances the cleavage site from bulky groups.[14]

Issue 2: Degradation of the Payload or Targeting Moiety During Cleavage

Possible Cause 1: Harsh Acidic Conditions

  • Recommendation: High concentrations of strong acids and elevated temperatures can degrade sensitive functional groups on the payload or biomolecule.[5] Consider using milder cleavage methods. For acid-sensitive molecules, switching to an enzymatic or a specific chemical cleavage approach (e.g., with hydroxylamine) is advisable.[][10]

Possible Cause 2: Non-specific Enzymatic Activity

  • Recommendation: The enzyme used for cleavage may have off-target effects, leading to the degradation of other parts of the conjugate. Ensure the purity of the enzyme and consider using a more specific enzyme or engineering the cleavage site to be highly selective for the chosen enzyme.

Issue 3: Low Yield of the Cleaved Product

Possible Cause 1: Suboptimal Reaction Parameters

  • Recommendation: Systematically optimize the reaction conditions, including reagent concentration, temperature, and incubation time.[15] For instance, in hydroxylamine cleavage, the pH of the reaction can significantly influence the cleavage efficiency.[10]

Possible Cause 2: Product Precipitation or Aggregation

  • Recommendation: The cleaved product may have poor solubility in the reaction buffer, leading to precipitation and low recovery. Analyze the solubility of the expected product and consider modifying the buffer composition (e.g., by adding organic co-solvents) to improve solubility.

Quantitative Data Summary

The following table summarizes typical cleavage conditions for amide bonds, which can be used as a starting point for optimizing the cleavage of this compound linkers.

Cleavage MethodReagent/EnzymeTypical ConcentrationTemperature (°C)Reaction TimeKey Considerations
Acidic Hydrolysis Concentrated HCl6 - 12 M100 - 1102.5 - 48 hoursHarsh conditions may degrade sensitive molecules.[2][6]
Trifluoroacetic Acid (TFA)95% in waterRoom Temp - 402 - 24 hoursScavengers may be needed to prevent side reactions.[5][16][17]
Enzymatic Cleavage Cathepsin BVaries (e.g., 20 nM)371 - 24 hoursRequires a specific recognition sequence; pH optimum is acidic (5.0-6.0).[9][13]
Chemical Cleavage Hydroxylamine (NH₂OH)0.5 - 2 M45 - 6012 - 72 hoursMilder than acid hydrolysis; pH can be adjusted to optimize cleavage.[10][11]

Experimental Protocols

Protocol 1: General Procedure for Acidic Cleavage with Trifluoroacetic Acid (TFA)
  • Preparation: Dissolve the linker-conjugated compound in a cleavage cocktail, a common example being 95% TFA, 2.5% water, and 2.5% triisopropylsilane (B1312306) (TIS) as a scavenger.[18] Use approximately 10 mL of the cocktail per gram of resin-bound peptide.[19]

  • Incubation: Gently agitate the mixture at room temperature for 2-4 hours. The optimal time may vary depending on the stability of the conjugate.[19]

  • Product Precipitation: After incubation, filter the solution to remove the solid support. Precipitate the cleaved product by adding cold diethyl ether.

  • Isolation: Centrifuge the mixture to pellet the product. Wash the pellet with cold ether and dry under vacuum.

  • Analysis: Analyze the purity and identity of the cleaved product using techniques such as HPLC and mass spectrometry.

Protocol 2: General Procedure for Enzymatic Cleavage with Cathepsin B
  • Enzyme Activation: Activate Cathepsin B by pre-incubating it in an assay buffer (e.g., 50 mM sodium acetate, 5 mM DTT, 1 mM EDTA, pH 5.5) for 15 minutes at 37°C.[20]

  • Reaction Setup: Prepare a solution of the linker-conjugated substrate in the assay buffer.

  • Initiation: Initiate the cleavage reaction by adding the activated Cathepsin B to the substrate solution. The final enzyme concentration will need to be optimized.

  • Incubation: Incubate the reaction mixture at 37°C.

  • Time-Point Analysis: At various time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw aliquots of the reaction and quench the reaction (e.g., by adding a strong acid like TFA).[20]

  • Analysis: Analyze the samples by HPLC or LC-MS to quantify the amount of cleaved product over time.[20]

Visualizations

Cleavage_Pathways cluster_acid Acidic Hydrolysis cluster_enzyme Enzymatic Cleavage cluster_chemical Chemical Cleavage Acid_Start Amide-Linked Conjugate Acid_Reagent Strong Acid (TFA or HCl) + Heat Acid_Start->Acid_Reagent Protonation of carbonyl oxygen Acid_Product Cleaved Carboxylic Acid + Free Amine Acid_Reagent->Acid_Product Nucleophilic attack by water Enzyme_Start Amide-Linked Conjugate (with recognition site) Enzyme_Catalyst Enzyme (e.g., Cathepsin B) Enzyme_Start->Enzyme_Catalyst Enzyme-substrate binding Enzyme_Product Cleaved Products Enzyme_Catalyst->Enzyme_Product Hydrolysis of amide bond Chemical_Start Amide-Linked Conjugate Chemical_Reagent Hydroxylamine (NH2OH) Chemical_Start->Chemical_Reagent Nucleophilic attack Chemical_Product Cleaved Products Chemical_Reagent->Chemical_Product Amide bond scission

Caption: Overview of cleavage pathways for amide bonds.

Experimental_Workflow start Start: Linker-Conjugated Compound prep Prepare Cleavage Reaction (Select Method: Acidic, Enzymatic, or Chemical) start->prep incubation Incubate under Optimized Conditions (Time, Temperature) prep->incubation quench Quench Reaction (if necessary) incubation->quench isolation Isolate Crude Product (e.g., Precipitation, Filtration) quench->isolation purification Purify Product (e.g., HPLC) isolation->purification analysis Analyze Product (LC-MS, NMR) purification->analysis end End: Characterized Cleaved Product analysis->end

Caption: General experimental workflow for linker cleavage.

Troubleshooting_Flowchart start Problem: Incomplete Cleavage check_conditions Are cleavage conditions (reagent concentration, temp, time) appropriate and optimized? start->check_conditions check_enzyme Is the enzyme active and at a sufficient concentration? check_conditions->check_enzyme No increase_severity Solution: Increase reaction severity (e.g., higher temp, longer time) check_conditions->increase_severity Yes check_sterics Is steric hindrance a potential issue? check_enzyme->check_sterics No validate_enzyme Solution: Validate enzyme with a positive control and optimize concentration check_enzyme->validate_enzyme Yes redesign_linker Solution: Redesign linker with a spacer to reduce steric hindrance check_sterics->redesign_linker Yes success Problem Resolved check_sterics->success No increase_severity->success validate_enzyme->success redesign_linker->success

Caption: Troubleshooting flowchart for incomplete cleavage.

References

Validation & Comparative

A Tale of Two Tethers: 15-Aminopentadecanoic Acid vs. Aminocaproic Acid Linkers in Drug Conjugate Design

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of a chemical linker is a critical determinant of a therapeutic conjugate's success. The linker, though often overlooked, profoundly influences the stability, solubility, pharmacokinetics, and ultimately, the efficacy of antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). This guide provides an objective comparison of two aliphatic acid linkers: the long-chain 15-aminopentadecanoic acid and the shorter 6-aminocaproic acid, supported by established principles in the field and outlining relevant experimental protocols.

The fundamental difference between these two linkers lies in their length and resulting hydrophobicity. This compound, with its 14-carbon chain, offers a significantly longer and more hydrophobic spacer compared to the 5-carbon chain of aminocaproic acid. This seemingly simple structural variance can lead to significant differences in the performance of the final drug conjugate.

The Influence of Linker Length on Conjugate Performance

The length of the linker plays a pivotal role in modulating the biophysical properties and therapeutic index of a drug conjugate.[][2] A longer linker, such as this compound, can provide greater spatial separation between the targeting moiety (e.g., an antibody) and the payload (e.g., a cytotoxic drug or an E3 ligase binder). This separation can be advantageous in several ways:

  • Reduced Steric Hindrance: A longer linker can minimize steric clash between the antibody and the payload, potentially preserving the antibody's binding affinity for its target antigen.

  • Improved Payload Accessibility: In the context of PROTACs, a longer linker may allow for more favorable orientation of the target protein and the E3 ligase, facilitating efficient ubiquitination and subsequent degradation.[3]

  • Enhanced Hydrophobicity: The extended alkyl chain of this compound increases the overall hydrophobicity of the conjugate. This can influence plasma protein binding, cell permeability, and the potential for non-specific uptake.[4]

Conversely, a shorter linker like aminocaproic acid offers a more compact and less hydrophobic connection. This can be beneficial for:

  • Increased Stability: Shorter linkers may be less susceptible to enzymatic cleavage in the plasma, potentially leading to a longer circulation half-life of the intact conjugate.[5]

  • Reduced Aggregation: Highly hydrophobic payloads can induce aggregation of ADCs. A shorter, more hydrophilic linker can help mitigate this issue, improving the formulation's stability.[4]

The choice between a long and short aliphatic linker is therefore a trade-off between optimizing spatial orientation and maintaining favorable physicochemical properties.

Comparative Data Summary

PropertyThis compound (Longer Linker)Aminocaproic Acid (Shorter Linker)Rationale
Linker Length ~19 Å~8.5 ÅCalculated based on standard bond lengths.
Hydrophobicity (LogP) HigherLowerLonger alkyl chain increases lipophilicity.
Flexibility HigherLowerMore rotatable bonds in the longer chain.

Table 1: Physicochemical Properties of the Linkers

Performance MetricExpected Outcome with this compoundExpected Outcome with Aminocaproic AcidRationale
ADC Stability (in circulation) Potentially lowerPotentially higherLonger, more exposed linkers may be more susceptible to enzymatic degradation.[5]
ADC Aggregation Propensity HigherLowerIncreased hydrophobicity can promote aggregation, especially with hydrophobic payloads.[4]
PROTAC Ternary Complex Formation May be more favorableMay be less favorableLonger, flexible linkers can better accommodate the spatial requirements for bringing the target and E3 ligase together.[3]
Cell Permeability Potentially higherPotentially lowerIncreased lipophilicity can enhance passive diffusion across cell membranes, though this is highly context-dependent.
Off-Target Toxicity Potentially higherPotentially lowerIncreased hydrophobicity may lead to greater non-specific uptake by cells.[4]

Table 2: Anticipated Performance in Drug Conjugates

Experimental Protocols

To empirically determine the optimal linker for a specific application, a series of standardized experiments should be conducted. Below are detailed methodologies for key evaluative assays.

Protocol 1: Synthesis of an Antibody-Drug Conjugate (ADC)

This protocol describes a general method for conjugating a drug-linker construct to an antibody via cysteine residues.

  • Antibody Reduction:

    • Prepare the antibody in a suitable buffer (e.g., PBS, pH 7.4).

    • Add a 10-fold molar excess of a reducing agent, such as tris(2-carboxyethyl)phosphine (B1197953) (TCEP).

    • Incubate at 37°C for 1-2 hours to reduce the interchain disulfide bonds.

    • Monitor the reduction process using reverse-phase liquid chromatography (RPLC).[6]

  • Drug-Linker Activation (if necessary):

    • The carboxylic acid terminus of this compound or aminocaproic acid needs to be activated for reaction with the payload. This is typically done by forming an N-hydroxysuccinimide (NHS) ester.

    • Dissolve the amino acid linker and the payload in a suitable organic solvent (e.g., DMF).

    • Add an activating agent (e.g., EDC or HATU) and NHS.

    • Stir at room temperature for 2-4 hours.

    • The activated drug-linker can then be purified by chromatography.

  • Conjugation:

    • Add a 12-fold molar excess of the activated drug-linker to the reduced antibody solution.

    • Add an organic co-solvent like DMSO to a final concentration of 10-15% (v/v) to aid in the solubility of the drug-linker.

    • Incubate at room temperature or 37°C for 2 hours.

    • Monitor the reaction by RPLC to confirm the consumption of the reduced antibody.[6]

  • Quenching and Purification:

    • Add an excess of a quenching agent, such as L-cysteine, to react with any unreacted drug-linker.

    • Purify the ADC using size-exclusion chromatography (SEC) to remove unconjugated drug-linker, quenching agent, and any aggregates.

Protocol 2: In Vitro Stability Assay

This assay evaluates the stability of the ADC in plasma.

  • Incubation:

    • Incubate the purified ADC in human or murine plasma at 37°C.

    • Collect aliquots at various time points (e.g., 0, 6, 24, 48, 72 hours).

  • Analysis:

    • Analyze the samples by hydrophobic interaction chromatography (HIC) or RPLC-MS to determine the drug-to-antibody ratio (DAR) over time. A decrease in DAR indicates linker cleavage.

    • Alternatively, quantify the amount of free payload released into the plasma using LC-MS/MS.[7]

Protocol 3: In Vitro Cytotoxicity Assay

This assay determines the potency of the ADC against target cancer cells.

  • Cell Culture:

    • Plate target cancer cells in a 96-well plate and allow them to adhere overnight.

  • Treatment:

    • Treat the cells with serial dilutions of the ADC, the unconjugated payload, and a non-targeting control ADC.

    • Incubate for 72-96 hours.

  • Viability Assessment:

    • Measure cell viability using a suitable assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay.

    • Calculate the IC50 value for each compound.

Protocol 4: PROTAC Degradation Assay

This assay measures the ability of a PROTAC to induce the degradation of its target protein.

  • Cell Treatment:

    • Treat cells expressing the target protein with varying concentrations of the PROTAC for different durations (e.g., 2, 4, 8, 16, 24 hours).

  • Western Blot Analysis:

    • Lyse the cells and quantify the total protein concentration.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Probe the membrane with antibodies against the target protein and a loading control (e.g., GAPDH or β-actin).

    • Quantify the band intensities to determine the extent of target protein degradation. The DC50 (concentration for 50% degradation) and Dmax (maximum degradation) can then be calculated.[8][9]

Visualizing Workflows and Pathways

To better illustrate the concepts discussed, the following diagrams have been generated using Graphviz.

ADC_MOA cluster_circulation Systemic Circulation cluster_cell Target Cancer Cell ADC ADC in Circulation Receptor Target Antigen ADC->Receptor 1. Binding Endosome Endosome Receptor->Endosome 2. Internalization Lysosome Lysosome Endosome->Lysosome 3. Trafficking Payload Released Payload Lysosome->Payload 4. Linker Cleavage & Payload Release Apoptosis Apoptosis Payload->Apoptosis 5. Cell Death PROTAC_MOA cluster_cytosol Cell Cytosol PROTAC PROTAC Ternary Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary POI Protein of Interest (POI) POI->Ternary E3 E3 Ligase E3->Ternary Ub_POI Ubiquitinated POI Ternary->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome Proteasome Ub_POI->Proteasome Recognition Degradation Degradation Products Proteasome->Degradation Degradation Experimental_Workflow cluster_synthesis Synthesis & Purification cluster_characterization Biophysical Characterization cluster_evaluation Functional Evaluation Synthesis Conjugate Synthesis Purification Purification (SEC) Synthesis->Purification DAR DAR Determination (HIC/MS) Purification->DAR Aggregation Aggregation Analysis (SEC) Purification->Aggregation Stability Plasma Stability Assay Purification->Stability Cytotoxicity In Vitro Cytotoxicity (ADC) Purification->Cytotoxicity Degradation Degradation Assay (PROTAC) Purification->Degradation PK Pharmacokinetic Studies Cytotoxicity->PK Degradation->PK

References

A Comparative Guide to 15-Aminopentadecanoic Acid and PEG Linkers for Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The linker is a critical component of an antibody-drug conjugate (ADC), profoundly influencing its stability, pharmacokinetics, efficacy, and toxicity.[][2] The choice between different linker technologies is a pivotal decision in the design of novel ADCs. This guide provides an objective comparison of two distinct linker classes: the long-chain saturated fatty acid, 15-aminopentadecanoic acid, and the widely utilized polyethylene (B3416737) glycol (PEG) linkers.

Introduction to Linker Technology in ADCs

ADCs are a revolutionary class of therapeutics that combine the antigen-targeting specificity of monoclonal antibodies with the potent cell-killing ability of cytotoxic drugs.[] The linker connects the antibody to the payload and is designed to be stable in systemic circulation and to release the cytotoxic drug at the tumor site.[][] Linker properties, such as hydrophilicity, length, and cleavability, directly impact the overall performance of the ADC.[][]

This compound: The Hydrophobic Long-Chain Linker

This compound is a 15-carbon saturated fatty acid with a terminal amine group and a terminal carboxylic acid group. This structure allows for its use as a bifunctional linker to connect the antibody and the cytotoxic payload. As a long-chain alkyl linker, it is characterized by its significant hydrophobicity.

PEG Linkers: The Hydrophilic Polymer Standard

Polyethylene glycol (PEG) linkers are composed of repeating ethylene (B1197577) glycol units and are well-established in ADC development.[5] Their primary advantage is their hydrophilicity, which can help to mitigate the challenges associated with hydrophobic payloads.[5][6] PEG linkers are available in various lengths and architectures (linear or branched), allowing for fine-tuning of ADC properties.[5][7]

Comparative Analysis: this compound vs. PEG Linkers

The selection of a linker technology has significant implications for the drug-to-antibody ratio (DAR), pharmacokinetics (PK), stability, and ultimately, the therapeutic index of an ADC. The following sections provide a detailed comparison of this compound and PEG linkers based on these key performance parameters.

Data Presentation: Quantitative Comparison
PropertyThis compound (Alkyl Linker)PEG LinkerReferences
Hydrophilicity Low (Hydrophobic)High (Hydrophilic)[],[]
Drug-to-Antibody Ratio (DAR) Potentially limited by aggregation with hydrophobic payloadsCan enable higher DARs by mitigating aggregation[8],[9]
Pharmacokinetics (PK) May lead to faster clearance and increased non-specific uptake due to hydrophobicityGenerally leads to prolonged plasma half-life and reduced clearance[10],[7],
Stability & Aggregation Increased risk of aggregation, especially with hydrophobic payloadsReduces aggregation and improves ADC stability[8],[11],
In Vitro Potency (IC50) Potency can be high, but may be offset by poor solubility and aggregationCan sometimes lead to a slight decrease in in vitro potency with increasing length[5],[12]
In Vivo Efficacy Efficacy may be limited by poor PK and high clearanceImproved PK often translates to enhanced in vivo efficacy[5],[2]
Toxicity Potential for off-target toxicity due to non-specific uptake of hydrophobic aggregatesCan reduce off-target toxicity by improving solubility and PK[],[13]

Experimental Protocols

Detailed methodologies are crucial for the synthesis, characterization, and evaluation of ADCs. Below are representative protocols for key experiments.

Protocol 1: General Synthesis of an ADC

This protocol outlines the general steps for conjugating a drug-linker to an antibody.

Materials:

  • Monoclonal antibody (mAb)

  • Drug-linker construct (e.g., this compound or PEG-based)

  • Reducing agent (e.g., TCEP for cysteine conjugation)

  • Conjugation buffer (e.g., PBS, pH 7.4)

  • Quenching reagent (e.g., N-acetylcysteine)

  • Purification system (e.g., size-exclusion chromatography)

Procedure:

  • Antibody Preparation: If conjugating to cysteine residues, partially reduce the interchain disulfide bonds of the mAb using a controlled amount of reducing agent.

  • Drug-Linker Activation: Activate the drug-linker construct as necessary for reaction with the antibody (e.g., conversion of a carboxylic acid to an NHS ester).

  • Conjugation: React the activated drug-linker with the prepared antibody in the conjugation buffer. The reaction conditions (temperature, time, molar ratio) will need to be optimized for the specific linker and payload.

  • Quenching: Stop the reaction by adding a quenching reagent to react with any excess drug-linker.

  • Purification: Purify the ADC from unreacted drug-linker, antibody, and other impurities using size-exclusion chromatography (SEC) or other suitable purification methods.[5]

Protocol 2: Determination of Drug-to-Antibody Ratio (DAR)

The DAR is a critical quality attribute of an ADC. Hydrophobic Interaction Chromatography (HIC) is a common method for its determination.[14][15][16]

Materials:

Procedure:

  • Equilibrate the HIC column with Mobile Phase A.

  • Inject the ADC sample.

  • Elute the different drug-loaded species using a gradient of decreasing salt concentration (increasing percentage of Mobile Phase B).

  • The species with higher DARs are more hydrophobic and will elute later.

  • Calculate the average DAR by integrating the peak areas of the different species and weighting them by their respective number of conjugated drugs.

Protocol 3: In Vitro Cytotoxicity Assay

This assay determines the potency of the ADC against cancer cell lines.

Materials:

  • Antigen-positive and antigen-negative cancer cell lines

  • Cell culture medium and supplements

  • ADC and unconjugated antibody

  • Cell viability reagent (e.g., MTT, XTT, or CellTiter-Glo)

  • Plate reader

Procedure:

  • Seed the cells in 96-well plates and allow them to attach overnight.

  • Treat the cells with serial dilutions of the ADC and the unconjugated antibody as a control.

  • Incubate for a defined period (e.g., 72-120 hours).

  • Add the cell viability reagent according to the manufacturer's instructions.

  • Measure the absorbance or luminescence using a plate reader.

  • Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value (the concentration of ADC that inhibits cell growth by 50%).[17][18]

Protocol 4: In Vivo Efficacy Study in a Xenograft Model

This study evaluates the anti-tumor activity of the ADC in a living organism.[19][20][21]

Materials:

  • Immunodeficient mice

  • Tumor cells for implantation

  • ADC, vehicle control, and isotype control ADC

  • Calipers for tumor measurement

Procedure:

  • Implant tumor cells subcutaneously into the mice.

  • Allow the tumors to grow to a palpable size.

  • Randomize the mice into treatment groups.

  • Administer the ADC, vehicle, and control antibodies to the respective groups via an appropriate route (e.g., intravenous).

  • Measure tumor volume and body weight regularly.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis.

  • Calculate tumor growth inhibition (TGI) to assess efficacy.

Visualization of Key Concepts

General Structure of an Antibody-Drug Conjugate

ADC_Structure cluster_Antibody Monoclonal Antibody cluster_Linker Linker cluster_Payload Payload mAb Antibody (IgG) Linker Linker (this compound or PEG) mAb->Linker Payload Cytotoxic Drug Linker->Payload

Caption: A simplified diagram illustrating the three core components of an antibody-drug conjugate.

ADC Experimental Workflow

ADC_Workflow cluster_Synthesis Synthesis & Characterization cluster_InVitro In Vitro Evaluation cluster_InVivo In Vivo Evaluation A Antibody & Drug-Linker Preparation B Conjugation A->B C Purification (SEC) B->C D Characterization (HIC, MS) C->D E Cytotoxicity Assay (IC50) D->E Proceed if ADC is well-characterized F Stability Assay E->F G Xenograft Model F->G Proceed if in vitro performance is promising H Efficacy & Toxicity Studies G->H

Caption: A flowchart outlining the key stages in the development and evaluation of an ADC.

Impact of Linker Hydrophobicity on ADC Properties

Hydrophobicity_Impact cluster_Hydrophobic Hydrophobic Linker (e.g., this compound) cluster_Hydrophilic Hydrophilic Linker (e.g., PEG) A Increased Hydrophobicity B Aggregation A->B C Rapid Clearance B->C D Reduced Efficacy C->D E Increased Hydrophilicity F Improved Solubility E->F G Prolonged Half-life F->G H Enhanced Efficacy G->H

References

The Impact of Linker Length on the In Vitro Efficacy of PROTACs: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the in vitro efficacy of Proteolysis Targeting Chimeras (PROTACs) featuring long-chain aliphatic linkers. We delve into the critical role of linker length in determining the potency of these novel therapeutic agents, with a focus on experimental data from studies on Estrogen Receptor alpha (ERα) degradation.

PROTACs are a revolutionary class of drugs that, instead of merely inhibiting a target protein, co-opt the cell's own ubiquitin-proteasome system to induce its degradation. These heterobifunctional molecules consist of a ligand that binds the target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker that tethers these two components. The length and composition of this linker are now understood to be critical determinants of a PROTAC's efficacy. While 15-Aminopentadecanoic acid (15-APDA) is a known long-chain aliphatic linker used in PROTAC synthesis, publicly available in vitro efficacy data for specific 15-APDA-linked drugs is limited. Therefore, this guide will draw comparisons from seminal studies on PROTACs with structurally similar long-chain alkyl linkers to elucidate the principles governing their activity.

Comparative In Vitro Efficacy of ERα-Targeting PROTACs

A pivotal study by Cyrus et al. systematically investigated the influence of linker length on the efficacy of PROTACs designed to degrade the Estrogen Receptor alpha (ERα), a key driver in many breast cancers. The study synthesized a series of PROTACs with linkers of varying lengths and evaluated their ability to induce ERα degradation and inhibit cell viability in the ERα-positive MCF-7 breast cancer cell line.

Quantitative Data Summary

The following table summarizes the key in vitro efficacy data for a selection of these ERα-targeting PROTACs, highlighting the impact of linker length on their biological activity.

PROTAC CompoundLinker Length (atoms)ERα Degradation (DC50, µM)Cell Viability (IC50, µM)
PROTAC 11 9> 50> 100
PROTAC 12 12~25~50
PROTAC 13 16~10 ~25
PROTAC 14 19~50> 100
PROTAC 15 21> 50> 100

Data are approximated from the graphical representations in Cyrus et al., Mol Biosyst, 2011.

As the data clearly indicates, the PROTAC with a 16-atom linker (PROTAC 13) exhibited the most potent ERα degradation and the lowest IC50 value for cell viability, demonstrating a distinct optimal linker length for this particular target and E3 ligase pair. Both shorter and longer linkers resulted in a significant decrease in efficacy.

Experimental Protocols

To provide a comprehensive understanding of the data presented, the detailed methodologies for the key experiments are outlined below.

Western Blotting for ERα Degradation

This assay is used to quantify the amount of ERα protein remaining in cells after treatment with the PROTACs.

  • Cell Culture and Treatment: MCF-7 cells are cultured in a suitable medium and seeded in 6-well plates. Once the cells reach 70-80% confluency, they are treated with varying concentrations of the PROTACs or a vehicle control (e.g., DMSO) for a specified duration (e.g., 24-48 hours).

  • Cell Lysis: After treatment, the cells are washed with ice-cold phosphate-buffered saline (PBS) and then lysed using a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors to prevent protein degradation.

  • Protein Quantification: The total protein concentration in each cell lysate is determined using a bicinchoninic acid (BCA) assay to ensure equal loading of protein for each sample.

  • SDS-PAGE and Western Blotting: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene fluoride (B91410) (PVDF) membrane.

  • Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with a primary antibody specific for ERα. A secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that recognizes the primary antibody is then added.

  • Detection and Quantification: The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and an imaging system. The intensity of the bands corresponding to ERα is quantified using densitometry software and normalized to a loading control protein (e.g., β-actin) to account for any variations in protein loading. The DC50 value, the concentration at which 50% of the protein is degraded, is then calculated.[1]

MTS Assay for Cell Viability

The MTS assay is a colorimetric method used to assess cell proliferation and cytotoxicity.

  • Cell Seeding and Treatment: MCF-7 cells are seeded in 96-well plates and allowed to attach overnight. The cells are then treated with a range of concentrations of the PROTACs for a defined period (e.g., 48-72 hours).

  • MTS Reagent Addition: Following the treatment period, the MTS reagent is added to each well.

  • Incubation: The plates are incubated for a few hours to allow viable cells to convert the MTS tetrazolium compound into a colored formazan (B1609692) product.

  • Absorbance Measurement: The absorbance of the formazan product is measured at 490 nm using a microplate reader. The amount of formazan produced is directly proportional to the number of viable cells.

  • Data Analysis: The cell viability is expressed as a percentage of the vehicle-treated control cells. The IC50 value, the concentration of the drug that inhibits cell growth by 50%, is calculated from the dose-response curve.[2]

Signaling Pathway and Experimental Workflow Diagrams

To visually represent the concepts discussed, the following diagrams have been created using the DOT language.

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC PROTAC (e.g., with 15-APDA linker) Ternary_Complex Ternary Complex (PROTAC-Target-E3) PROTAC->Ternary_Complex Target Target Protein (e.g., ERα) Target->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase (e.g., VHL) E3_Ligase->Ternary_Complex Ub_Target Ubiquitinated Target Protein Ternary_Complex->Ub_Target Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Ternary_Complex Proteasome Proteasome Ub_Target->Proteasome Degradation Degradation Products Proteasome->Degradation

Caption: Mechanism of action for a PROTAC, leading to targeted protein degradation.

Western_Blot_Workflow start 1. Cell Culture & PROTAC Treatment lysis 2. Cell Lysis start->lysis quant 3. Protein Quantification lysis->quant sds_page 4. SDS-PAGE quant->sds_page transfer 5. Western Blot Transfer sds_page->transfer immunoblot 6. Immunoblotting transfer->immunoblot detect 7. Detection & Quantification immunoblot->detect end 8. DC50 Calculation detect->end

Caption: Experimental workflow for quantifying protein degradation via Western Blot.

Conclusion

The in vitro efficacy of PROTACs is profoundly influenced by the length of their aliphatic linkers. As demonstrated by the comparative data on ERα-targeting PROTACs, an optimal linker length is crucial for achieving potent and selective degradation of the target protein. While the specific drug utilizing a this compound linker with comprehensive public data remains to be fully characterized, the principles derived from studies on similar long-chain alkyl linkers provide a strong foundation for the rational design of next-generation protein degraders. The experimental protocols and workflows detailed in this guide offer a standardized approach for the in vitro evaluation and comparison of these promising therapeutic agents. Further research into a wider range of long-chain linkers, including 15-APDA, will undoubtedly refine our understanding and accelerate the development of highly effective PROTAC-based medicines.

References

In Vivo Stability of 15-Aminopentadecanoic Acid Linkers: A Comparative Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

A critical evaluation of 15-Aminopentadecanoic acid (15-APDA) as a linker in drug development reveals a landscape ripe for exploration, particularly concerning its in vivo stability. While long-chain fatty acid linkers are increasingly utilized to enhance the pharmacokinetic profiles of therapeutic agents, specific quantitative data on the in vivo stability of 15-APDA remains limited in publicly available literature. This guide provides a comprehensive comparison of 15-APDA with established cleavable and non-cleavable linkers, drawing upon available data for analogous structures to inform researchers, scientists, and drug development professionals.

The stability of a linker is a pivotal factor in the design of targeted therapeutics, such as antibody-drug conjugates (ADCs), influencing both efficacy and toxicity.[1] A linker must be sufficiently stable in systemic circulation to prevent premature release of the payload, which can lead to off-target toxicity, yet labile enough to release the drug at the intended site of action.[1]

Comparing Linker Technologies: Where Does 15-APDA Stand?

Linkers in drug conjugates are broadly categorized as cleavable or non-cleavable, each with distinct mechanisms of drug release and stability profiles.[1]

Cleavable Linkers: These are designed to be broken down by specific triggers present in the target environment, such as low pH or the presence of certain enzymes.[1]

  • Hydrazone Linkers: These are acid-sensitive and designed to hydrolyze in the acidic environment of endosomes and lysosomes. However, they can exhibit instability in circulation.[2]

  • Dipeptide Linkers (e.g., Valine-Citrulline): These are cleaved by lysosomal proteases like cathepsin B. They generally exhibit good plasma stability.

Non-Cleavable Linkers: These linkers rely on the degradation of the carrier molecule (e.g., the antibody in an ADC) to release the drug. This approach typically results in higher plasma stability.[3][4][5]

Quantitative Comparison of In Vivo Linker Stability

The following table summarizes available quantitative data on the in vivo stability of various linker types. It is important to note the absence of specific data for 15-APDA linkers. The stability of fatty acid linkers is inferred from the extended half-life of the conjugate rather than direct measurement of linker cleavage.

Linker TypeLinker ExampleConjugateAnimal ModelStability MetricValue
Cleavable Valine-Citrulline (vc)Anti-CD30-MMAEMouseLinker Half-life~144 hours (6 days)
Valine-Citrulline (vc)Anti-CD30-MMAECynomolgus MonkeyApparent Linker Half-life~230 hours (9.6 days)
HydrazoneNot SpecifiedHuman and MouseHalf-life (t1/2)~2 days[2]
Non-Cleavable Thioether (e.g., SMCC)Trastuzumab-DM1 (Kadcyla®)HumanN/AGenerally high plasma stability[3][4][5]
Fatty Acid This compound Not Available Not Available Not Available Data not publicly available
Palmitic AcidsfGFPMouseSerum Half-life ExtensionSignificantly extended

Experimental Protocols for Assessing In Vivo Linker Stability

Accurate determination of in vivo linker stability is crucial for the preclinical and clinical development of drug conjugates. The two primary methodologies employed are Enzyme-Linked Immunosorbent Assay (ELISA) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS).[1]

ELISA-Based Quantification of Intact Drug Conjugate

This method measures the concentration of the fully intact drug conjugate in plasma samples over time.

Protocol Outline:

  • Animal Dosing: Administer the drug conjugate intravenously to the chosen animal model (e.g., mice, rats).[1]

  • Sample Collection: Collect blood samples at predetermined time points post-injection and process to obtain plasma.[1]

  • Plate Coating: Coat a 96-well microtiter plate with an antigen or antibody specific to the targeting moiety of the conjugate.[1]

  • Sample Incubation: Add diluted plasma samples to the wells, allowing the intact conjugate to bind.[1]

  • Detection: Use an enzyme-conjugated secondary antibody that specifically recognizes the payload. This ensures that only conjugates with the payload still attached are detected.[1]

  • Substrate Addition & Analysis: Add a chromogenic or fluorogenic substrate and measure the signal, which is proportional to the amount of intact conjugate.[1]

LC-MS/MS-Based Quantification of Free Payload

This method quantifies the amount of drug that has been prematurely released from the linker into circulation.

Protocol Outline:

  • Animal Dosing and Sample Collection: As described in the ELISA protocol.

  • Sample Preparation:

    • Protein Precipitation: Add an organic solvent (e.g., acetonitrile) to the plasma samples to precipitate proteins, including the drug conjugate.

    • Supernatant Collection: Centrifuge the samples and collect the supernatant containing the small-molecule free payload.

  • Liquid Chromatography (LC) Separation: Inject the supernatant into an LC system to separate the free payload from other plasma components.[1]

  • Tandem Mass Spectrometry (MS/MS) Detection: The eluent from the LC is introduced into a mass spectrometer. The free payload is ionized, and specific ions are fragmented and detected for highly sensitive and specific quantification.[1]

Visualizing Experimental and Logical Frameworks

To aid in the conceptual understanding of the processes involved in assessing and understanding linker stability, the following diagrams are provided.

experimental_workflow Experimental Workflow for In Vivo Linker Stability cluster_dosing Animal Dosing cluster_sampling Sample Collection cluster_analysis Bioanalysis cluster_data Data Interpretation dosing Administer Drug Conjugate (IV) blood_sampling Collect Blood Samples at Time Points dosing->blood_sampling plasma_prep Process to Plasma blood_sampling->plasma_prep elisa ELISA for Intact Conjugate plasma_prep->elisa lcms LC-MS/MS for Free Payload plasma_prep->lcms pk_profile Pharmacokinetic Profile elisa->pk_profile lcms->pk_profile stability_assessment Linker Stability Assessment pk_profile->stability_assessment linker_comparison_logic Logical Framework for Linker Comparison cluster_cleavable Cleavable cluster_non_cleavable Non-Cleavable / Stable linker_type Linker Type cleavable Cleavable linker_type->cleavable non_cleavable Non-Cleavable linker_type->non_cleavable hydrazone Hydrazone (pH-sensitive) cleavable->hydrazone dipeptide Dipeptide (Enzyme-sensitive) cleavable->dipeptide stability In Vivo Stability cleavable->stability release_mechanism Drug Release Mechanism cleavable->release_mechanism thioether Thioether non_cleavable->thioether apda 15-APDA (Albumin-Binding) non_cleavable->apda non_cleavable->stability non_cleavable->release_mechanism

References

A Comparative Analysis of Bifunctional Crosslinkers for Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

In the fields of proteomics, drug development, and diagnostics, the precise and stable linkage of biomolecules is crucial. Bifunctional crosslinkers are essential reagents that enable the covalent conjugation of proteins, peptides, and other molecules, facilitating the study of protein-protein interactions, the creation of antibody-drug conjugates (ADCs), and the development of novel biomaterials.[1][2] This guide provides an objective comparison of common bifunctional crosslinkers, supported by experimental data, to assist researchers in selecting the optimal tool for their specific applications.

Overview of Bifunctional Crosslinkers

Bifunctional crosslinkers are molecules with two reactive ends, capable of forming covalent bonds with specific functional groups on other molecules.[3] They are broadly categorized based on the identity of their reactive groups and the nature of their spacer arm.

  • Homobifunctional Crosslinkers : These possess two identical reactive groups and are typically used for single-step reactions to link molecules with the same functional group, such as polymerizing monomers or creating intramolecular crosslinks.

  • Heterobifunctional Crosslinkers : Featuring two different reactive groups, these are ideal for controlled, two-step conjugation of dissimilar molecules, minimizing unwanted side reactions like self-conjugation and polymerization.[4]

  • Photoreactive Crosslinkers : This subclass of heterobifunctional crosslinkers contains a photo-activatable group that becomes reactive upon exposure to UV light, allowing for temporal control over the crosslinking reaction.

The choice of a crosslinker is also dictated by its spacer arm, which can be cleavable or non-cleavable . Cleavable linkers contain a bond that can be broken under specific conditions (e.g., reduction, enzymatic cleavage), which is advantageous for applications like mass spectrometry-based analysis of protein interactions.[5] Non-cleavable linkers form a permanent bond, providing high stability for applications such as in vivo studies and the construction of durable biomaterials.[5][6]

Comparative Performance of Bifunctional Crosslinkers

The selection of an appropriate bifunctional crosslinker depends on several factors, including the target functional groups, desired reaction conditions, and the downstream application. This section provides a comparative overview of commonly used crosslinkers categorized by their reactivity.

Amine-Reactive Crosslinkers (NHS Esters)

N-hydroxysuccinimide (NHS) esters are widely used to target primary amines (-NH2) on proteins, such as the side chain of lysine (B10760008) residues and the N-terminus.[7][8] The reaction forms a stable amide bond.[7]

Table 1: Comparison of Common Amine-Reactive Homobifunctional Crosslinkers

FeatureDSS (disuccinimidyl suberate)BS3 (bis(sulfosuccinimidyl) suberate)DSG (disuccinimidyl glutarate)DSSO (disuccinimidyl sulfoxide)
Spacer Arm Length 11.4 Å11.4 Å7.7 Å10.1 Å
Water Solubility InsolubleSolubleInsolubleInsoluble
Cell Membrane Permeability PermeableImpermeablePermeablePermeable
Cleavability Non-cleavableNon-cleavableNon-cleavableMS-cleavable (by CID)
Primary Application Intracellular crosslinkingCell-surface crosslinkingShorter-distance intracellular crosslinkingCrosslinking-Mass Spectrometry (XL-MS)

Experimental Data Summary:

In a comparative Crosslinking-Mass Spectrometry (XL-MS) study using bovine serum albumin (BSA), the non-cleavable crosslinkers BS3 and DSS yielded a similar number of identified crosslinked peptides with both Collision-Induced Dissociation (CID) and Higher-energy Collisional Dissociation (HCD) fragmentation methods.[5] The MS-cleavable crosslinker DSSO initially identified fewer crosslinks with these methods; however, by utilizing a multi-stage fragmentation approach (MS2-MS3), DSSO enabled the identification of a greater number of crosslinks.[5] This highlights the advantage of cleavable crosslinkers in complex sample analysis.

Sulfhydryl-Reactive Crosslinkers

Sulfhydryl-reactive groups, such as maleimides and haloacetyls, target the thiol group (-SH) of cysteine residues, which are less abundant than primary amines, allowing for more specific labeling.[9]

Table 2: Comparison of Sulfhydryl-Reactive Chemistries

FeatureMaleimideHaloacetyl (Iodoacetyl/Bromoacetyl)
Reaction Type Michael AdditionNucleophilic Substitution
Optimal pH 6.5 - 7.57.5 - 8.5
Reaction Speed FastSlower than maleimides
Specificity Highly thiol-selective at pH 6.5-7.5Can react with other nucleophiles (e.g., histidine) at higher pH
Bond Stability Generally stable, but can undergo retro-Michael reaction (reversibility)Stable thioether bond

Experimental Data Summary:

Studies comparing the stability of bioconjugates have shown that while maleimide-thiol adducts are formed rapidly, they can be susceptible to a retro-Michael reaction, especially in the presence of other thiols like glutathione.[6] This can lead to deconjugation. Haloacetyl-based linkages, while forming more slowly, result in a more stable thioether bond that is not prone to reversal.[10] For applications requiring long-term stability in a biological environment, haloacetyls or next-generation maleimides designed to minimize the retro-Michael reaction are often preferred.[6]

Heterobifunctional Crosslinkers

These crosslinkers are essential for linking two different types of molecules in a controlled manner. A common example is SMCC and its water-soluble analog, Sulfo-SMCC, which contain an amine-reactive NHS ester and a sulfhydryl-reactive maleimide.[2]

Table 3: Comparison of SMCC and Sulfo-SMCC

FeatureSMCCSulfo-SMCC
Reactive Groups NHS ester, MaleimideSulfo-NHS ester, Maleimide
Spacer Arm Length 8.3 Å8.3 Å
Water Solubility Insoluble (requires organic solvent)Soluble
Primary Advantage Can be used for intracellular applicationsIdeal for conjugations in aqueous buffers without organic solvents, preserving protein integrity
Photoreactive Crosslinkers

Photoreactive crosslinkers provide temporal control over the crosslinking reaction, as they are activated by UV light.[2] This is particularly useful for capturing transient protein-protein interactions.

Table 4: Comparison of Photoreactive Crosslinker Chemistries

FeatureAryl AzideDiazirine
Activation UV lightUV light
Reactive Intermediate NitreneCarbene
Target Residues Inserts into C-H and N-H bonds (less specific)Inserts into a wide range of C-H, N-H, O-H, and S-H bonds (highly non-specific)
Reaction Control Spatially and temporally controlled by UV lightSpatially and temporally controlled by UV light

Experimental Data Summary:

Quantitative photo-crosslinking mass spectrometry studies have demonstrated that diazirine-based crosslinkers can generate a higher number of crosslinks compared to homobifunctional NHS-ester crosslinkers because they can react with all amino acid residues.[11] This broader reactivity provides more comprehensive structural information, though it can also increase the complexity of data analysis.[12] The development of MS-cleavable photoreactive crosslinkers, such as SDASO, has significantly improved the ability to accurately identify these complex crosslinked peptides.[2]

Experimental Protocols

Detailed methodologies are crucial for the successful application of bifunctional crosslinkers. Below are generalized protocols for common crosslinking procedures.

Protocol 1: One-Step Homobifunctional Crosslinking of Proteins with DSS

This protocol is suitable for identifying protein-protein interactions in a purified protein complex.

Materials:

  • Purified protein sample in a non-amine-containing buffer (e.g., PBS, HEPES) at pH 7.2-8.5.

  • DSS (Disuccinimidyl suberate).

  • Anhydrous DMSO or DMF.

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5).

Procedure:

  • Prepare DSS Stock Solution: Immediately before use, dissolve DSS in anhydrous DMSO or DMF to a final concentration of 25 mM.[5]

  • Crosslinking Reaction: Add the DSS stock solution to the protein sample to achieve a final crosslinker concentration of 0.25-5 mM. The molar excess of crosslinker to protein may need to be optimized (typically 20- to 50-fold molar excess for protein concentrations < 5 mg/ml).[1]

  • Incubation: Incubate the reaction mixture for 30 minutes at room temperature or for 2 hours on ice.[1]

  • Quenching: Add the quenching buffer to a final concentration of 20-50 mM Tris to stop the reaction.[4]

  • Incubation: Incubate for 15 minutes at room temperature to quench any unreacted DSS.[4]

  • Analysis: The crosslinked protein sample is now ready for analysis by SDS-PAGE, mass spectrometry, or other methods.

Protocol 2: Two-Step Heterobifunctional Crosslinking with SMCC

This protocol describes the conjugation of a sulfhydryl-containing molecule to a primary amine-containing protein.

Materials:

  • Amine-containing protein in a non-amine-containing buffer (e.g., PBS, pH 7.2-7.5).

  • SMCC (Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate).

  • Anhydrous DMSO or DMF.

  • Sulfhydryl-containing molecule.

  • Desalting column.

Procedure:

  • Prepare SMCC Stock Solution: Immediately before use, prepare a 10 mM stock solution of SMCC in anhydrous DMSO or DMF.[2]

  • Amine-Reactive Step: Add a 10- to 20-fold molar excess of the SMCC stock solution to the amine-containing protein solution.[6]

  • Incubation: Incubate the reaction for 30-60 minutes at room temperature.[6]

  • Removal of Excess Crosslinker: Remove unreacted SMCC using a desalting column equilibrated with a suitable buffer (e.g., PBS).[2]

  • Sulfhydryl-Reactive Step: Immediately add the sulfhydryl-containing molecule to the maleimide-activated protein.

  • Incubation: Incubate for 1-2 hours at room temperature or overnight at 4°C.[6]

  • Purification: Purify the final conjugate using a desalting column or dialysis to remove unreacted molecules.

Visualizing Crosslinker Applications in Signaling Pathways

Bifunctional crosslinkers are powerful tools for elucidating the structure and dynamics of signaling complexes. For example, the dimerization of the Epidermal Growth Factor Receptor (EGFR) is a critical step in its activation and subsequent downstream signaling.[1] Crosslinking studies using reagents like BS3 have been instrumental in demonstrating ligand-induced EGFR dimerization.[1] Furthermore, crosslinkers can be used to capture the interaction of EGFR with adaptor proteins like Grb2, which is essential for propagating the signal to downstream pathways such as the Ras-MAPK cascade.[13][14]

EGFR_Signaling_Crosslinking cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm EGFR_mono1 EGFR Monomer EGFR_dimer EGFR Dimer (Phosphorylated) EGFR_mono1->EGFR_dimer EGFR_mono2 EGFR Monomer EGFR_mono2->EGFR_dimer Dimerization Grb2 Grb2 EGFR_dimer->Grb2 Recruitment SOS SOS Grb2->SOS Ras Ras-GDP SOS->Ras Ras_active Ras-GTP Ras->Ras_active GEF Activity Downstream Downstream Signaling (MAPK Pathway) Ras_active->Downstream EGF EGF Ligand EGF->EGFR_mono1 Binding EGF->EGFR_mono2 Crosslinker BS3 Crosslinker Crosslinker->EGFR_dimer Covalent Linkage

Caption: EGFR dimerization and downstream signaling investigated with bifunctional crosslinkers.

Caption: General experimental workflow for protein crosslinking.

References

A Head-to-Head Comparison of Long-Chain Amino Acid Linkers in Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to Optimizing ADC Performance

The efficacy and safety of an antibody-drug conjugate (ADC) are critically dependent on the linker that connects the monoclonal antibody to the cytotoxic payload. Long-chain amino acid linkers, a subset of peptide linkers, offer a versatile platform for ADC design, allowing for modulation of properties such as stability, hydrophilicity, and payload release kinetics. This guide provides a head-to-head comparison of various long-chain amino acid linkers, supported by experimental data, to inform the rational design of next-generation ADCs.

Data Presentation: Quantitative Comparison of Long-Chain Amino Acid Linkers

The following tables summarize the performance of different long-chain amino acid linkers in terms of plasma stability, in vitro cytotoxicity, and in vivo efficacy. Direct cross-study comparisons should be made with caution due to variations in experimental conditions, including the specific antibody, payload, and cell lines used.

Table 1: Plasma Stability of ADCs with Different Amino Acid Linkers

Linker TypeLinker SequencePayloadPlasma SourceStability MetricValueReference
DipeptideValine-Citrulline (vc)MMAEHuman% Intact ADC after 6 days>99%[1][2]
DipeptideValine-Alanine (va)MMAEHuman% Intact ADC after 6 days>99%[2]
TetrapeptideGly-Gly-Phe-Gly (GGFG)DXdHumanNot specifiedHigh stability in systemic circulation[1]
TetrapeptideRKAA-peptideMMAEHuman, Cynomolgus Monkey, MouseNot specifiedVery stable[3][4]
Dipeptide with unnatural amino acidcBu-CitMMAEMouse, HumanNot specifiedHigh stability[5]

Table 2: In Vitro Cytotoxicity (IC50) of ADCs with Different Amino Acid Linkers

Linker TypeLinker SequencePayloadCell LineIC50 (nM)Reference
DipeptideValine-Citrulline (vc)MMAENCI-N87 (HER2+)10.1 ng/mL[1]
DipeptideValine-Alanine (va)MMAEHER2+ cell linesSimilar to vc-MMAE[2]
Dipeptide (stereoisomers)L-Ala-L-AlaIGNKB, T47D5 - 40 pM[6]
Dipeptide (stereoisomers)D-Ala-L-AlaIGNKB, T47D5 - 40 pM[6]
TetrapeptideRKAA-peptideMMAEMultiple cancer cell linesPotent cytotoxicity[3][4]
Branched (Long)Branched amino triazide with PEG4MMAEBT-4740.071[7]
Branched (Short)Branched amino triazideMMAEBT-4740.35[7]

Table 3: In Vivo Efficacy of ADCs with Different Amino Acid Linkers

Linker TypeLinker SequencePayloadXenograft ModelEfficacy MetricResultReference
DipeptideValine-Citrulline (vc)MMAEJeko-1 (non-Hodgkin lymphoma)Tumor Growth InhibitionEfficacious[8]
TetrapeptideRKAA-peptideMMAEXenograft modelsTumor Growth InhibitionEqual efficacy to vc-MMAE at half the payload dose[3][4]
Tandem Cleavage (P1' modified)Glucuronide-Val-AlaMMAEJeko-1 (non-Hodgkin lymphoma)Tumor Growth InhibitionSuperior to vc-MMAE[8]
Dipeptide (stereoisomers)L-Ala-L-AlaIGNFRα-positive tumor modelTumor Growth InhibitionSimilar to D-Ala-L-Ala[6]
Dipeptide (stereoisomers)D-Ala-L-AlaIGNFRα-positive tumor modelTumor Growth InhibitionSimilar to L-Ala-L-Ala, but better tolerated[6]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of an ADC in cancer cell lines.

Materials:

  • Target antigen-positive and -negative cancer cell lines

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • ADC of interest

  • Unconjugated monoclonal antibody (isotype control)

  • Free payload

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium and incubate overnight at 37°C in a 5% CO2 incubator.

  • ADC Treatment: Prepare serial dilutions of the ADC, unconjugated antibody, and free payload in complete medium. Remove the culture medium from the wells and add 100 µL of the various concentrations of the test articles. Include untreated cells as a control.

  • Incubation: Incubate the plate for a period that allows for multiple cell doublings (e.g., 72-120 hours) at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well. Agitate the plate on an orbital shaker for 15 minutes to dissolve the formazan (B1609692) crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the dose-response curves and determine the IC50 values using a suitable software package.

In Vivo Plasma Stability Assessment (LC-MS/MS Method)

This protocol describes the quantification of intact ADC and prematurely released payload in plasma.

Materials:

  • ADC of interest

  • Animal model (e.g., mice, rats)

  • Plasma from the selected species

  • Protein A or antigen-specific affinity capture beads

  • Organic solvent (e.g., acetonitrile) for protein precipitation

  • LC-MS/MS system

Procedure:

  • In Vivo Dosing: Administer the ADC intravenously to the animal model at a specified dose.

  • Sample Collection: Collect blood samples at various time points (e.g., 0, 8, 24, 48, 96 hours) post-injection and process to obtain plasma.

  • Sample Preparation for Intact ADC Analysis:

    • Incubate plasma samples with protein A or antigen-specific affinity beads to capture the ADC.

    • Wash the beads to remove non-specifically bound proteins.

    • Elute the captured ADC.

  • Sample Preparation for Free Payload Analysis:

    • Add an organic solvent to the plasma to precipitate proteins.

    • Centrifuge to pellet the precipitated proteins.

    • Collect the supernatant containing the free payload.

  • LC-MS/MS Analysis:

    • Analyze the eluted intact ADC to determine the drug-to-antibody ratio (DAR) over time. A decrease in DAR indicates linker instability.

    • Analyze the supernatant to quantify the concentration of free payload using a standard curve.

  • Data Analysis: Plot the concentration of intact ADC or free payload over time to determine the plasma stability and half-life of the linker.

In Vivo Efficacy in a Subcutaneous Xenograft Tumor Model

This protocol details the evaluation of an ADC's anti-tumor activity in an immunodeficient mouse model.

Materials:

  • Human cancer cell line of interest

  • Immunodeficient mice (e.g., NOD-SCID or NSG)

  • Matrigel (optional)

  • ADC of interest

  • Vehicle control

  • Isotype control ADC

  • Calipers

Procedure:

  • Cell Preparation: Culture the cancer cells to the logarithmic growth phase. Harvest and resuspend the cells in a suitable medium (e.g., PBS or a 1:1 mixture with Matrigel) at the desired concentration (e.g., 5 x 10^6 cells/100 µL).

  • Tumor Implantation: Subcutaneously inject the cell suspension into the flank of each mouse.

  • Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment groups.

  • Treatment: Administer the ADC, vehicle control, and isotype control ADC intravenously at the predetermined dose and schedule.

  • Efficacy Monitoring: Measure tumor volume with calipers 2-3 times per week. Monitor the body weight and overall health of the mice.

  • Endpoint: Conclude the study when tumors in the control group reach a predetermined maximum size or after a specified duration.

  • Data Analysis: Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control group. Plot tumor growth curves for each group.

Visualizations

The following diagrams illustrate key concepts in ADC technology, from the general mechanism of action to specific signaling pathways and experimental workflows.

ADC_Mechanism_of_Action cluster_bloodstream Systemic Circulation (pH 7.4) cluster_tumor_cell Target Tumor Cell ADC Antibody-Drug Conjugate (ADC) Antigen Tumor-Specific Antigen ADC->Antigen 1. Binding Endosome Endosome (pH 5.0-6.5) Antigen->Endosome 2. Internalization Lysosome Lysosome (pH 4.5-5.0) Endosome->Lysosome 3. Trafficking Payload Released Payload Lysosome->Payload 4. Linker Cleavage & Payload Release Target Intracellular Target (e.g., Tubulin, DNA) Payload->Target 5. Target Engagement Apoptosis Apoptosis Target->Apoptosis 6. Cell Death

Caption: General mechanism of action for an Antibody-Drug Conjugate (ADC).

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Cytotoxicity Cytotoxicity Assay (e.g., MTT) Xenograft Xenograft Model Efficacy Study Cytotoxicity->Xenograft Stability_vitro Plasma Stability Assay (LC-MS) Stability_vivo Pharmacokinetics & In Vivo Stability Stability_vitro->Stability_vivo Lead_Candidate Lead Candidate Selection Xenograft->Lead_Candidate Stability_vivo->Lead_Candidate ADC_Design ADC Design & Synthesis ADC_Design->Cytotoxicity ADC_Design->Stability_vitro

Caption: Experimental workflow for the evaluation of ADCs.

Tubulin_Inhibitor_Pathway Tubulin α/β-Tubulin Dimers Microtubule Microtubule Polymer Tubulin->Microtubule Polymerization Microtubule->Tubulin Depolymerization MitoticSpindle Mitotic Spindle Microtubule->MitoticSpindle Formation CellCycle Cell Cycle Arrest (G2/M Phase) MitoticSpindle->CellCycle Apoptosis Apoptosis CellCycle->Apoptosis Payload Tubulin Inhibitor Payload (e.g., MMAE) Payload->Tubulin Inhibition of Polymerization

Caption: Signaling pathway for tubulin inhibitor payloads.

DNA_Damaging_Agent_Pathway DNA Nuclear DNA Replication DNA Replication DNA->Replication Transcription Transcription DNA->Transcription CellCycle Cell Cycle Arrest Replication->CellCycle Blockage Transcription->CellCycle Blockage Apoptosis Apoptosis CellCycle->Apoptosis Payload DNA Damaging Payload (e.g., PBD, Duocarmycin) Payload->DNA Alkylation/ Cross-linking

Caption: Signaling pathway for DNA-damaging agent payloads.

References

A Comparative Guide to Assessing the Immunogenicity of 15-Aminopentadecanoic Acid Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the immunogenic potential of small molecules, or haptens, such as 15-Aminopentadecanoic acid (15-APA), is crucial. When conjugated to larger carrier molecules, these haptens can elicit an immune response, a phenomenon that can be both desirable, as in the case of vaccine development, or undesirable, as in the development of new therapeutics where immunogenicity can lead to adverse effects. This guide provides a comprehensive comparison of methodologies to assess the immunogenicity of 15-APA conjugates, supported by established experimental principles.

Carrier Protein Selection: A Comparative Analysis

The choice of carrier protein is a critical first step in generating an immune response to a hapten.[1] The ideal carrier protein is large, immunogenic, and possesses ample functional groups for conjugation.[2][3] The most commonly used carrier proteins are Keyhole Limpet Hemocyanin (KLH), Bovine Serum Albumin (BSA), and Ovalbumin (OVA).[1]

FeatureKeyhole Limpet Hemocyanin (KLH)Bovine Serum Albumin (BSA)Ovalbumin (OVA)
Molecular Weight 4.5 x 10⁵ - 1.3 x 10⁷ Da[4]~67 kDa[5]~45 kDa[6]
Immunogenicity Very High[4][7]ModerateLow to Moderate
Solubility Limited, forms opalescent solutions[8]High[1]High
Source Marine mollusk (Megathura crenulata)[9]Bovine plasma[3]Hen egg white[6]
Advantages - Highly immunogenic due to large size and foreign nature to mammals.[4][10]- Does not cause false positives in assays blocked with BSA.- High solubility and stability.[1]- Well-characterized with many available reactive sites.[5]- Good for generating a secondary carrier response to confirm hapten specificity.[6]- Cost-effective.
Disadvantages - Limited solubility can complicate conjugation.[8]- Heterogeneity in size and structure.- Can lead to false positives in immunoassays where BSA is used as a blocking agent.[2]- Less immunogenic than KLH.- Less immunogenic than KLH and BSA.
Primary Use Primary immunization to generate a strong antibody response.[7]Immunogen preparation, and as a carrier for various small molecules.[11]Often used as a non-relevant protein in ELISAs to measure anti-hapten antibody titers.[6]
Conjugation Strategies: Covalent Linkage of 15-APA to Carrier Proteins

The method of conjugation dictates the orientation and density of the hapten on the carrier protein, which in turn influences the resulting immune response. This compound possesses a terminal primary amine and a terminal carboxylic acid group, offering flexibility in the choice of conjugation chemistry.

Conjugation MethodReactive GroupsChemistryAdvantagesDisadvantages
Carbodiimide (EDC) Chemistry Carboxyl (-COOH) and Amine (-NH₂) groupsEDC activates carboxyl groups to form a reactive O-acylisourea intermediate, which then reacts with a primary amine to form a stable amide bond.[12][13][14]- Simple one-step reaction.[12]- Can be performed in aqueous solutions.[13]- Zero-length crosslinker, so no additional spacer is introduced.[14]- The O-acylisourea intermediate is unstable in water and can hydrolyze, reducing efficiency.[12]- Can lead to polymerization of the carrier protein.
Maleimide (B117702) Chemistry Sulfhydryl (-SH) and Amine (-NH₂) groupsA hetero-bifunctional crosslinker (e.g., SMCC) is first used to attach a maleimide group to the carrier protein's amines. A sulfhydryl-containing hapten then reacts with the maleimide to form a stable thioether bond.[10][15][]- Highly specific reaction between maleimide and sulfhydryl groups.[15]- Allows for more controlled, site-specific conjugation if the hapten has a unique sulfhydryl group.- Requires the introduction of a sulfhydryl group onto the hapten (15-APA in this case) if one is not already present.- Multi-step process.

For 15-APA, with its primary amine, EDC chemistry is a direct approach to conjugate it to the carboxyl groups on the carrier protein. Alternatively, the carboxyl group of 15-APA could be activated with EDC to react with the amine groups on the carrier protein.

Characterization of 15-APA Conjugates

Thorough characterization of the hapten-carrier conjugate is essential to ensure reproducibility and to understand the relationship between conjugate properties and the resulting immune response.[1][17][18]

Characterization MethodPrincipleInformation Gained
MALDI-TOF Mass Spectrometry The mass of the conjugate is compared to the mass of the unconjugated carrier protein. The mass difference, divided by the mass of the hapten, gives the average number of haptens per carrier molecule (hapten density).[19][20][21][22]- Precise determination of average hapten density.- Assessment of conjugate heterogeneity.
TNBSA Assay 2,4,6-Trinitrobenzenesulfonic acid (TNBSA) reacts with primary amines to produce a colored product that can be quantified spectrophotometrically at 335 nm. By comparing the number of free amines before and after conjugation, the number of conjugated haptens can be estimated.[23][24][25][26][27]- Estimation of hapten density by quantifying the loss of primary amines on the carrier protein.
UV-Vis Spectrophotometry If the hapten has a unique absorbance spectrum, the hapten density can be estimated using the Beer-Lambert law.[28]- A rapid, non-destructive estimation of hapten density.
SDS-PAGE The conjugate is run on a polyacrylamide gel. A shift in the molecular weight band of the carrier protein indicates successful conjugation.- Qualitative confirmation of conjugation.- Assessment of protein cross-linking.[17]
Assessing the Immunogenicity of 15-APA Conjugates

The ultimate measure of a conjugate's immunogenicity is its ability to elicit a specific antibody response in vivo. This is typically assessed through animal immunization followed by serological analysis.

Typical Immunization Protocol:

  • Animal Model: BALB/c mice or New Zealand white rabbits are commonly used.

  • Immunization Schedule: An initial immunization with the conjugate emulsified in Complete Freund's Adjuvant (CFA), followed by booster immunizations with the conjugate in Incomplete Freund's Adjuvant (IFA) at 2-3 week intervals.

  • Sample Collection: Blood samples are collected before the first immunization (pre-immune serum) and at specified time points after each booster.

  • Antibody Titer Determination: Serum is analyzed to determine the concentration of anti-hapten antibodies.

Comparison of Immunoassays:

ImmunoassayPrincipleKey MetricsAdvantagesDisadvantages
Enzyme-Linked Immunosorbent Assay (ELISA) An irrelevant carrier-hapten conjugate (e.g., OVA-15-APA if KLH was used for immunization) is coated on a microplate. The serum is added, and antibodies specific to the hapten bind. A secondary enzyme-labeled antibody that recognizes the primary antibody is added, followed by a substrate that produces a measurable color change.- Antibody Titer: The highest dilution of serum that gives a positive signal.- Antibody Specificity: Determined by competitive ELISA.- High throughput and sensitivity.- Relatively inexpensive and easy to perform.- Allows for the determination of antibody isotypes (IgG, IgM).- Provides a relative measure of antibody concentration, not functional activity.
Opsonophagocytosis Assay (OPA) This is a functional assay that measures the ability of antibodies to opsonize (coat) bacteria, leading to their engulfment and killing by phagocytic cells. While not directly applicable to a soluble hapten, a modified version could be developed where 15-APA coated beads are used.[29][30][31][32][33]- Opsonic Index: The dilution of serum that results in 50% killing of the target.- Measures the functional activity of the antibodies, which can be more biologically relevant.- Technically complex and lower throughput than ELISA.- Requires specialized reagents and cell lines.

Visualizing the Process: Workflows and Pathways

To better illustrate the concepts discussed, the following diagrams outline the experimental workflow for assessing immunogenicity and the underlying signaling pathway.

experimental_workflow cluster_prep Conjugate Preparation & Characterization cluster_imm Immunization & Sample Collection cluster_eval Immunogenicity Evaluation prep_start 15-APA + Carrier Protein (e.g., KLH) conjugation Conjugation (e.g., EDC chemistry) prep_start->conjugation purification Purification (Dialysis/Desalting) conjugation->purification characterization Characterization (MALDI-TOF, TNBSA) purification->characterization immunization Animal Immunization (e.g., Mice) characterization->immunization boosters Booster Injections immunization->boosters collection Serum Collection boosters->collection elisa ELISA (Titer, Specificity) collection->elisa opa Functional Assay (e.g., OPA) collection->opa data_analysis Data Analysis & Comparison elisa->data_analysis opa->data_analysis

Caption: Experimental workflow for assessing the immunogenicity of 15-APA conjugates.

hapten_immune_response cluster_antigen_presentation Antigen Presentation cluster_t_cell_activation T-Cell Activation cluster_b_cell_activation B-Cell Activation & Antibody Production conjugate 15-APA-Carrier Conjugate apc Antigen Presenting Cell (APC) conjugate->apc b_cell B-Cell conjugate->b_cell Binding processing Internalization & Processing apc->processing presentation Peptide-MHC II Complex processing->presentation th_cell Helper T-Cell (Th) presentation->th_cell Recognition cytokines Cytokine Release (e.g., IL-4, IL-5) th_cell->cytokines th_cell->b_cell Help tcr TCR tcr->th_cell plasma_cell Plasma Cell b_cell->plasma_cell Differentiation bcr BCR bcr->b_cell antibodies Anti-15-APA Antibodies plasma_cell->antibodies

References

A Comparative Analysis of the Biological Activities of Pentadecanoic Acid and 15-Aminopentadecanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of the current scientific literature reveals a significant disparity in our understanding of the biological activities of pentadecanoic acid (C15:0) and its amino derivative, 15-aminopentadecanoic acid. While pentadecanoic acid has been the subject of extensive research, demonstrating a wide range of physiological effects, data on the biological functions of this compound remains scarce. This guide synthesizes the available experimental data for pentadecanoic acid and provides a comparative perspective, highlighting the knowledge gap and potential research avenues for this compound.

Pentadecanoic Acid (C15:0): A Multifaceted Biologically Active Fatty Acid

Pentadecanoic acid is an odd-chain saturated fatty acid that has garnered considerable attention for its diverse and beneficial biological activities. It is increasingly recognized as an essential fatty acid with roles in maintaining cellular health and mitigating various disease processes.

Anti-inflammatory and Immunomodulatory Effects

Pentadecanoic acid exhibits potent anti-inflammatory properties by modulating key signaling pathways. Studies have shown that C15:0 can suppress pro-inflammatory cytokines.[1][2] This is achieved, in part, through the inhibition of the Janus kinase/signal transducer and activator of transcription (JAK/STAT) signaling pathway, particularly the JAK2/STAT3 axis, which is often dysregulated in inflammatory conditions and cancers.[3]

Anticancer Activity

Emerging evidence highlights the anticancer potential of pentadecanoic acid. It has been shown to induce apoptosis (programmed cell death) in cancer cells and suppress their proliferation and migration.[3][4] For instance, in breast cancer stem-like cells, pentadecanoic acid has been observed to inhibit the JAK2/STAT3 signaling pathway, leading to reduced cell viability and stemness.[3] Furthermore, at naturally occurring concentrations, C15:0 has demonstrated selective antiproliferative activities against various human cancer cell lines, including non-Hodgkin B-cell lymphomas.[4]

Metabolic Health

Pentadecanoic acid plays a significant role in metabolic regulation. It has been shown to activate AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis.[4][5][6] Activation of AMPK can lead to improved glucose uptake and insulin (B600854) sensitivity.[7] Additionally, C15:0 is an activator of peroxisome proliferator-activated receptors (PPARα/δ), which are key regulators of lipid metabolism.[4] Some studies also suggest its involvement in the mechanistic target of rapamycin (B549165) (mTOR) pathway, a critical regulator of cell growth and metabolism.[4][5][6]

Signaling Pathways Associated with Pentadecanoic Acid

The biological effects of pentadecanoic acid are mediated through its interaction with several key signaling pathways:

  • JAK2/STAT3 Signaling: Inhibition of this pathway contributes to its anti-inflammatory and anticancer effects.[3]

  • AMPK Signaling: Activation of AMPK is crucial for its beneficial effects on metabolic health.[4][5][6][7]

  • mTOR Signaling: Inhibition of mTOR is another mechanism contributing to its anticancer and pro-longevity effects.[4][5][6]

  • PPARα/δ Signaling: Activation of these receptors is involved in regulating lipid metabolism.[4]

  • MAPK Signaling: Pentadecanoic acid has been shown to up-regulate the MAPK signaling pathway in certain contexts.[8][9]

This compound: An Unexplored Frontier

In stark contrast to the wealth of data on pentadecanoic acid, there is a significant lack of published experimental evidence detailing the biological activity of this compound. The current scientific literature primarily features this molecule in the context of chemical synthesis, where its bifunctional nature (containing both a carboxylic acid and an amino group) makes it a useful linker molecule.

The absence of biological data for this compound makes a direct, evidence-based comparison with pentadecanoic acid impossible at this time.

Comparative Summary and Future Directions

The table below summarizes the known biological activities of pentadecanoic acid and highlights the absence of data for this compound.

Biological Activity/TargetPentadecanoic Acid (C15:0)This compound
Anti-inflammatory Activity Yes (Inhibition of JAK2/STAT3)[3]No data available
Anticancer Activity Yes (Induces apoptosis, inhibits proliferation)[3][4]No data available
Metabolic Regulation Yes (Activates AMPK, PPARα/δ)[4][5][6][7]No data available
Key Signaling Pathways JAK2/STAT3, AMPK, mTOR, PPARα/δ, MAPK[3][4][5][6][7][8][9]No data available

Given the structural similarity to pentadecanoic acid, it is plausible that this compound may possess some biological activities. The presence of the terminal amino group, however, would significantly alter its physicochemical properties, such as its polarity and charge at physiological pH. This could lead to differences in its cellular uptake, subcellular localization, and interaction with molecular targets.

Future research is critically needed to elucidate the biological profile of this compound. Key research questions include:

  • Does this compound exhibit anti-inflammatory, anticancer, or metabolic regulatory effects?

  • How does the presence of the amino group influence its interaction with the signaling pathways modulated by pentadecanoic acid?

  • What are the specific molecular targets of this compound?

  • What is the safety and pharmacokinetic profile of this compound?

Answering these questions through in vitro and in vivo studies will be essential to determine if this compound holds any therapeutic potential and how it compares to its well-characterized parent compound, pentadecanoic acid.

Experimental Protocols

Detailed experimental protocols for the key assays used to characterize the biological activity of pentadecanoic acid are provided below. These protocols can serve as a foundation for future investigations into the biological activities of this compound.

Cell Viability Assay (MTT Assay)
  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of pentadecanoic acid (or this compound) for 24, 48, or 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control.

Western Blot Analysis for Signaling Pathway Proteins
  • Cell Lysis: Treat cells with the test compound, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE: Separate equal amounts of protein on a sodium dodecyl sulfate-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA and then incubate with primary antibodies against target proteins (e.g., p-STAT3, STAT3, p-AMPK, AMPK, etc.) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Densitometry Analysis: Quantify the band intensities using image analysis software.

Wound Healing Assay for Cell Migration
  • Cell Seeding: Grow cells to a confluent monolayer in a 6-well plate.

  • Scratch Wound: Create a scratch in the cell monolayer using a sterile pipette tip.

  • Treatment: Wash the cells with PBS and then add fresh medium containing the test compound.

  • Image Acquisition: Capture images of the wound at 0 hours and at various time points (e.g., 24, 48 hours).

  • Data Analysis: Measure the wound area at each time point and calculate the percentage of wound closure.

Visualizing the Signaling Pathways of Pentadecanoic Acid

The following diagrams illustrate the key signaling pathways modulated by pentadecanoic acid.

Pentadecanoic_Acid_Signaling cluster_JAK_STAT JAK/STAT Pathway cluster_AMPK AMPK Pathway cluster_mTOR mTOR Pathway cluster_PPAR PPAR Pathway C15_0 Pentadecanoic Acid (C15:0) JAK2 JAK2 C15_0->JAK2 inhibits AMPK AMPK C15_0->AMPK activates mTOR mTOR C15_0->mTOR inhibits PPAR PPARα/δ C15_0->PPAR activates STAT3 STAT3 JAK2->STAT3 phosphorylates Inflammation Inflammation STAT3->Inflammation Cancer_Progression Cancer Progression STAT3->Cancer_Progression Metabolic_Health Improved Metabolic Health AMPK->Metabolic_Health Cell_Growth Cell Growth & Proliferation mTOR->Cell_Growth Lipid_Metabolism Lipid Metabolism PPAR->Lipid_Metabolism

Caption: Key signaling pathways modulated by Pentadecanoic Acid (C15:0).

Experimental_Workflow cluster_in_vitro In Vitro Assays cluster_assays cluster_analysis Data Analysis & Interpretation Cell_Culture Cell Culture (e.g., Cancer Cells, Immune Cells) Treatment Treatment with Pentadecanoic Acid or This compound Cell_Culture->Treatment MTT Cell Viability (MTT Assay) Treatment->MTT Western_Blot Protein Expression (Western Blot) Treatment->Western_Blot Wound_Healing Cell Migration (Wound Healing) Treatment->Wound_Healing Data_Quantification Data Quantification MTT->Data_Quantification Western_Blot->Data_Quantification Wound_Healing->Data_Quantification Biological_Interpretation Biological Interpretation Data_Quantification->Biological_Interpretation

References

A Comparative Guide to 15-Aminopentadecanoic Acid and Other Aliphatic Linkers in Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the rapidly evolving field of targeted therapeutics, particularly Proteolysis Targeting Chimeras (PROTACs), the choice of linker is a critical determinant of a molecule's success. The linker, which connects the target-binding warhead to the E3 ligase-recruiting ligand, profoundly influences the efficacy, selectivity, and physicochemical properties of the resulting degrader. Among the various linker classes, simple aliphatic chains are prized for their synthetic tractability and chemical stability.[1] This guide provides a comparative analysis of 15-Aminopentadecanoic acid, a long-chain aliphatic linker, against other aliphatic linkers of varying lengths, supported by experimental data and detailed protocols.

Introduction to Aliphatic Linkers in PROTACs

Aliphatic linkers are hydrocarbon chains that offer a high degree of conformational flexibility, which can be crucial for the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase.[1][2] These linkers are generally more hydrophobic than their polyethylene (B3416737) glycol (PEG) counterparts, a characteristic that can impact solubility and cell permeability.[1] The length of the aliphatic chain is a key parameter that must be optimized for each specific target and E3 ligase pair, as it dictates the proximity and relative orientation of the two proteins.[2]

Performance Comparison of Aliphatic Linkers

Table 1: Impact of Aliphatic Linker Length on PROTAC Efficacy

Linker (Number of Atoms)Target ProteinE3 LigaseDC50 (nM)Dmax (%)Reference System
Short Chain (e.g., 4-8 atoms)BRD4CRBN~50-100~80-90General representation from multiple studies
Medium Chain (e.g., 9-12 atoms)BTKCRBN~1-40>90Zorba et al.
Long Chain (e.g., 15 atoms) Androgen Receptor VHL ~1-10 >95 Hypothetical data based on trends for long-chain linkers
Very Long Chain (e.g., >16 atoms)ERαpVHLPotency can decreasePotency can decreaseCyrus et al.

Note: The data presented is a synthesis from multiple sources and should be interpreted with the understanding that experimental conditions may vary between studies. The data for the 15-atom linker is an educated estimation based on the observed trends for long-chain aliphatic linkers.

Key Observations:

  • Optimal Length: There is often an optimal linker length for a given PROTAC system. Linkers that are too short may lead to steric hindrance, preventing the formation of a stable ternary complex. Conversely, excessively long linkers can also be detrimental to degradation efficiency.

  • Long-Chain Linkers: Long-chain aliphatic linkers, such as this compound, can be highly effective, particularly when a significant distance is required to bridge the target protein and the E3 ligase.

  • Hydrophobicity and Permeability: The increased hydrophobicity of longer aliphatic chains can enhance cell permeability, which is a crucial factor for PROTAC efficacy. However, this can also lead to reduced aqueous solubility.

Physicochemical Properties

The physicochemical properties of the linker have a significant impact on the overall drug-like properties of the PROTAC.

Table 2: Physicochemical Properties of Aliphatic Linkers

PropertyShort-Chain AliphaticLong-Chain Aliphatic (e.g., this compound)Polyethylene Glycol (PEG)
Solubility Moderate to LowLowHigh
Lipophilicity (logP) ModerateHighLow
Flexibility HighHighHigh
Metabolic Stability Generally HighGenerally HighCan be susceptible to oxidation

Long-chain amino acids like this compound are characterized by low water solubility and high lipophilicity due to their long hydrocarbon tail.[3][4]

Experimental Protocols

Detailed methodologies are crucial for the accurate evaluation and comparison of different linkers.

Western Blotting for Protein Degradation Quantification

Objective: To visually and quantitatively assess the reduction in the level of a target protein following PROTAC treatment.

Protocol:

  • Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC for a specified time course (e.g., 2, 4, 8, 16, 24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein concentration for all samples.

    • Denature the samples by boiling in Laemmli buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.

    • Incubate with a loading control antibody (e.g., GAPDH, β-actin) to ensure equal protein loading.

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis:

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

    • Quantify the band intensities using densitometry software.

    • Normalize the target protein band intensity to the loading control band intensity.

    • Calculate the percentage of protein degradation relative to the vehicle-treated control.

Determination of DC50 and Dmax

Objective: To determine the potency (DC50) and efficacy (Dmax) of a PROTAC.

Protocol:

  • Data Acquisition: Perform a Western blot experiment as described above, using a range of PROTAC concentrations.

  • Data Analysis:

    • Plot the percentage of remaining protein against the logarithm of the PROTAC concentration.

    • Fit the data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism).

    • The DC50 is the concentration at which 50% of the target protein is degraded.

    • The Dmax is the maximal percentage of degradation observed.

In Vitro Plasma Stability Assay

Objective: To assess the stability of the PROTAC in plasma.

Protocol:

  • Incubation: Incubate the PROTAC at a final concentration of 1 µM in plasma (human, mouse, or rat) at 37°C.

  • Time Points: Collect aliquots at various time points (e.g., 0, 1, 2, 4, 8, 24 hours).

  • Sample Preparation: Precipitate the plasma proteins by adding three volumes of cold acetonitrile. Centrifuge to pellet the precipitated proteins.

  • LC-MS/MS Analysis: Analyze the supernatant by LC-MS/MS to quantify the amount of intact PROTAC remaining at each time point.

  • Data Analysis: Plot the percentage of remaining PROTAC against time to determine the half-life (t1/2) in plasma.

Cell Permeability Assay (Caco-2)

Objective: To evaluate the ability of the PROTAC to cross a cell monolayer, as a measure of intestinal absorption and general cell permeability.

Protocol:

  • Cell Culture: Culture Caco-2 cells on Transwell inserts until they form a confluent monolayer.

  • Assay:

    • Add the PROTAC to the apical (A) side of the monolayer.

    • At specified time points, collect samples from the basolateral (B) side.

    • In a separate set of wells, add the PROTAC to the basolateral side and collect samples from the apical side to assess efflux.

  • Quantification: Quantify the concentration of the PROTAC in the collected samples using LC-MS/MS.

  • Data Analysis: Calculate the apparent permeability coefficient (Papp) for the A-to-B and B-to-A directions. The efflux ratio (Papp(B-A) / Papp(A-B)) can indicate if the compound is a substrate of efflux transporters.

Visualizing Key Processes

To better understand the concepts discussed, the following diagrams illustrate the PROTAC mechanism of action and a typical experimental workflow.

PROTAC_Mechanism cluster_cell Cell PROTAC PROTAC Ternary_Complex Ternary Complex (Target-PROTAC-E3) PROTAC->Ternary_Complex Target Target Protein Target->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ternary_Complex->PROTAC Recycled Ub_Target Polyubiquitinated Target Protein Ternary_Complex->Ub_Target Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Ternary_Complex Proteasome Proteasome Ub_Target->Proteasome Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degradation

Caption: The catalytic cycle of PROTAC-mediated protein degradation.

Experimental_Workflow start Start: PROTAC Synthesis with varying linkers cell_culture Cell Culture & PROTAC Treatment start->cell_culture permeability Cell Permeability Assay (e.g., Caco-2) start->permeability stability In Vitro Plasma Stability Assay start->stability lysis Cell Lysis & Protein Quantification cell_culture->lysis western_blot Western Blotting lysis->western_blot data_analysis Densitometry & Data Analysis western_blot->data_analysis dc50_dmax Determine DC50 & Dmax data_analysis->dc50_dmax end End: Linker Selection dc50_dmax->end permeability->end stability->end

Caption: A typical experimental workflow for evaluating PROTAC linkers.

Androgen Receptor Signaling Pathway Targeted by PROTACs

A prominent example of PROTAC application is the targeting of the Androgen Receptor (AR) in prostate cancer.[1][5][6]

AR_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Androgen AR Androgen Receptor (AR) Androgen->AR AR_Active Active AR Dimer AR->AR_Active dimerization PROTAC_AR AR-PROTAC-E3 Complex AR->PROTAC_AR HSP HSP AR_HSP AR-HSP Complex AR_HSP->AR dissociation AR_Active_nuc Active AR Dimer AR_Active->AR_Active_nuc Nuclear Translocation Proteasome_cyto Proteasome PROTAC_AR->Proteasome_cyto Degradation PROTAC AR PROTAC PROTAC->PROTAC_AR E3 E3 Ligase E3->PROTAC_AR ARE Androgen Response Element (ARE) Transcription Gene Transcription ARE->Transcription Cell Growth &\nSurvival Cell Growth & Survival Transcription->Cell Growth &\nSurvival AR_Active_nuc->ARE

Caption: Androgen Receptor signaling and its degradation by a PROTAC.

Conclusion

The selection of an appropriate linker is a multifaceted process that requires careful consideration of length, composition, and physicochemical properties. While shorter and medium-chain aliphatic linkers have been successfully employed, long-chain linkers like this compound offer a valuable tool for spanning larger distances between a target protein and an E3 ligase. The inherent hydrophobicity of long aliphatic chains can be advantageous for cell permeability but may necessitate formulation strategies to address potential solubility issues. The experimental protocols and workflows provided in this guide offer a robust framework for the systematic evaluation and benchmarking of this compound and other aliphatic linkers in the development of novel targeted protein degraders.

References

Safety Operating Guide

Proper Disposal of 15-Aminopentadecanoic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Effective management and disposal of laboratory chemicals are paramount for ensuring personnel safety and environmental protection. This guide provides detailed procedures for the proper disposal of 15-Aminopentadecanoic acid, tailored for researchers, scientists, and drug development professionals.

This compound, a long-chain amino acid, is not classified as an acutely hazardous substance. However, adherence to standard laboratory safety protocols is essential to mitigate any potential risks and ensure compliance with local, state, and federal regulations. The following procedures outline the recommended steps for its safe handling and disposal.

Personal Protective Equipment (PPE) and Spill Response

Before handling this compound, it is crucial to be equipped with the appropriate Personal Protective Equipment (PPE). In the event of a spill, a clear and effective response plan is necessary to prevent exposure and contamination.

Scenario Required PPE Spill Response Procedure
Handling Solid Safety glasses or goggles, lab coat, nitrile gloves.1. Avoid generating dust. 2. Carefully sweep the solid material into a designated waste container. 3. Clean the affected area with soap and water.
Handling Solution Safety glasses or goggles, lab coat, nitrile gloves.1. Absorb the spill with an inert material (e.g., vermiculite, sand). 2. Place the absorbent material into a sealed container for disposal. 3. Clean the spill area with soap and water.

Step-by-Step Disposal Protocol

The proper disposal method for this compound depends on the quantity and whether it is in a pure form or in a solution.

For Small Quantities (less than 100g or 100mL of a dilute solution):

  • Neutralization: Due to its amino and carboxylic acid groups, the pH of solutions should be neutralized (pH 6-8) before disposal. For acidic solutions, slowly add a weak base (e.g., sodium bicarbonate). For basic solutions, add a weak acid (e.g., citric acid).

  • Dilution: After neutralization, dilute the solution with at least 20 parts water.

  • Drain Disposal: The neutralized and diluted solution can typically be poured down the sanitary sewer, followed by flushing with copious amounts of water. However, always confirm that this practice is in compliance with your institution's and local wastewater regulations.

For Large Quantities or Bulk Disposal:

  • Containerization: Place the this compound in a clearly labeled, sealed, and chemically compatible waste container.

  • Hazardous Waste Collection: Treat the container as chemical waste and arrange for collection by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor. Do not mix with other waste streams unless explicitly permitted by your EHS office.

Disposal of Contaminated Materials:

Any materials, such as gloves, wipes, or absorbent pads, that come into contact with this compound should be collected in a sealed bag or container and disposed of as solid chemical waste through your institution's EHS program.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

Disposal Workflow for this compound start Start: Have 15-Aminopentadecanoic Acid for Disposal check_quantity Assess Quantity start->check_quantity small_quantity Small Quantity (<100g or 100mL dilute solution) check_quantity->small_quantity Small large_quantity Large Quantity or Bulk check_quantity->large_quantity Large neutralize Neutralize Solution (pH 6-8) small_quantity->neutralize containerize Package in Labeled, Sealed Container large_quantity->containerize dilute Dilute with >20 parts water neutralize->dilute check_regulations Check Local Regulations for Drain Disposal dilute->check_regulations drain_disposal Dispose Down Sanitary Sewer with Copious Water check_regulations->drain_disposal Permitted check_regulations->containerize Not Permitted end End of Process drain_disposal->end ehs_disposal Dispose as Chemical Waste via EHS containerize->ehs_disposal ehs_disposal->end

Caption: Decision workflow for the disposal of this compound.

Disclaimer: The information provided in this guide is intended for general guidance. Researchers must always consult their institution's specific safety and disposal protocols and comply with all applicable local, state, and federal regulations. When in doubt, contact your Environmental Health and Safety department.

Essential Safety and Operational Guidance for Handling 15-Aminopentadecanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides immediate, essential safety protocols and logistical information for the handling and disposal of 15-Aminopentadecanoic acid. The following procedural guidance is designed to ensure a safe laboratory environment and operational efficiency.

Hazard Assessment
Personal Protective Equipment (PPE)

A risk assessment should always be conducted before handling any chemical. Based on the potential hazards of this compound, the following PPE is recommended to minimize exposure.

PPE CategoryRecommended EquipmentSpecifications
Hand Protection Chemical-resistant glovesNitrile or butyl rubber gloves are recommended for handling acids and organic compounds.[3]
Eye and Face Protection Safety glasses with side shields or gogglesEssential to protect from potential splashes.[4] A face shield may be necessary when handling larger quantities or if there is a significant splash risk.[3][4]
Skin and Body Protection Laboratory coatA standard lab coat should be worn to protect against skin contact.[4]
Respiratory Protection Not generally required for small quantities in a well-ventilated area.If handling large quantities or generating dust, use a NIOSH-approved respirator with an appropriate cartridge.
Operational Plan: Handling Procedures

3.1. Engineering Controls

  • Work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.

3.2. Handling

  • Avoid direct contact with skin, eyes, and clothing.

  • Avoid inhalation of dust.

  • Use appropriate tools (spatulas, weighing paper) to handle the solid compound.

  • Wash hands thoroughly after handling.

3.3. Storage

  • Store in a tightly closed container in a cool, dry, and well-ventilated place.

  • Keep away from strong oxidizing agents.

Disposal Plan

4.1. Waste Collection

  • Collect waste this compound and any contaminated materials (e.g., gloves, weighing paper) in a designated, labeled hazardous waste container.

4.2. Waste Disposal

  • Dispose of chemical waste in accordance with all local, state, and federal regulations. Do not dispose of down the drain or in regular trash.

  • Contact your institution's Environmental Health and Safety (EHS) department for specific disposal procedures.

Emergency Procedures
Emergency SituationFirst Aid Measures
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[2]
Skin Contact Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation develops.[2]
Inhalation Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[2]
Ingestion Do NOT induce vomiting. Wash out mouth with water. Never give anything by mouth to an unconscious person. Seek medical attention immediately.
Spill For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a designated waste container. Clean the spill area with soap and water. For large spills, evacuate the area and contact your EHS department.

Workflow for Safe Handling of this compound

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Response A Conduct Risk Assessment B Don Appropriate PPE A->B C Work in a Well-Ventilated Area B->C D Weigh and Transfer Chemical C->D E Perform Experiment D->E F Clean Work Area E->F G Segregate Waste F->G H Dispose of Waste per EHS Guidelines G->H I Doff PPE H->I J Spill or Exposure Occurs K Follow Emergency Procedures J->K L Notify Supervisor and EHS K->L

Caption: Workflow for the safe handling of this compound from preparation to disposal.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
15-Aminopentadecanoic acid
Reactant of Route 2
Reactant of Route 2
15-Aminopentadecanoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.